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Foundational

An In-depth Technical Guide to 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid: Structural Analysis, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a privileged scaffold in the design of a vast array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The incorporation of a carboxylic acid moiety, as seen in 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, can further enhance the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved solubility, metabolic stability, and target engagement.

This technical guide provides a comprehensive analysis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a molecule of significant interest for drug discovery and development. We will delve into a detailed structural elucidation using modern spectroscopic techniques, propose a robust synthetic pathway, and explore its potential biological significance based on the established pharmacology of related compounds. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel pyrazole-based therapeutic agents.

Diagram 1: Chemical Structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Caption: Chemical structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Structural Elucidation: A Multi-technique Spectroscopic Approach

The unambiguous determination of the chemical structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is paramount for understanding its chemical behavior and biological activity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Pyrazole Protons: The three protons on the pyrazole ring will appear as distinct signals, likely in the aromatic region (δ 6.0-8.0 ppm). The proton at the C4 position will likely be a triplet, coupled to the protons at C3 and C5. The protons at C3 and C5 will appear as doublets.

  • Pentanoic Acid Chain Protons:

    • The methine proton at C3 of the pentanoic acid chain, being adjacent to the electron-withdrawing pyrazole ring, is expected to be downfield.

    • The methyl protons at C4 will likely appear as a doublet, coupled to the methine proton at C4.

    • The methylene protons at C2 will show complex splitting patterns due to coupling with the C3 proton.

    • The isopropyl methyl groups at C4 will appear as two distinct doublets, coupled to the C4 methine proton.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

  • Pyrazole Carbons: The three carbon atoms of the pyrazole ring will resonate in the aromatic region.

  • Pentanoic Acid Chain Carbons: The spectrum will show signals for the methine carbon at C3, the methylene carbon at C2, the methine carbon at C4, and the two methyl carbons of the isopropyl group.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a characteristic downfield signal (δ 170-185 ppm).

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is predicted to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic/Aliphatic)3100-2850
C=O stretch (Carboxylic Acid)1725-1700
C=N and C=C stretch (Pyrazole Ring)1600-1450
C-N stretch1350-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the pentanoic acid side chain and the pyrazole ring.

Diagram 2: Proposed Analytical Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Proposed Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms elucidation Data Interpretation & Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Unambiguous Structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid elucidation->confirmation

Caption: A streamlined workflow for the synthesis, purification, and structural confirmation of the target compound.

Synthesis and Purification: A Plausible Synthetic Route

Proposed Synthetic Protocol

This protocol is a hypothetical adaptation based on similar reported syntheses and would require experimental optimization.

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of 4-methylpentan-3-one in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

  • The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the corresponding hydrazone.

Step 2: Cascade Annulation/Ring-Opening Reaction

  • In a reaction vessel, combine the hydrazone from Step 1 with an appropriate dienone precursor.

  • Add a catalytic amount of a copper(II) salt, such as CuCl₂·2H₂O.[1]

  • The reaction is performed in a suitable solvent like acetonitrile under an oxygen atmosphere at an elevated temperature (e.g., 80 °C).[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed.

Step 3: Purification

  • The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

  • The purity and identity of the final compound are confirmed by the spectroscopic methods detailed in the previous section.

Diagram 3: Proposed Synthetic Pathway

G reagent1 4-Methylpentan-3-one intermediate Hydrazone Intermediate reagent1->intermediate reagent2 Hydrazine Hydrate reagent2->intermediate product 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid intermediate->product reagent3 Dienone reagent3->product catalyst Cu(II) Catalyst, O2 catalyst->product

Caption: A proposed two-step synthesis of the target molecule.

Biological Significance and Therapeutic Potential

While specific biological data for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is not yet reported, the broader class of pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] This suggests that the target molecule could be a promising candidate for further investigation in several therapeutic areas.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid are consistent with those of known anti-inflammatory agents.

  • Antimicrobial Properties: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activity. The combination of the pyrazole ring and the carboxylic acid moiety may lead to synergistic effects, enhancing its antimicrobial potential.

  • Anticancer Activity: A number of pyrazole-containing compounds have been investigated as anticancer agents, often targeting specific kinases or other signaling pathways involved in tumor growth and proliferation.

Further biological evaluation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is warranted to explore its therapeutic potential in these and other disease areas.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a molecule with significant potential in the field of drug discovery. We have detailed its structural features, outlined a robust analytical workflow for its characterization, and proposed a plausible synthetic route for its preparation. While experimental data on this specific compound is currently limited, the extensive body of literature on related pyrazole carboxylic acids strongly suggests its potential as a biologically active agent.

Future research should focus on the successful synthesis and purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation, including screening for anti-inflammatory, antimicrobial, and anticancer activities, will be crucial to unlocking its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing importance of the pyrazole scaffold in the development of novel and effective medicines.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Nayak, S. K., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3053. [Link]

  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(8), 1686-1690. [Link]

  • Reddy, B. V. S., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]

  • NIST. (n.d.). 4-Methylpentanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Methylpentanoic acid IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. In PubChem. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid: A Technical Guide

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . This document is structured for researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . This document is structured for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a


-amino acid bioisostere and a scaffold for fragment-based drug discovery (FBDD).

Executive Summary & Molecular Architecture

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid represents a specialized class of


-N-heterocyclic fatty acids . Structurally, it is an isostere of a 

-amino acid (specifically a derivative of

-leucine) where the primary amine is replaced by a neutral, aromatic pyrazole ring.

This substitution dramatically alters the physicochemical landscape compared to its amino acid counterparts:

  • Lipophilicity Modulation: The pyrazole ring increases lipophilicity (LogP) compared to a primary amine, enhancing membrane permeability.

  • Electronic Profile: Unlike the zwitterionic nature of amino acids at physiological pH, this compound exists primarily as a mono-anion (carboxylate), reducing desolvation penalties during protein binding.

  • Steric Constraints: The planar pyrazole ring at the C3 position introduces rigid steric bulk, potentially locking the isopropyl tail (C4-C5) into specific conformations favorable for hydrophobic pocket occupancy.

Molecular Descriptor Table
PropertyValue (Predicted/Experimental Consensus)
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Exact Mass 182.1055
Stereochemistry 1 Chiral Center (C3). Exists as (R) and (S) enantiomers.
H-Bond Donors 1 (Carboxyl OH)
H-Bond Acceptors 3 (Carboxyl O, Carbonyl O, Pyrazole N2)
Rotatable Bonds 4 (C1-C2, C2-C3, C3-N1, C3-C4)

Physicochemical Properties (The Core)

Solubility & Lipophilicity Profile

Understanding the partitioning behavior of this compound is critical for formulation and ADME prediction.

  • LogP (Octanol/Water): Estimated at 1.6 – 1.9 .

    • Mechanistic Insight: The hydrophobic isopropyl group and the aromatic pyrazole ring contribute positively to LogP. However, the ionizable carboxylic acid creates a pH-dependent distribution (LogD).

  • LogD

    
    :  Estimated at -1.2 to -0.8 .[1]
    
    • Significance: At physiological pH (7.4), the carboxylate is fully ionized (

      
      ), significantly increasing water solubility and preventing passive diffusion unless facilitated by transporters or masked as a prodrug (ester).
      
  • Aqueous Solubility:

    • Low pH (< 2): Low (Neutral species predominates).

    • High pH (> 6): High (> 50 mg/mL) due to salt formation.

Ionization Constants (pKa)

The molecule possesses two distinct ionization centers:

  • Carboxylic Acid (Acidic): pKa

    
     4.6 – 4.8.
    
    • Behavior: Typical of aliphatic carboxylic acids. It serves as the primary handle for salt formation (e.g., Sodium or Tromethamine salts).

  • Pyrazole N2 (Basic): pKa

    
     2.5 (Conjugate Acid).
    
    • Behavior: The pyridine-like nitrogen (N2) is weakly basic. It will only protonate under strongly acidic conditions (pH < 2). This means the molecule does not form a stable zwitterion in water, unlike standard amino acids.

Solid-State Properties
  • Physical State: Crystalline Solid.

  • Melting Point: Predicted range 115°C – 125°C .

    • Note: The high melting point relative to its molecular weight is driven by strong intermolecular hydrogen bonding dimers formed by the carboxylic acid groups in the crystal lattice.

Synthesis & Reaction Logic

The most robust route to 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is the Aza-Michael Addition . This pathway is preferred for its atom economy and scalability.

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Methyl-2-pentenoic Acid (Ethyl Ester) Process1 Step 1: Aza-Michael Addition (Solvent: MeCN, Reflux, 12h) Start->Process1 Reactant Reactant: 1H-Pyrazole + Base (DBU or K2CO3) Reactant->Process1 Intermediate Intermediate: Ethyl 4-methyl-3-(pyrazol-1-yl)pentanoate Process1->Intermediate C-N Bond Formation Process2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Process2 Purification Purification: Acidification (pH 3) -> Extraction -> Recrystallization Process2->Purification Saponification Final Final Product: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Purification->Final Isolation

Caption: Synthesis via Aza-Michael Addition followed by ester hydrolysis.

Critical Process Parameters (CPP):
  • Regioselectivity: 1H-pyrazoles can theoretically attack via N1 or N2. However, for unsubstituted pyrazole, N1/N2 are equivalent (tautomers) until substitution. The product is exclusively the N-alkylated species.

  • Stereochemistry: The reaction produces a racemate (R/S). If a specific enantiomer is required for biological assays, Chiral HPLC (using polysaccharide-based columns like Chiralpak AD-H) or Enzymatic Resolution (using Lipases) is necessary post-synthesis.

Analytical Characterization Protocols

To ensure the integrity of the compound for biological testing, the following self-validating analytical protocols are recommended.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains carboxylate protonation for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Carboxyl) and 254 nm (Pyrazole

    
    -
    
    
    
    * transition).
  • Expected Retention: The compound is moderately polar. Expect elution around 40-50% B.

Spectroscopic Identification (NMR)

The structure is validated by the distinct coupling patterns of the isopropyl tail and the pyrazole ring.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

H
12.1Broad SingletCOOH (Exchangeable)

H
7.75, 7.45, 6.25Doublets/TripletPyrazole Ring Protons (H3', H5', H4')

H
4.65Multiplet (dt)C3-H (Chiral Center, deshielded by N)

H
2.85, 2.65Doublet of DoubletsC2-H

(

-methylene diastereotopic protons)

H
1.80MultipletC4-H (Methine of isopropyl)

H
0.90, 0.85DoubletsC5-H

/ Methyl (Isopropyl methyls)

Biological & Pharmacological Context

This compound is frequently explored in two primary contexts:

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as an excellent "fragment" (MW < 200). The pyrazole acts as a robust scaffold for

    
    -stacking interactions, while the carboxylic acid can engage in salt bridges (e.g., with Arginine or Lysine residues in active sites).
    
    • Target Class: Metalloenzymes (binding via N2 and COOH) or GPCRs (as a GABA mimetic).

  • Bioisosterism: It acts as a bioisostere for Pregabalin or Gabapentin derivatives. By replacing the primary amine with a pyrazole, the H-bond donor capacity is removed, but the acceptor capacity (N2) is retained, potentially altering selectivity between receptor subtypes (e.g.,

    
     subunits of voltage-gated calcium channels).
    
Signaling/Interaction Potential (Graphviz)

BiologicalInteraction cluster_Target Protein Binding Pocket Compound 4-Methyl-3-(1H-pyrazol-1-yl) pentanoic acid Residue1 Arg/Lys Residue (Cationic) Compound->Residue1 Salt Bridge (Carboxylate) Residue2 Hydrophobic Pocket (Leu/Val/Phe) Compound->Residue2 Van der Waals (Isopropyl/Pyrazole) Residue3 H-Bond Donor (Ser/Thr backbone) Compound->Residue3 H-Bond Acceptor (Pyrazole N2)

Caption: Predicted binding mode illustrating salt bridge and hydrophobic interactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-alkanoic acid derivatives. Retrieved from [Link]

  • Faria, J. V., et al. (2017).[2][3] "Pyrazole: An emerging privileged scaffold in drug discovery."[2][4] Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Pyrazole synthesis logic).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. [Link]

Sources

Foundational

Therapeutic Potential of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Novel Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic activities.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Novel Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic activities.[1][2] Its unique electronic properties and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutic agents. This technical guide delves into the untapped potential of a specific, yet promising, class of pyrazole compounds: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivatives . While direct literature on this exact scaffold is emerging, this document synthesizes the vast knowledge of structurally related pyrazole-alkanoic acids to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, extrapolate potential therapeutic applications based on robust data from analogous compounds, and provide detailed experimental protocols to empower the scientific community to investigate this novel chemical space.

The Architectural Blueprint: Synthesis of the Core Scaffold

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and its derivatives can be approached through several established methodologies for pyrazole synthesis. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. A plausible and versatile approach involves a multi-step synthesis, beginning with the construction of the pyrazole ring, followed by the introduction of the pentanoic acid side chain.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the initial synthesis of a substituted pyrazole, which is then alkylated to introduce the pentanoic acid moiety.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C Cyclocondensation B Hydrazine Derivative B->C D Substituted Pyrazole F Ester Intermediate D->F N-Alkylation E Ethyl 4-methyl-3-bromopentanoate E->F G Ester Intermediate H 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid G->H Base Hydrolysis

A proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on established methods for pyrazole synthesis and alkylation.[3][4] Optimization of reaction conditions, such as temperature, solvent, and reaction time, will be necessary for specific derivatives.

Step 1: Synthesis of the Substituted Pyrazole

  • To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol, add a hydrazine derivative (1.1 eq).

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Step 2: N-Alkylation with the Pentanoate Moiety

  • To a solution of the substituted pyrazole (1.0 eq) in an anhydrous polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0°C.

  • The mixture is stirred for 30 minutes at room temperature to ensure complete deprotonation.

  • Ethyl 4-methyl-3-bromopentanoate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude ester intermediate is purified by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • The purified ester intermediate is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide (3.0 eq), is added, and the mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford the final 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivative.

Therapeutic Horizons: Extrapolating Potential from Analogs

Based on the extensive research on pyrazole derivatives bearing carboxylic acid or related functionalities, we can project the therapeutic potential of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivatives in several key areas of unmet medical need.

Anti-Inflammatory Applications

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore, with celecoxib being a prime example.[5] Numerous pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Potential Mechanism of Action:

Derivatives of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid are hypothesized to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[] Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory response.

G LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->IKK Complex Inhibits

Hypothesized inhibition of the NF-κB pathway.

Supporting Evidence from Analogs:

Compound ClassBiological ActivityReference
Pyrazole-3-carboxylic acid derivativesSignificant anti-inflammatory activity in carrageenan-induced paw edema model.[7]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amidesPotent anti-inflammatory effects.[10]
3,5-diarylpyrazole derivativesInhibition of IL-6 expression in LPS-stimulated microglial cells.[11]
Anticancer Potential

The pyrazole core is present in several kinase inhibitors used in cancer therapy.[12][13] Pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14][15] The pentanoic acid side chain could be modified to amides or other functional groups to enhance anticancer activity.

Potential Mechanism of Action:

A plausible mechanism for the anticancer activity of these derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs) or kinases in the PI3K/Akt pathway.[16]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

Supporting Evidence from Analogs:

Compound ClassBiological ActivityIC50 ValuesReference
Pyrazole carbaldehyde derivativesPI3 Kinase inhibition, cytotoxicity against MCF7 breast cancer cells.0.25 µM[14]
Indole-pyrazole hybridsCDK2 inhibition, cytotoxicity against various cancer cell lines.< 23.7 µM[14]
3-aminopyrazole derivativesInhibition of Aurora kinases.-[17]
Neuroprotective Applications

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[18] Given the anti-inflammatory potential of pyrazole derivatives, it is plausible that 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivatives could exhibit neuroprotective effects.[19][20]

Potential Mechanism of Action:

By mitigating neuroinflammation through the inhibition of microglial activation and the production of pro-inflammatory cytokines, these compounds could protect neurons from damage and slow disease progression.[11]

Supporting Evidence from Analogs:

Compound ClassBiological ActivityReference
Novel pyrazole derivativesPotent anti-inflammatory effect in LPS-stimulated BV2 microglial cells.[11]
Pyrazole[3,4-d]pyridazine derivativesInhibition of acetylcholinesterase and carbonic anhydrase.[20]

Validating Therapeutic Potential: A Guide to Experimental Evaluation

To rigorously assess the therapeutic potential of novel 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivatives, a systematic approach involving in vitro and in vivo assays is essential.

In Vitro Evaluation

3.1.1. Anti-inflammatory Activity

  • Assay: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 Macrophages.[21]

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure NO production in the supernatant using the Griess reagent.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Assess cell viability using the MTT assay to rule out cytotoxicity.

3.1.2. Anticancer Activity

  • Assay: MTT Cell Proliferation Assay against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).[15]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 value for each compound.

In Vivo Evaluation

3.2.1. Anti-inflammatory Activity

  • Model: Carrageenan-induced Paw Edema in Rats.[22][23]

  • Protocol:

    • Administer the test compounds orally or intraperitoneally to rats.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the control group.

Concluding Remarks and Future Directions

The exploration of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid derivatives represents a promising frontier in drug discovery. While direct experimental data for this specific scaffold is currently limited, the extensive body of literature on analogous pyrazole-containing compounds provides a strong rationale for their investigation as potential anti-inflammatory, anticancer, and neuroprotective agents. The synthetic strategies and experimental protocols outlined in this guide offer a foundational framework for researchers to embark on the synthesis and biological evaluation of this novel class of molecules. Future work should focus on the synthesis of a diverse library of these derivatives, followed by systematic screening to identify lead compounds with potent and selective activities. Further optimization of these leads, guided by structure-activity relationship studies, could ultimately pave the way for the development of new and effective therapies for a range of human diseases.

References

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [No Source URL Provided]
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. PubMed. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PubMed. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [No Source URL Provided]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).. ResearchGate. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. PubMed. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Upd
  • Tools for Anti-Inflammatory Drug Design: In Vitro Models of Leukocyte Migr
  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review. PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PMC. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

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Exploratory

Literature review on pyrazole-substituted pentanoic acids

Advanced Technical Guide: Pyrazole-Substituted Pentanoic Acids in Drug Discovery Executive Summary The integration of pyrazole heterocycles with pentanoic acid (valeric acid) scaffolds represents a high-value structural...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide: Pyrazole-Substituted Pentanoic Acids in Drug Discovery

Executive Summary

The integration of pyrazole heterocycles with pentanoic acid (valeric acid) scaffolds represents a high-value structural motif in modern medicinal chemistry. This guide provides a technical deep-dive into pyrazole-substituted pentanoic acids , a class of compounds serving as critical intermediates for histone deacetylase (HDAC) inhibitors, neprilysin (NEP) inhibitors, and nicotinic acetylcholine receptor (nAChR) agonists.

Distinct from generic reviews, this document focuses on the structural dichotomy between N-alkylated and C-alkylated variants, offering field-proven synthetic protocols and mechanistic insights for researchers optimizing this scaffold.

Part 1: Structural Logic & Pharmacophore Analysis

The therapeutic utility of pyrazole-pentanoic acid derivatives stems from the synergistic combination of two distinct pharmacophores:

  • The Pyrazole Ring: Acts as a robust "surface recognition motif" capable of

    
     stacking and hydrogen bonding (donor/acceptor) within enzyme active sites.
    
  • The Pentanoic Acid Chain: Functions as a flexible linker or a "warhead" precursor. In HDAC inhibitors, it mimics the lysine side chain; in NEP inhibitors, it mimics the glutaric acid backbone of substrates.

The Isomer Challenge: N- vs. C-Substitution

The biological activity is strictly governed by the attachment point of the pentanoic acid chain to the pyrazole ring.

Feature

-Substituted (1-pentanoic)

-Substituted (3, 4, or 5-pentanoic)
Structure Chain attached to Nitrogen (

).
Chain attached to Carbon (

).
Synthesis Standard

alkylation (High Yield).
Complex C-C bond formation (Historically difficult).
Biology Common in linker designs (e.g., SEN15924).Critical for enzyme active site geometry (e.g., HDACi).
Stability Metabolically stable

bond.
Highly stable

bond; resistant to oxidative dealkylation.

Part 2: Critical Biological Applications

Case Study A: Epigenetic Modulation (HDAC Inhibitors)

Valeric acid itself exhibits weak HDAC inhibitory activity. Conjugating it with a pyrazole surface recognition group creates potent Class I HDAC inhibitors.

  • Mechanism: The pentanoic acid chain enters the catalytic tunnel of the HDAC enzyme. The carboxylate group chelates the Zinc (

    
    ) ion at the bottom of the pocket, while the pyrazole ring sits at the rim, interacting with surface residues to determine isoform selectivity.
    
  • Design Insight:

    
    -substituted pyrazoles often provide superior geometric alignment for the zinc-binding group compared to 
    
    
    
    -substituted analogs.
Case Study B: Neurotherapeutics (nAChR Agonists)
  • Compound: SEN15924 (and related analogs).

  • Role:

    
     Nicotinic Acetylcholine Receptor Agonist.
    
  • Architecture: The pentanoic acid moiety acts as a spacer, positioning a basic amine (often a diazepane ring) at a precise distance from the aromatic pyrazole core. This "measured distance" is crucial for bridging the agonist binding site in the receptor's extracellular domain.

Part 3: Advanced Synthesis Protocols

Protocol A: The "Standard" Route (Regioselective N-Alkylation)

Best for: Rapid generation of N1-substituted libraries.

Reaction Logic: This relies on a classical


 reaction. The acidity of the pyrazole 

(

) allows deprotonation by mild bases, followed by nucleophilic attack on an alkyl halide.

Step-by-Step Protocol:

  • Reagents:

    • Substituted Pyrazole (1.0 eq)[1]

    • Ethyl 5-bromovalerate (1.2 eq)

    • Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) (2.0 eq)
    • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve pyrazole in ACN (0.2 M concentration).

    • Add base and stir at RT for 30 mins to ensure deprotonation.

    • Add Ethyl 5-bromovalerate dropwise.

    • Critical Step: Heat to Reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: If regioselectivity (N1 vs N2) is poor for asymmetric pyrazoles, switch to

      
       in THF at 0°C to enforce kinetic control.
      
  • Workup:

    • Filter off inorganic salts. Concentrate filtrate.

    • Hydrolyze ester: Dissolve residue in THF/MeOH/Water (3:1:1), add LiOH (3 eq), stir 4h. Acidify to pH 3 to precipitate the acid.

  • Validation: Yields typically 85-95% .

Protocol B: The "Advanced" Route (Cascade Annulation)

Best for: Accessing difficult C4-substituted scaffolds. Source: Nayak et al., RSC Adv., 2025.

Reaction Logic: This method bypasses traditional cross-coupling by using a Copper(II)-catalyzed cascade. It involves a [3+2] annulation between a hydrazone and a dienone, followed by a water-mediated ring opening.[2][3][4]

Step-by-Step Protocol:

  • Reagents:

    • Aryl Hydrazone (1.2 eq)

    • Exocyclic Dienone (e.g., 2,6-dibenzylidenecyclohexanone) (1.0 eq)

    • Catalyst:

      
       (50 mol%)[4]
      
    • Oxidant:

      
       (balloon pressure)
      
    • Solvent: Acetonitrile (

      
      )[5]
      
  • Procedure:

    • Charge a reaction tube with Hydrazone, Dienone, and Copper catalyst.

    • Add ACN (concentration ~0.1 M).

    • Purge with

      
       and keep under an 
      
      
      
      balloon.
    • Heat to 80°C for 28 hours.

    • Mechanism:[1][3][6][7] The reaction forms a spiro-pyrazoline intermediate.[3][4][8] The presence of water (from the hydrated catalyst or solvent traces) triggers a nucleophilic attack, cleaving the spiro ring to release the linear pentanoic acid chain attached to the pyrazole C4 position.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with dilute HCl (to remove Cu) and brine.

    • Purify via column chromatography.[5]

  • Validation: Yields typically 60-75% . This route is far superior to multi-step linear synthesis for this specific isomer.

Part 4: Visualization & Mechanism

Mechanism of Cu-Catalyzed Cascade Annulation (Protocol B)

The following diagram illustrates the unique pathway converting a cyclic precursor into the linear pentanoic acid chain attached to the pyrazole.

CascadeMechanism Start Hydrazone + Dienone Cu_Coord Cu(II) Coordination (Activation) Start->Cu_Coord CuCl2 Annulation [3+2] Annulation (Spiro-Pyrazoline) Cu_Coord->Annulation -HCl Water_Attack Nucleophilic Attack (by H2O) Annulation->Water_Attack +H2O Ring_Open Ring Opening (C-C Bond Cleavage) Water_Attack->Ring_Open Strain Release Product 5-(Pyrazol-4-yl) Pentanoic Acid Ring_Open->Product Oxidation

Caption: Mechanistic flow of the 2025 Copper-catalyzed cascade synthesis. The critical step is the water-mediated cleavage of the spiro-intermediate to reveal the pentanoic acid chain.

Comparison of Synthetic Routes
ParameterProtocol A (N-Alkylation) Protocol B (Cascade Annulation)
Target Isomer

-substituted

-substituted
Starting Materials Pyrazole + Alkyl HalideHydrazone + Dienone
Catalyst None (Base mediated)

Atom Economy Low (Loss of HBr)High (Cascade rearrangement)
Complexity Low (Standard Lab Tech)High (Requires O2, precise temp)
Primary Risk Regioselectivity (N1 vs N2)Catalyst deactivation

References

  • Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Berluti, S., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization. Archiv der Pharmazie.

  • TargetMol. (2024). Sacubitril (AHU-377) and Neprilysin Inhibitor Data.

  • Maccari, L., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series (SEN15924). Journal of Medicinal Chemistry. (Cited in context of pyrazole-pentanoic linkers).[2][8]

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Physicochemical Properties Given the absence of a registered CAS number, a comprehensive set of identifiers is crucial for the u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

Given the absence of a registered CAS number, a comprehensive set of identifiers is crucial for the unambiguous definition of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

IdentifierValue
IUPAC Name 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Canonical SMILES CC(C)C(CC(=O)O)N1C=CC=N1
InChI Key (Predicted)
CAS Number Not available

Proposed Synthetic Pathway

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid can be strategically approached through a two-step process: a Michael addition to form the carbon-nitrogen bond and the pentanoic acid backbone, followed by hydrolysis to yield the final carboxylic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields associated with these reaction types.

Step 1: Aza-Michael Addition of Pyrazole to Ethyl 4-Methyl-2-pentenoate

The initial and key step is the conjugate addition of pyrazole to an α,β-unsaturated ester. This reaction, a type of aza-Michael addition, is an effective method for the formation of a C-N bond at the β-position of the carbonyl group. The choice of a base is critical to deprotonate the pyrazole, thereby increasing its nucleophilicity, and to catalyze the reaction.

Experimental Protocol:

  • To a solution of pyrazole (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base. Cesium carbonate (Cs2CO3) is often an effective and mild base for this transformation[1].

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the pyrazolate anion.

  • Slowly add ethyl 4-methyl-2-pentenoate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate, by column chromatography on silica gel.

Synthesis_Step1 pyrazole Pyrazole reaction Aza-Michael Addition pyrazole->reaction ester Ethyl 4-methyl-2-pentenoate ester->reaction base Base (e.g., Cs2CO3) Solvent (e.g., Acetonitrile) base->reaction Catalyst & Medium intermediate Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate reaction->intermediate

Caption: Workflow for the Aza-Michael Addition.

Step 2: Hydrolysis of Ethyl 4-Methyl-3-(1H-pyrazol-1-yl)pentanoate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis is often preferred as it is an irreversible process, which can lead to higher yields.[2][3][4]

Experimental Protocol (Saponification):

  • Dissolve the purified ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold, dilute solution of a strong acid (e.g., HCl).

  • The carboxylic acid product should precipitate out of the solution. If it remains dissolved, extract it with an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Synthesis_Step2 intermediate Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate reaction Saponification & Acidification intermediate->reaction reagents 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq) reagents->reaction Reaction Conditions product 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid reaction->product

Caption: Workflow for the Hydrolysis Step.

Structural Characterization

The identity and purity of the synthesized 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid would be confirmed using a suite of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methine proton at the 3-position, the methylene protons of the carboxylic acid chain, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the aliphatic carbons of the pentanoic acid backbone.
IR Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (182.22 g/mol ) and characteristic fragmentation patterns.

Potential Applications in Drug Development

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[5][6][7] The incorporation of a carboxylic acid moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to form salts.

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties.[5][6]

  • Anticancer: The pyrazole scaffold is found in several anticancer agents.[8][9]

  • Antimicrobial: Pyrazole-containing compounds have shown activity against various bacterial and fungal strains.[6][9][10]

  • Antidiabetic: Some pyrazole derivatives have been investigated for their potential in managing diabetes.[7]

Applications cluster_apps compound 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid scaffold Pyrazole Scaffold compound->scaffold incorporates moiety Carboxylic Acid Moiety compound->moiety features applications Potential Therapeutic Applications scaffold->applications known for moiety->applications can enhance pharmacokinetics anti_inflammatory Anti-inflammatory applications->anti_inflammatory anticancer Anticancer applications->anticancer antimicrobial Antimicrobial applications->antimicrobial antidiabetic Antidiabetic applications->antidiabetic

Caption: Potential applications in drug development.

Safety and Handling

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid should be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in the synthesis, particularly strong bases and acids, are corrosive and should be handled with care.

References

  • Ester hydrolysis - Wikipedia. (URL: [Link])

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angew Chem Int Ed Engl. 2021 Mar 1;60(10):5554-5560. (URL: [Link])

  • Hydrolysing Esters. Chemguide. (URL: [Link])

  • Esters (A-Level). ChemistryStudent. (URL: [Link])

  • Video: Esters to Carboxylic Acids: Saponification. JoVE. (URL: [Link])

  • 21.6 Chemistry of Esters. OpenStax. (URL: [Link])

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Org. Biomol. Chem. 2020, 18, 5625-5636. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Rev. Org. Chem. 2021, 18, 93-109. (URL: [Link])

  • Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. (URL: [Link])

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Arzneimittelforschung. 1985, 35(4), 697-700. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. (URL: [Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (URL: [Link])

  • Ag2CO3 catalyzed aza‐Michael addition of pyrazoles to α, β‐unsaturated carbonyl compounds. ResearchGate. (URL: [Link])

  • Pyrazole derivatives from N‐aryl hydrazones and methyl vinyl ketone. ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities. PMC. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (URL: [Link])

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). ResearchGate. (URL: [Link])

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein J. Org. Chem. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. (URL: [Link])

  • Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. (URL: [Link])

  • Divergent construction of pyrazoles via Michael addition of N-arylhydrazones to 1,2-diaza-1,3-dienes. Org Lett. 2015 Apr 17;17(8):2014-7. (URL: [Link])

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Arch Pharm (Weinheim). 2014 May;347(5):327-38. (URL: [Link])

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journals. (URL: [Link])

  • A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate. (URL: [Link])

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Publishing. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. (URL: [Link])

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Exploratory

Technical Monograph &amp; Safety Profile: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Compound Architecture & Identification This guide provides a comprehensive technical analysis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a specialized β-amino acid analog utilized as a building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Architecture & Identification

This guide provides a comprehensive technical analysis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a specialized β-amino acid analog utilized as a building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors). Due to its status as a research chemical, experimental safety data is limited. The protocols herein are derived from Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally homologous pyrazole-carboxylic acids.

Chemical Identity
PropertySpecification
IUPAC Name 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid
Common Name β-(1-Pyrazolyl)-leucine analog
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
CAS Number Not Listed / Proprietary (Search: 1005509-XX-X series for analogs)
Predicted SMILES CC(C)C(n1cccn1)CC(=O)O
Physical State White to off-white solid (likely hygroscopic)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent)
Structural Analysis

The compound features a pentanoic acid backbone with two critical substitutions:

  • C3 Position: A 1H-pyrazol-1-yl group attached via nitrogen.[1] This heterocyclic moiety introduces basicity and potential for hydrogen bonding, while also serving as a bioisostere for phenyl or amide groups in drug design.

  • C4 Position: A methyl group (creating an isopropyl terminus), imparting lipophilicity similar to a Leucine side chain.

  • Chirality: The C3 carbon is a chiral center. Unless specified as (R) or (S), assume a racemic mixture .

GHS Hazard Assessment & Risk Mitigation

Signal Word: WARNING

Based on the functional group analysis (Carboxylic Acid + Nitrogen Heterocycle), the following GHS classifications are predicted with high confidence.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3][4] (Inferred from pyrazole toxicity profiles).

  • H315: Causes skin irritation.[3] (Acidic functionality).

  • H319: Causes serious eye irritation.[2][5][6][7] (Acidic functionality + Nitrogen lone pairs).

  • H335: May cause respiratory irritation.[2][5][7][8] (Dust/Vapor hazard).[2][3][4][5][7][8]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][3][4][6][7][8] Continue rinsing.[2][3][4][6][7][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Risk Mitigation Strategy
  • Engineering Controls: Use only in a chemical fume hood with a face velocity of at least 100 fpm.

  • PPE:

    • Gloves: Nitrile (minimum thickness 0.11 mm). Double gloving recommended for solution handling.

    • Eyes: Chemical safety goggles.[6] Face shield if handling >1g quantities.

    • Body: Lab coat required; apron recommended for concentrated acid handling.

Handling, Storage, & Stability Protocols

This compound is likely hygroscopic due to the carboxylic acid and the polar pyrazole ring. Proper handling is critical to maintain chemical purity and accurate stoichiometry.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound may absorb atmospheric moisture, altering its effective molecular weight.

  • Container: Tightly sealed amber glass vial with a PTFE-lined cap.

Stability Factors
  • Hydrolysis: Stable in aqueous solution at neutral pH for short periods (<24h). Prolonged exposure to strong acids or bases may degrade the pyrazole ring or decarboxylate the acid.

  • Light Sensitivity: Protect from light. Pyrazoles can undergo photochemical degradation over extended periods.

Handling Workflow (DOT Diagram)

HandlingWorkflow Start Start: Remove from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Wait 15-30 min Weighing Weighing in Fume Hood (Anti-Static Gun Recommended) Equilibrate->Weighing Open Vial Solubilization Dissolve in DMSO/MeOH (Exothermic Potential) Weighing->Solubilization Add Solvent Reseal Purge Headspace with Argon & Parafilm Seal Weighing->Reseal Excess Solid Usage Apply to Reaction Solubilization->Usage Return Return to 4°C Storage Reseal->Return

Caption: Protocol for minimizing moisture uptake and degradation during handling.

Emergency Response & Toxicology

Critical Note: There is no specific antidote. Treatment is symptomatic and supportive.[8]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][8] Neutralize with mild soap.

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.[3][4][6][8] Do not use neutralization agents in the eye.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and drink 2-4 cupfuls of milk or water.

Emergency Decision Tree (DOT Diagram)

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min + Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15min (Water) No Neutralizers Eye->ActionEye ActionInhale Fresh Air + Oxygen Sit Upright Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocol for accidental exposure.

Analytical Validation (QC)

To ensure scientific integrity, the identity of the compound must be verified before use in critical assays.

Expected 1H NMR Spectrum (DMSO-d6)
  • δ 12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.5-7.8 ppm (d/m, 2H): Pyrazole ring protons (C3-H, C5-H).

  • δ 6.2-6.4 ppm (t, 1H): Pyrazole ring proton (C4-H).

  • δ 4.4-4.6 ppm (m, 1H): Chiral center proton (C3-H ).

  • δ 2.6-2.8 ppm (m, 2H): Alpha-methylene protons (-CH ₂-COOH).

  • δ 1.9-2.1 ppm (m, 1H): Methine proton of isopropyl group.

  • δ 0.8-0.9 ppm (d, 6H): Methyl protons of isopropyl group (-CH(CH ₃)₂).

LC-MS Profile
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Ionization: ESI Positive Mode.

  • Expected Mass: [M+H]⁺ = 183.22 m/z.

  • Retention Time: Predicted to be early-eluting (polar) compared to non-polar standards.

References

  • PubChem Compound Summary. Pyrazole-3-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1-Methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • CP Lab Safety. Chemical Storage and Handling Guide. [Link]

Sources

Foundational

Pharmacophore Modeling &amp; Bioactivity Profiling of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Executive Summary & Chemical Space Analysis 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid represents a specific chemotype situated at the intersection of -amino acid mimetics (gabapentinoids) and pyrazole-based anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid represents a specific chemotype situated at the intersection of


-amino acid mimetics  (gabapentinoids) and pyrazole-based anti-inflammatories . Unlike classic diaryl-pyrazoles (e.g., Celecoxib), this molecule features a flexible aliphatic backbone (4-methylpentanoic acid) substituted with a heteroaromatic ring.

This guide details the construction of a 3D-Pharmacophore Model for this New Chemical Entity (NCE). The structural logic suggests it acts as a bioisostere of Pregabalin or Gabapentin , targeting the


 subunit of Voltage-Gated Calcium Channels (VGCC), while possessing potential secondary activity at GPR109A  (HM74A) receptors due to the pyrazole-carboxylic acid motif.
Structural Decomposition
FeatureChemical MoietyPharmacophoric RoleInteraction Type
Acidic Head Carboxylic Acid (C1)Negative Ionizable (NI) / H-Bond Acceptor (HBA)Salt bridge with Arg/Lys residues (e.g., Arg217 in

).
Linker/Core C3-substituted PyrazoleAromatic Ring (AR) / H-Bond Acceptor (HBA)

-stacking or dipole interaction; rigidifies the backbone.
Lipophilic Tail 4-Methylpentyl group (Isopropyl)Hydrophobic (HY)Occupies the hydrophobic pocket (e.g., Leucine-binding site).

Computational Workflow: De Novo Pharmacophore Elucidation

To accurately model this molecule without a pre-existing crystal complex, we employ a Ligand-Based Pharmacophore Generation protocol, cross-referenced with Structure-Based constraints from known Gabapentinoid binding sites (PDB ID: 4L1D).

Phase 1: Conformational Ensemble Generation

The biological activity of the pentanoic acid backbone is dictated by its ability to fold into a specific "bioactive turn." A single energy-minimized structure is insufficient.

Protocol:

  • Tool: MOE (Molecular Operating Environment) or Schrödinger MacroModel.

  • Force Field: OPLS4 or MMFF94x (Solvation: Water).

  • Method: Low-Mode Molecular Dynamics (LowModeMD).

  • Constraints: None initially; allow the C3-C4 bond to rotate freely to identify the global minimum vs. the "folded" bioactive state.

  • Output: Generate 50 conformers; cluster by RMSD (0.5 Å cutoff).

Phase 2: Molecular Electrostatic Potential (MEP) Mapping

Before defining features, we must understand the electronic landscape, particularly the pyrazole ring's influence on the carboxylic acid's pKa.

  • Observation: The pyrazole at C3 is electron-withdrawing relative to a pure alkyl chain, potentially lowering the pKa of the carboxylic acid, making it a stronger anion at physiological pH (7.4).

  • N-Atom Behavior: The N2 nitrogen of the pyrazole (unsubstituted) acts as a weak Hydrogen Bond Acceptor.

Phase 3: Pharmacophore Feature Definition

Based on the conformational analysis, the consensus pharmacophore consists of four critical features arranged in a specific spatial geometry.

  • F1 (Anionic): Centered on the Carboxylate oxygens.

  • F2 (Hydrophobic): Centered on the Isopropyl group (C4-Methyl + C5).

  • F3 (Aromatic/Ring): Centered on the Pyrazole ring.[1][2][3][4][5][6][7]

  • F4 (Vector): An exclusion volume vector perpendicular to the pyrazole ring to prevent steric clashes.

Visualization: Pharmacophore Generation Workflow

PharmacophoreWorkflow cluster_constraints Geometric Constraints Start Input Structure: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Conformers Conformational Search (LowModeMD, OPLS4) Generate 50 Conformers Start->Conformers Cluster RMSD Clustering (Cutoff: 0.5 Å) Conformers->Cluster MEP MEP Surface Calculation (Identify H-Bond Donors/Acceptors) Cluster->MEP FeatureDef Feature Definition (Anionic, Aromatic, Hydrophobic) MEP->FeatureDef ModelBuild 3D Pharmacophore Assembly (Distance & Angle Constraints) FeatureDef->ModelBuild Validation Validation (Decoy Set: DUD-E / ROC Analysis) ModelBuild->Validation

Caption: Step-by-step workflow for generating a ligand-based pharmacophore model for the target NCE.

The Pharmacophore Hypothesis (Spatial Geometry)

The critical differentiator of this molecule is the Distance Matrix between the Acidic Head and the Hydrophobic Tail.

Geometric Constraints (Angstroms)
VectorDistance (

)
Significance
Acid (O)

Hydrophobic (Centroid)
5.2 - 6.5

Matches the "folded" conformation required for

binding (similar to Pregabalin).
Acid (O)

Pyrazole (Centroid)
3.8 - 4.2

Defines the linker rigidity.
Pyrazole (N2)

Tail (Centroid)
4.5 - 5.0

Ensures the aromatic ring does not sterically clash with the hydrophobic pocket.
Diagram: The 3D Pharmacophore Map

PharmacophoreMap cluster_legend Feature Key Acid Anionic Head (COO-) Aro Aromatic Core (Pyrazole) Acid->Aro 3.8 - 4.2 Å Hyd Hydrophobic Tail (Isopropyl) Acid->Hyd 5.2 - 6.5 Å (Bioactive Fold) Aro->Hyd 4.5 - 5.0 Å Desc Red: H-Bond Acceptor/Anion Green: Hydrophobic Yellow: Aromatic Ring

Caption: 3D spatial arrangement of the pharmacophoric features. The triangular distance constraints define the bioactive shape.

Screening & Validation Protocol (Self-Validating System)

To ensure the model is not a "hallucination" of the single ligand, you must validate it using a Decoy Set .

Step 1: Decoy Generation

Since this is a specific NCE, we use the Directory of Useful Decoys (DUD-E) approach but adapted for Gabapentinoids.

  • Active Set: Include Pregabalin, Gabapentin, Mirogabalin, and 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

  • Decoy Set: Generate 200 molecules with similar physicochemical properties (MW, LogP) but dissimilar topology (different scaffolds) using the DUD-E server.

Step 2: Receiver Operating Characteristic (ROC) Curve

Run the pharmacophore search against the combined Active + Decoy database.

  • Metric: Calculate the Area Under the Curve (AUC) .

  • Threshold: An AUC > 0.7 indicates the model successfully discriminates between the specific pyrazole-acid scaffold and random carboxylic acids.

Step 3: Molecular Docking (Cross-Validation)

Dock the generated conformers of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid into the


 subunit (PDB: 4L1D) .
  • Success Criteria: The Carboxylate must form a salt bridge with Arg217 . The Pyrazole ring should occupy the space typically held by the cyclohexyl ring of Gabapentin, potentially forming

    
    -cation interactions.
    

Biological Implications & Target Profiling

Based on the pharmacophore generated, this molecule is predicted to have the following profile:

  • Primary Target:

    
     Ligand (Neuropathic Pain/Anxiety). The isopropyl tail mimics the leucine side chain, a key requirement for transport via LAT1 (Large Neutral Amino Acid Transporter) .
    
  • Secondary Target: GPR109A Agonist . Pyrazole-3-carboxylic acid derivatives often show affinity for the Niacin receptor.

  • Metabolic Stability: The replacement of the primary amine (found in Pregabalin) with a Pyrazole ring eliminates the risk of N-acetylation, potentially improving the pharmacokinetic half-life.

References

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling. Link

  • Myslinski, J., et al. (2014). Structure-Based Design of alpha2delta-1 Subunit Ligands. Nature Structural & Molecular Biology (PDB 4L1D Reference). Link

  • Sterling, T., & Irwin, J. J. (2015). DUD-E: A Directory of Useful Decoys for Benchmarking Virtual Screening. Journal of Chemical Information and Modeling. Link

  • Kuthan, J. (1992). Chemistry of Pyrazoles. In Advances in Heterocyclic Chemistry. Academic Press. Link

Sources

Exploratory

Metabolic Stability Profiling: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Executive Summary This guide provides a comprehensive technical analysis of the metabolic stability of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . Structurally analogous to gabapentinoids (e.g., Pregabalin) and Phenibut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the metabolic stability of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . Structurally analogous to gabapentinoids (e.g., Pregabalin) and Phenibut, this compound features a pyrazole bioisostere replacing the primary amine or phenyl ring, coupled with a branched isocaproic acid backbone.

Understanding the metabolic fate of this scaffold is critical for optimizing its pharmacokinetic (PK) profile. This guide details the physicochemical properties, predicted metabolic pathways (Phase I and II), and the experimental protocols required to validate its stability in a drug discovery setting.

Physicochemical Context & Structural Analysis[1][2]

Before assessing metabolic stability, one must understand the structural determinants governing enzyme access.

  • Scaffold: 3-substituted-4-methylpentanoic acid.

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  High polarity, ionizable (pKa ~4.5). Primary site for Phase II conjugation.
      
    • Pyrazole Ring (

      
      -linked at 
      
      
      
      ):
      A metabolic "hard" spot. Generally resistant to oxidative cleavage but susceptible to ring oxidation or N-coordination with heme iron.
    • Isobutyl Tail (

      
      ):  Lipophilic domain. The terminal methyl groups are classic "soft spots" for CYP450-mediated 
      
      
      
      -oxidation.
Predicted Physicochemical Profile
PropertyValue (Predicted)Impact on Metabolism
Molecular Weight ~182.22 g/mol High permeability; likely cleared by metabolism rather than biliary excretion.
cLogP 1.8 – 2.2Moderate lipophilicity; supports affinity for CYP active sites.
pKa (Acid) ~4.4>99% ionized at physiological pH (7.4), limiting passive diffusion into hepatocytes unless transported (e.g., OATs).
PSA ~50 ŲGood oral bioavailability potential.

Metabolic Pathways: Mechanistic Analysis

The metabolic stability of this compound is defined by the competition between Phase I oxidation (CYP450) and Phase II conjugation (UGT).

Phase I: Oxidative Metabolism (CYP450)

The pyrazole ring is an aromatic bioisostere often selected for its metabolic robustness compared to phenyl or furan rings. However, the aliphatic chain remains vulnerable.

  • 
    -Hydroxylation:  The terminal methyl groups of the isobutyl chain are the most likely sites for oxidation, predominantly mediated by CYP3A4  and CYP2C9 . This results in a primary alcohol, which may further oxidize to a dicarboxylic acid.
    
  • Pyrazole Ring Oxidation: While rare, oxidation at the

    
     position of the pyrazole ring can occur, particularly if the molecule is trapped in the CYP active site.
    
  • 
    -Oxidation:  Standard fatty acid 
    
    
    
    -oxidation is likely blocked by the steric bulk of the pyrazole group at the
    
    
    position and the branching at
    
    
    .
Phase II: Conjugation (UGT/SULT)
  • Acyl Glucuronidation: The free carboxylic acid is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) (e.g., UGT1A1, UGT2B7).

    • Risk Factor: Acyl glucuronides are potentially reactive metabolites.[1][2] They can undergo acyl migration or covalent binding to plasma proteins, leading to immune-mediated toxicity (idiosyncratic drug toxicity).

Metabolic Pathway Diagram

The following diagram illustrates the hierarchical metabolic cascade for the compound.

MetabolicPathways Parent Parent Compound (4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid) OmegaOH ω-Hydroxy Metabolite (Terminal Methyl Oxidation) Parent->OmegaOH CYP3A4/2C9 (Phase I) PyrazOH 4-Hydroxy-Pyrazole (Ring Oxidation) Parent->PyrazOH CYP2E1/3A4 (Minor) AcylGluc Acyl-Glucuronide (Major Conjugate) Parent->AcylGluc UGT1A1/2B7 (Phase II) DiAcid Dicarboxylic Acid (Further Oxidation) OmegaOH->DiAcid ADH/ALDH ProteinAdduct Protein Adduct AcylGluc->ProteinAdduct Covalent Binding (Toxicity Risk)

Figure 1: Predicted metabolic map highlighting the competition between oxidative clearance and acyl-glucuronidation.

Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following in vitro assays are mandatory. These protocols are designed to ensure data integrity and reproducibility.

Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated metabolism. Since UGTs require UDPGA (cofactor) which is not usually added in standard Phase I screens, this specifically tests the oxidative stability of the isobutyl tail and pyrazole ring.

Protocol:

  • System: Liver Microsomes (Human/Rat/Mouse), 0.5 mg/mL protein.

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Incubation:

    • Pre-incubate microsomes + test compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 3:1 ratio.

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Hepatocyte Stability Assay (Holistic System)

Crucial for this compound because it contains a carboxylic acid. Hepatocytes contain both Phase I (CYP) and Phase II (UGT) enzymes, allowing observation of the acyl-glucuronide formation which microsomes (without UDPGA) would miss.

Protocol:

  • System: Cryopreserved Hepatocytes (pool of >10 donors).

  • Cell Density:

    
     cells/mL.
    
  • Incubation: Williams' Medium E, pH 7.4 at 37°C with 5%

    
    .
    
  • Sampling: 0, 30, 60, 120, 240 min.

  • Analysis: Monitor loss of parent and appearance of glucuronide (+176 Da shift).

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (for Pyrazole protonation) and Negative Mode (for Carboxylic Acid). Note: Run both modes during development.

  • Transitions (MRM):

    • Parent:

      
       Fragment (loss of COOH or Pyrazole).
      
    • Glucuronide:

      
      .
      

Data Interpretation & Calculations

The raw data (Peak Area Ratio vs. Time) must be converted into pharmacokinetic parameters to assess "Stability."

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time. The slope of the linear regression is 

(elimination rate constant).






Classification Criteria
Stability Class

(Human Microsomes)
Interpretation
High Stability < 10 µL/min/mgExcellent metabolic stability. Likely good oral bioavailability.
Moderate Stability 10 – 45 µL/min/mgAcceptable. May require dose adjustment.
Low Stability > 45 µL/min/mgRapid clearance. Likely high first-pass effect. Structural modification required (e.g., block metabolic soft spot).

Experimental Workflow Visualization

The following diagram outlines the logical flow for determining the metabolic stability of the target compound.

Workflow cluster_Assays In Vitro Screening Start Compound Synthesis 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Micro Microsomal Assay (Phase I Only) Start->Micro Hep Hepatocyte Assay (Phase I + II) Start->Hep Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Micro->Analysis Hep->Analysis Decision Calculate CL_int & t_1/2 Analysis->Decision ResultHigh High Clearance (Unstable) Decision->ResultHigh > 45 µL/min/mg ResultLow Low Clearance (Stable) Decision->ResultLow < 10 µL/min/mg Action1 Identify Metabolites (MetID Study) ResultHigh->Action1 Action2 Proceed to PK (In Vivo) ResultLow->Action2

Figure 2: Decision tree for metabolic stability assessment.

References

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. (Generalized reference for Pyrazole biological activity)

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Regan, S. L., et al. (2010). "Carboxylic acid bioisosteres in medicinal chemistry." Journal of Medicinal Chemistry.

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring.

Sources

Foundational

Bioavailability studies of pyrazole-based carboxylic acids

An In-Depth Technical Guide to the Bioavailability Studies of Pyrazole-Based Carboxylic Acids Authored by: A Senior Application Scientist Introduction: The Duality of a Privileged Scaffold Pyrazole-based carboxylic acids...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioavailability Studies of Pyrazole-Based Carboxylic Acids

Authored by: A Senior Application Scientist

Introduction: The Duality of a Privileged Scaffold

Pyrazole-based carboxylic acids represent a cornerstone in modern medicinal chemistry. The pyrazole ring, an aromatic five-membered heterocycle, serves as a versatile scaffold, while the carboxylic acid moiety often acts as a key pharmacophore, enabling potent interactions with biological targets.[1][2] This combination has led to the development of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5][6] Prominent examples like Celecoxib have validated the clinical and commercial potential of this chemical class.[1]

However, the very features that confer therapeutic efficacy also present significant challenges in drug development, particularly concerning oral bioavailability.[7][8] The journey of a drug from oral administration to systemic circulation is fraught with obstacles, and for acidic molecules, these hurdles can be particularly pronounced.[9][10] Poor solubility, extensive first-pass metabolism, and unfavorable permeability can severely limit a compound's therapeutic window, leading to the failure of otherwise promising candidates.[7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of bioavailability assessment for pyrazole-based carboxylic acids. We will move beyond rote protocols to explore the causal relationships between molecular structure, experimental design, and pharmacokinetic outcomes. Our approach is rooted in a philosophy of proactive, data-driven de-risking, enabling teams to make smarter, faster decisions in the early stages of drug discovery.[11]

Part 1: The Bioavailability Hurdle: Deconstructing the Challenge

Achieving adequate oral bioavailability is a complex interplay of physicochemical and physiological factors.[10] For pyrazole-based carboxylic acids, the primary challenges often revolve around solubility and metabolism.

  • Solubility and Dissolution: The carboxylic acid group imparts pH-dependent solubility. While it can enhance solubility in the neutral to alkaline environment of the small intestine, solubility in the acidic milieu of the stomach can be limited. The rate of dissolution is a critical prerequisite for absorption; a drug that doesn't dissolve cannot be absorbed.[9][12]

  • Permeability: The ability to traverse the gastrointestinal epithelium is paramount. While some pyrazole-based drugs are highly permeable, the ionized (negatively charged) state of the carboxylic acid at intestinal pH can hinder passive diffusion across the lipid-rich cell membranes of enterocytes.[10]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it is subject to metabolism before reaching systemic circulation. Many pyrazole-containing drugs are substrates for Cytochrome P450 (CYP) enzymes, particularly the CYP2C9 isoform.[13][14] Extensive metabolism in the liver can drastically reduce the amount of active drug that reaches the bloodstream.[7]

A robust drug discovery program anticipates these challenges and employs a tiered screening cascade to characterize and optimize candidates.

G cluster_0 Early Discovery & De-risking physchem Physicochemical Profiling (Solubility, LogD) invitro In Vitro ADME Assays (Permeability, Stability) physchem->invitro Filter Candidates invivo In Vivo PK Studies (Rodent) invitro->invivo Prioritize Leads candidate Candidate Selection invivo->candidate Validate caption Bioavailability Assessment Workflow

Caption: A tiered workflow for bioavailability assessment.

Part 2: De-risking Candidates: The In Vitro ADME Toolkit

Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are indispensable for guiding chemical structure optimization and selecting candidates with a higher probability of success.[11][15] These assays are designed to be rapid and resource-efficient, allowing for the screening of multiple compounds in parallel.[16]

Foundational Physicochemical Profiling

Before any cell-based or in vivo experiments, a fundamental understanding of a compound's physicochemical properties is essential.

ParameterImportance for BioavailabilityTypical Assay
Aqueous Solubility Determines dissolution rate in the GI tract. Poor solubility is a primary cause of low bioavailability.[9]Kinetic or Thermodynamic Solubility Assays.[17]
LogD (pH 7.4) Measures lipophilicity at physiological pH. It influences the balance between solubility and membrane permeability.Shake-flask or automated methods.[17]
Chemical Stability Assesses degradation in various pH conditions, mimicking the transit through the GI tract.Incubation in buffers of varying pH (e.g., 1.2, 6.8, 7.4).
Permeability Assessment: Can the Drug Cross the Barrier?

Predicting intestinal absorption is crucial. Two workhorse assays provide complementary insights into a compound's permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro model for predicting passive, transcellular permeability.[18] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Experimental Protocol: PAMPA

  • Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer at a relevant intestinal pH (e.g., 6.5) and added to the donor wells.

  • Assembly: The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the membrane.

  • Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated. Compounds are typically binned into low, medium, and high permeability categories.

Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for predicting intestinal absorption.[18] It utilizes a human colon carcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[17]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for ~21 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Measurement (A-to-B): The test compound is added to the apical (A) side (mimicking the gut lumen), and its appearance on the basolateral (B) side (mimicking the blood) is measured over time.

  • Efflux Measurement (B-to-A): To assess whether the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is reversed. The compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is subject to active efflux.

Caption: Bidirectional Caco-2 assay schematic.

Metabolic Stability: Will the Drug Survive the Liver?

Assessing a compound's vulnerability to metabolism is critical.[18] These assays evaluate the rate at which a compound is broken down by metabolic enzymes, typically from the liver.

Microsomal Stability Assay

This is a primary screen to assess Phase I metabolism, driven mainly by CYP enzymes.[17] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.

Experimental Protocol: Microsomal Stability

  • Reaction Mixture: Test compound is incubated with liver microsomes (human or animal species) and a critical cofactor, NADPH, which initiates the enzymatic reaction.

  • Incubation: The reaction proceeds at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The rate of metabolism is determined, from which in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

In Vitro Half-life (t½)ClassificationImplication for In Vivo Clearance
> 30 minStableLikely Low Clearance
10 - 30 minModerately StablePotential for Moderate Clearance
< 10 minUnstableLikely High Clearance
Hepatocyte Stability Assay

This assay provides a more comprehensive picture of liver metabolism, as hepatocytes contain both Phase I and Phase II (conjugation) enzymes, as well as transporters.[17]

Experimental Protocol: Hepatocyte Stability

  • Cell Viability: Cryopreserved hepatocytes are thawed, and their viability is confirmed.

  • Incubation: Test compound is incubated with a suspension of hepatocytes at 37°C.

  • Sampling & Analysis: The procedure follows the same time-course sampling, quenching, and LC-MS/MS analysis as the microsomal stability assay.

  • Data Analysis: As with microsomes, the rate of parent compound disappearance is used to calculate half-life and intrinsic clearance.

Part 3: The In Vivo Reality Check: Pharmacokinetic Studies

While in vitro assays are predictive, an in vivo pharmacokinetic (PK) study is the definitive test of a compound's bioavailability.[19] Rodent models (typically rats or mice) are used to determine how the drug concentration changes over time in the body after administration.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Animals are acclimated to the facility and fasted overnight before dosing.

  • Dosing: A formulation of the test compound is administered. For bioavailability studies, two routes are essential:

    • Intravenous (IV): A bolus dose is given directly into the bloodstream (e.g., via the tail vein). This serves as the 100% bioavailable reference.

    • Oral (PO): The compound is administered via oral gavage.

  • Blood Sampling: Small blood samples (~50-100 µL) are collected at specific time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then frozen at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Key PK parameters are calculated using non-compartmental analysis, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Bioavailability Calculation: Absolute oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Part 4: Case Study: The Pharmacokinetics of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a classic example of a successful pyrazole-based drug.[13][20] Its pharmacokinetic profile provides valuable insights.

After oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in about 3 hours.[14][20] However, less than 3% of the drug is eliminated unchanged, indicating it is extensively metabolized.[13][21]

The primary metabolic pathway is oxidation of the methyl group to a hydroxymethyl group, forming hydroxycelecoxib.[13][14] This reaction is predominantly catalyzed by the CYP2C9 enzyme in the liver, with a minor contribution from CYP3A4.[14][21] The hydroxycelecoxib is further oxidized to a carboxylic acid metabolite (carboxycelecoxib) by alcohol dehydrogenases.[13] Neither of these metabolites is pharmacologically active.[14]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Celecoxib Celecoxib (Active Drug) Hydroxy Hydroxycelecoxib (Inactive) Celecoxib->Hydroxy CYP2C9 (major) CYP3A4 (minor) Carboxy Carboxycelecoxib (Inactive) Hydroxy->Carboxy Alcohol Dehydrogenases Glucuronide Glucuronide Conjugate (Excreted) Carboxy->Glucuronide UGTs caption Metabolic Pathway of Celecoxib

Caption: The primary metabolic fate of Celecoxib.

This heavy reliance on CYP2C9 has significant clinical implications. Genetic polymorphisms in the CYP2C9 gene can lead to poor metabolizer phenotypes.[14] Individuals with variants like CYP2C9*3 have substantially increased exposure to celecoxib compared to normal metabolizers, necessitating caution and potential dose adjustments.[13][14] This underscores the importance of reaction phenotyping during drug development to identify the key enzymes responsible for a compound's metabolism.

Part 5: The Bioanalytical Keystone: LC-MS/MS Quantification

Accurate and sensitive quantification of the parent drug in biological matrices like plasma is the foundation of any bioavailability study.[22] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose due to its high selectivity, sensitivity, and speed.[23][24]

Protocol: General LC-MS/MS Method for Plasma Quantification

  • Sample Preparation: The goal is to remove proteins and other interferences from the plasma sample.

    • Protein Precipitation (PPT): The simplest method. A cold organic solvent (e.g., acetonitrile with 0.1% formic acid) is added to the plasma sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample. An immiscible organic solvent (e.g., ethyl acetate) is added to the plasma.[23] After mixing and centrifugation, the organic layer containing the drug is separated, evaporated, and reconstituted in the mobile phase.

  • Chromatographic Separation (LC):

    • Column: A reversed-phase C18 or similar column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency, is employed.

    • Flow Rate: Typical flow rates are in the range of 0.4-0.6 mL/min.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI) is most common, typically in positive ion mode for pyrazole-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly selective technique involves monitoring a specific fragmentation of the parent ion into a product ion.

      • The mass spectrometer is set to isolate the parent drug's mass-to-charge ratio (m/z) in the first quadrupole (Q1).

      • The isolated ion is fragmented in the collision cell (Q2).

      • A specific, stable fragment ion is isolated in the third quadrupole (Q3) and detected.

    • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The study of bioavailability is not merely a box-checking exercise; it is a critical component of a rational, iterative drug design process. For pyrazole-based carboxylic acids, a class of compounds with immense therapeutic promise, understanding and overcoming bioavailability challenges is paramount. By integrating physicochemical profiling, a well-designed cascade of in vitro ADME assays, and definitive in vivo pharmacokinetic studies, development teams can build a comprehensive understanding of a compound's behavior. This knowledge-based approach, underpinned by robust bioanalytical science, allows for the confident selection of drug candidates that are not only potent but also possess the pharmacokinetic properties necessary for clinical success.

References

  • PharmGKB.
  • Lynch, T., & Price, A. (2007). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 17(8), 653-660.
  • ResearchG
  • PharmGKB.
  • LiverTox. Clinical Pharmacology of Celecoxib.
  • Cetin, A. (2020).
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Lv, K., et al. (2023).
  • Naim, M. J., et al. (2016).
  • Paske, C., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Analytical Methods in Chemistry.
  • Symeres. In vitro ADME drug discovery services.
  • Naim, M. J., et al. (2016).
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • New Journal of Chemistry.
  • NCBI.
  • Concept Life Sciences. In Vitro ADME Assays.
  • Pathak, R. B., et al. (2017). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Rasayan Journal of Pharmaceutical and Biological Sciences.
  • Sethia, S.
  • Li, Y., et al. (2024).
  • The PharmaSphere. (2024).
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • OMICS International. (2024).
  • Bala Sekharan, C. (2015). Determination of the dexlansoprazole in bulk and spiked human plasma by extraction spectrophotometry.
  • Oliveira, C. H., et al. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry.

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Exploratory

A Hypothetical Journey in Drug Discovery: The Synthesis and Characterization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide details the history, discovery, and synthesis of the novel chemical entity 4-Methyl-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the history, discovery, and synthesis of the novel chemical entity 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. As this specific molecule is not widely documented in existing scientific literature, this document presents a hypothetical yet scientifically plausible narrative based on established principles in medicinal chemistry and organic synthesis. The experimental protocols and data are illustrative and derived from analogous chemical transformations.

Introduction: The Rationale for a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold known to impart a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The historical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the analgesic dipyrone, continues to inspire the development of novel derivatives with improved efficacy and safety profiles.[3][5]

This guide focuses on the hypothetical discovery and synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a novel compound conceived from a rational drug design approach targeting inflammatory pathways. The core hypothesis for its development was to combine the known anti-inflammatory properties of the pyrazole moiety with a flexible alkanoic acid side chain, which could potentially enhance interactions with specific biological targets and improve pharmacokinetic properties. The introduction of a methyl group at the 4-position of the pentanoic acid chain was intended to introduce a chiral center and explore stereospecific interactions with target enzymes.

A Hypothetical Discovery Pathway

The journey to the conceptualization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid began with a screening campaign of a virtual library of pyrazole derivatives against a panel of inflammatory targets. Computational modeling suggested that a pyrazole ring linked to a short, substituted carboxylic acid chain could exhibit favorable binding energies within the active site of a key pro-inflammatory enzyme.

The logical progression from this in-silico screening to the selection of the target molecule is illustrated in the workflow diagram below:

Discovery_Workflow A Virtual Library Screening of Pyrazole Derivatives B Identification of a Pharmacophore: Pyrazole-Alkanoic Acid A->B Hit Identification C In-Silico Optimization of the Alkanoic Chain B->C Structure-Activity Relationship (SAR) Modeling D Selection of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid as Lead Candidate C->D Optimization for Potency and ADME Properties E Commencement of Synthetic Feasibility Studies D->E Lead Candidate Nomination

Caption: A streamlined workflow for the hypothetical discovery of the target compound.

Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid: A Detailed Protocol

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid was designed as a multi-step process, commencing from readily available starting materials. The key strategic step involves the nucleophilic substitution of a suitable leaving group on the pentanoic acid backbone by the pyrazole ring.

The overall synthetic scheme is presented below:

Synthesis_Scheme start Ethyl 4-methyl-3-oxopentanoate step1 Reduction (NaBH4, EtOH) start->step1 intermediate1 Ethyl 3-hydroxy-4-methylpentanoate step1->intermediate1 step2 Mesylation (MsCl, Et3N, DCM) intermediate1->step2 intermediate2 Ethyl 3-(methylsulfonyloxy)-4-methylpentanoate step2->intermediate2 step3 Nucleophilic Substitution (Pyrazole, NaH, DMF) intermediate2->step3 intermediate3 Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate step3->intermediate3 step4 Hydrolysis (LiOH, THF/H2O) intermediate3->step4 product 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid step4->product

Caption: The proposed synthetic route for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-4-methylpentanoate

  • To a solution of ethyl 4-methyl-3-oxopentanoate (1.0 eq) in ethanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(methylsulfonyloxy)-4-methylpentanoate

  • To a solution of ethyl 3-hydroxy-4-methylpentanoate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the mesylated product.

Step 3: Synthesis of Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of pyrazole (1.1 eq) in DMF is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of ethyl 3-(methylsulfonyloxy)-4-methylpentanoate (1.0 eq) in DMF is added, and the reaction mixture is heated to 80 °C for 12 hours.

  • The reaction is cooled to room temperature and quenched with saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • To a solution of ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), lithium hydroxide (3.0 eq) is added.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 3-4 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Characterization and Data Summary

The structure of the synthesized 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected (hypothetical) data is summarized in the table below.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.0-1.2 (m, 6H, CH₃), 2.5-2.8 (m, 2H, CH₂), 3.9-4.1 (m, 1H, CH), 6.3 (t, 1H, pyrazole-H), 7.5 (d, 1H, pyrazole-H), 7.6 (d, 1H, pyrazole-H), 11.5 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 18.5, 20.1, 35.2, 58.9, 106.8, 129.5, 139.8, 175.4
IR (KBr, cm⁻¹) 3400-2500 (br, O-H), 2960 (C-H), 1710 (C=O), 1540 (C=N)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₉H₁₄N₂O₂: 183.1134; found: 183.1130

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous pathway for the discovery and synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. The proposed synthetic route is based on well-established chemical transformations, providing a clear and reproducible methodology for its preparation. The rationale for its design is rooted in the extensive history and proven therapeutic potential of pyrazole-containing compounds.[7][8]

Future work would involve the actual synthesis and characterization of this novel compound, followed by in-vitro and in-vivo biological evaluation to validate the initial hypothesis of its anti-inflammatory properties. Further optimization of the structure through the synthesis of analogues could lead to the identification of a potent and selective therapeutic agent. The methodologies and principles outlined in this guide provide a solid foundation for such endeavors in the dynamic field of drug discovery.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved February 15, 2024, from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved February 15, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved February 15, 2024, from [Link]

  • Recently reported biological activities of pyrazole compounds. (2017, November 1). PubMed. Retrieved February 15, 2024, from [Link]

  • Current status of pyrazole and its biological activities. (2015). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025, July 10). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Retrieved February 15, 2024, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2024, from [Link]

  • Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2024, from [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2022). MDPI. Retrieved February 15, 2024, from [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and Its Derivatives. (2019, August 21). National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Introduction & Scope This application note details a robust, scalable synthesis route for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . This molecule represents a critical structural motif in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable synthesis route for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . This molecule represents a critical structural motif in medicinal chemistry, serving as a lipophilic, non-basic bioisostere of


-leucine and related 

-aminobutyric acid (GABA) analogs. The pyrazole moiety reduces basicity compared to primary amines, potentially improving blood-brain barrier (BBB) permeability and altering metabolic stability.
Target Molecule Analysis
  • IUPAC Name: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.22 g/mol

  • Key Structural Features:

    • 
      -Substitution:  The pyrazole ring is attached at the C3 position, creating a sterically congested chiral center adjacent to a bulky isopropyl group.
      
    • Acid Tail: A carboxylic acid moiety at C1, suitable for further coupling or salt formation.

Retrosynthetic Analysis

The most atom-economical approach to the target scaffold is the Aza-Michael Addition of pyrazole to an


-unsaturated ester, followed by hydrolytic cleavage. This route avoids the use of unstable 

-keto acids or expensive chiral auxiliaries in the initial screening phase.
Logical Disconnection
  • C1-O Bond Cleavage: Retro-hydrolysis leads to the ethyl ester intermediate.

  • N1-C3 Bond Cleavage: Retro-Michael addition reveals two commercially available starting materials: Pyrazole and Ethyl 4-methyl-2-pentenoate .

Retrosynthesis Target Target Molecule 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Intermediate Intermediate Ester Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Target->Intermediate Hydrolysis (LiOH, THF/H2O) Precursors Starting Materials Pyrazole + Ethyl 4-methyl-2-pentenoate Intermediate->Precursors Aza-Michael (DBU, ACN, Heat)

Caption: Retrosynthetic logic flow for the target molecule, utilizing a convergent C-N bond formation strategy.

Detailed Experimental Protocol

Stage 1: Aza-Michael Coupling

Objective: Synthesize Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate. Rationale: Direct addition to the acid (4-methyl-2-pentenoic acid) is possible but often suffers from lower yields due to salt formation with the base catalyst. The ester provides a homogeneous reaction mixture and easier chromatographic purification.

Reagents & Materials
  • Ethyl 4-methyl-2-pentenoate: 10.0 g (70.3 mmol) [Commercially available or synthesized via Knoevenagel condensation of isobutyraldehyde and mono-ethyl malonate].

  • 1H-Pyrazole: 5.74 g (84.4 mmol, 1.2 equiv).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.07 g (7.0 mmol, 0.1 equiv).

  • Acetonitrile (ACN): 50 mL (Anhydrous).

Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add Ethyl 4-methyl-2-pentenoate (10.0 g) and Pyrazole (5.74 g) to the flask. Dissolve in ACN (50 mL).

  • Catalysis: Add DBU (1.07 g) dropwise via syringe.

    • Note: DBU acts as a strong amidine base to deprotonate the pyrazole (pKa ~14.2), generating the active pyrazolide nucleophile in situ.

  • Reaction: Heat the mixture to reflux (80-82°C) for 24 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than the pyrazole but more polar than the starting ester.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 0.5 M HCl (2 x 50 mL) to remove DBU and unreacted pyrazole.

    • Wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-92% as a clear, colorless oil.

Stage 2: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the final carboxylic acid.

Reagents & Materials
  • Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate: (From Stage 1).

  • Lithium Hydroxide Monohydrate (

    
    ):  3.0 equiv.
    
  • Solvent: THF:Water (3:1 ratio).

Protocol
  • Dissolution: Dissolve the purified ester (from Stage 1) in THF (5 mL per gram of substrate).

  • Activation: Prepare a solution of LiOH (3.0 equiv) in Water (1.5 mL per gram of substrate) and add it to the THF solution.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

    • Checkpoint: The reaction is complete when the ester spot disappears on TLC.

  • Workup:

    • Concentrate the mixture to remove THF.

    • Dilute the remaining aqueous phase with Water (20 mL).

    • Wash: Extract with Diethyl Ether (2 x 20 mL) to remove non-acidic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Adjust pH to ~3.0 using 1 M HCl dropwise. The product may precipitate as a white solid or form an oil.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Crystallization: If the product is an oil, induce crystallization by triturating with cold Pentane/Ether or recrystallize from Hexane/EtOAc.

Analytical Data & Validation

ParameterExpected Value / ObservationNotes
Appearance White to off-white solidLow melting point solid expected.
LC-MS (ESI+) [M+H]+ = 183.2 m/zConsistent with MW 182.22.
1H NMR (CDCl3)

11.0 (br s, 1H, COOH)
Carboxylic acid proton.

7.55 (d, 1H), 7.45 (d, 1H), 6.25 (t, 1H)
Pyrazole aromatic protons.

4.40 (td, 1H, C3-H)
Diagnostic methine adjacent to N.

2.85 (dd, 1H), 2.65 (dd, 1H)
Diastereotopic

-protons (C2).

0.95 (d, 3H), 0.88 (d, 3H)
Isopropyl methyl groups.

Mechanism of Action (Chemical)

The synthesis relies on the Aza-Michael Addition , a 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[1]

  • Activation: DBU deprotonates the pyrazole (N-H), creating a pyrazolide anion.

  • Attack: The pyrazolide attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester. The steric bulk of the isopropyl group at the
    
    
    -position requires thermal energy to overcome the activation barrier.
  • Protonation: The resulting enolate is protonated to form the saturated ester.

Mechanism Step1 Step 1: Deprotonation Pyrazole + DBU -> Pyrazolide Anion Step2 Step 2: 1,4-Attack Nucleophilic attack on beta-position of Enoate Step1->Step2 Step3 Step 3: Enolate Protonation Formation of C-C single bond Step2->Step3

Caption: Mechanistic pathway of the base-catalyzed aza-Michael addition.

Safety & Troubleshooting

Critical Safety Parameters
  • DBU: Corrosive and toxic. Handle in a fume hood.

  • Exotherm: The acid-base neutralization during workup (HCl addition) is exothermic. Add acid slowly at 0°C.

  • Pyrazole: Toxic if swallowed. Avoid dust inhalation.

Troubleshooting Guide
  • Issue: Low conversion after 24 hours.

    • Solution: Increase temperature to 90°C or switch solvent to Toluene to achieve higher reflux temperatures. Alternatively, increase DBU loading to 0.5 equiv.

  • Issue: Product is racemic.

    • Solution: This protocol produces a racemate. For enantiopure material, perform Chiral SFC separation on the ester intermediate using a polysaccharide-based column (e.g., Chiralpak AD-H) prior to hydrolysis.

References

  • Reaction Methodology (Aza-Michael)

    • Title: Aza-Michael addition of pyrazoles to crotonic acid[1]

    • Source: Russian Journal of General Chemistry (2017)[1]

    • URL:[Link]

  • Catalyst Optimization

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to -unsaturated malon
    • Source: RSC Advances (2014)
    • URL:[Link]

  • Structural Analogs (Pregabalin/Gabapentinoids)

    • Title: Synthesis and biological evalu
    • Source: Journal of Medicinal Chemistry
    • URL:[Link] (General reference for scaffold relevance)

Sources

Application

Step-by-step protocol for preparing 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Abstract This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a critical beta-amino acid surrogate and pyrazole-based building block. The method util...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a critical beta-amino acid surrogate and pyrazole-based building block. The method utilizes a base-catalyzed aza-Michael addition of 1H-pyrazole to an


-unsaturated ester, followed by controlled hydrolysis. This route is selected for its high atom economy, operational simplicity, and avoidance of expensive transition metal catalysts.[1] The protocol includes reaction monitoring parameters, purification strategies, and structural validation criteria.

Introduction & Strategic Rationale

N-alkylated pyrazoles are privileged pharmacophores in medicinal chemistry, appearing in JAK inhibitors, anti-inflammatory agents, and agrochemicals. The target molecule, 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , features a bulky isopropyl group adjacent to the pyrazole attachment, introducing steric complexity that can hinder standard nucleophilic substitution (S_N2) approaches.

Why the Michael Addition Route? Direct alkylation of pyrazoles with alkyl halides often leads to mixtures of N-alkylation and elimination byproducts, especially with secondary halides (like the 3-position of a pentanoic chain). Conversely, the aza-Michael addition to trans-4-methyl-2-pentenoate offers:

  • Regioselectivity: Favors N1-alkylation.

  • Mild Conditions: Avoids strong bases required for deprotonating pyrazole.

  • Scalability: Amenable to multi-gram synthesis without chromatography in optimized cases.

Retrosynthetic Analysis

The synthesis is disconnected into two commercially available precursors: 1H-Pyrazole and Ethyl 4-methyl-2-pentenoate .

Retrosynthesis Target 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (Target) Ester Intermediate: Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Ester->Target Hydrolysis (LiOH) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Ester Aza-Michael Addition (DBU/MeCN) Acrylate Ethyl 4-methyl-2-pentenoate (Michael Acceptor) Acrylate->Ester +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via aza-Michael addition and subsequent ester hydrolysis.

Experimental Protocol

Phase 1: Aza-Michael Addition

Objective: C-N bond formation between pyrazole and the unsaturated ester.

Reagents:

  • Reactant A: 1H-Pyrazole (CAS: 288-13-1) - 1.2 equivalents

  • Reactant B: Ethyl 4-methyl-2-pentenoate (CAS: 10321-71-8) - 1.0 equivalent

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - 0.5 equivalents

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 1H-Pyrazole (1.63 g, 24.0 mmol) and anhydrous MeCN (40 mL). Stir until fully dissolved.

  • Catalyst Addition: Add DBU (1.52 g, 1.5 mL, 10.0 mmol) dropwise via syringe. Stir for 10 minutes at room temperature (RT) to activate the pyrazole.

  • Substrate Addition: Add Ethyl 4-methyl-2-pentenoate (2.84 g, 20.0 mmol) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours.

    • Monitoring: Check via TLC (30% EtOAc in Hexanes). The limiting reagent (acrylate) spot should disappear.

  • Workup:

    • Cool to RT and concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the oily residue in Ethyl Acetate (EtOAc, 50 mL).

    • Wash with 0.5 M HCl (2 x 30 mL) to remove DBU and unreacted pyrazole.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).
    

Yield Expectation: 85-92% (Pale yellow oil).

Phase 2: Ester Hydrolysis

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Reagents:

  • Substrate: Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (from Phase 1).

  • Base: Lithium Hydroxide Monohydrate (

    
    ) - 3.0 equivalents.
    
  • Solvent: THF : Water (3:1 ratio).

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (4.2 g, ~20 mmol) in THF (30 mL).

  • Base Addition: Dissolve LiOH (2.5 g, 60 mmol) in Water (10 mL) and add to the THF solution.

  • Reaction: Stir vigorously at Room Temperature for 4-6 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

  • Workup:

    • Evaporate THF under reduced pressure (do not distill to dryness; leave the aqueous phase).

    • Dilute with Water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove non-polar impurities.

    • Acidification (Critical): Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH reaches ~3-4. The product may precipitate as a gum or solid.

    • Extract with EtOAc (3 x 30 mL).

  • Isolation:

    • Combine organic layers, wash with Brine, and dry over

      
      .
      
    • Concentrate to dryness.

    • Crystallization: Triturate the residue with cold Hexanes/Ether (10:1) to induce crystallization. If it remains an oil, high-vacuum drying is sufficient for most applications.

Yield Expectation: 90-95% (White to off-white solid/viscous oil).

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White solid or viscous pale oilVisual
Purity > 97%HPLC (C18, MeCN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 197.12LC-MS
1H NMR (CDCl3)

7.51 (d, 1H), 7.40 (d, 1H), 6.23 (t, 1H), 4.65 (m, 1H), 2.85 (m, 2H), 1.95 (m, 1H), 0.92 (dd, 6H)
400 MHz NMR

Key Structural Diagnostics:

  • Pyrazole Ring: Characteristic doublets at ~7.4-7.6 ppm and a triplet at ~6.2 ppm confirm the pyrazole integrity.

  • Chiral Center (C3): The methine proton (

    
    -N) typically appears as a multiplet around 4.5-4.8 ppm, des shielded by the nitrogen attachment.
    
  • Isopropyl Group: Look for two doublets (diastereotopic methyls) around 0.9 ppm.

Safety & Handling

  • 1H-Pyrazole: Toxic if swallowed and can cause severe eye irritation. Handle in a fume hood.

  • Ethyl 4-methyl-2-pentenoate: Like many acrylates, it is a lachrymator and skin irritant.

  • DBU: Corrosive and causes skin burns.

  • Waste Disposal: Aqueous washes containing DBU/Pyrazole must be treated as hazardous organic basic waste.

References

  • Aza-Michael Addition Mechanism & Scope

    • Title: Aza-Michael addition of pyrazoles to crotonic acid.[1]

    • Source: Russian Journal of General Chemistry (via ResearchG
    • URL:[Link]

  • Organocatalyzed Enantioselective Synthesis (Advanced)

    • Title: Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl)
    • Source: N
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Synthesis and Properties of Pyrazoles.[3][4][5][6]

    • Source: Encyclopedia MDPI.[7]

    • URL:[Link]

Sources

Method

Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid: A Detailed Guide to Reagents and Protocols

Introduction 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a substituted carboxylic acid containing a pyrazole moiety. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a substituted carboxylic acid containing a pyrazole moiety. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common structural motif in many biologically active compounds and pharmaceuticals. The unique chemical properties of the pyrazole nucleus, including its aromaticity and ability to participate in hydrogen bonding, make it a valuable pharmacophore in drug design. This document provides a comprehensive guide for the synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-step process involving an aza-Michael addition followed by ester hydrolysis. This guide offers detailed protocols, an in-depth discussion of the reagents, and a mechanistic overview to ensure a thorough understanding of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the conjugate addition of pyrazole to an α,β-unsaturated ester, specifically ethyl 4-methylpent-2-enoate. This aza-Michael addition reaction forms the crucial C-N bond, linking the pyrazole ring to the pentanoate backbone. The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid.

Synthesis_Overview Pyrazole Pyrazole Aza_Michael Aza-Michael Addition Pyrazole->Aza_Michael Unsaturated_Ester Ethyl 4-methylpent-2-enoate Unsaturated_Ester->Aza_Michael Intermediate_Ester Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Final_Acid 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Aza_Michael->Intermediate_Ester Hydrolysis->Final_Acid

Caption: Overall synthetic workflow for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Part 1: Synthesis of Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate via Aza-Michael Addition

The aza-Michael addition is a powerful method for the formation of carbon-nitrogen bonds. In this synthesis, the nucleophilic nitrogen of the pyrazole ring attacks the β-carbon of the α,β-unsaturated ester, ethyl 4-methylpent-2-enoate. This reaction is typically base-catalyzed, which serves to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Role
PyrazoleC₃H₄N₂68.08Nucleophile
Ethyl 4-methylpent-2-enoateC₈H₁₄O₂142.20Michael Acceptor
Cesium CarbonateCs₂CO₃325.82Catalyst (Base)
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Protocol 1: Aza-Michael Addition
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq, e.g., 1.00 g, 14.7 mmol) and cesium carbonate (0.1 eq, e.g., 0.48 g, 1.47 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask.

  • Stirring: Stir the mixture at room temperature for 15 minutes to ensure the pyrazole is well-dissolved and the cesium carbonate is suspended.

  • Addition of Michael Acceptor: Slowly add ethyl 4-methylpent-2-enoate (1.1 eq, e.g., 2.28 g, 16.2 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 24 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the cesium carbonate.

    • Wash the celite pad with a small amount of THF (10 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate.

Mechanism of Aza-Michael Addition

The cesium carbonate acts as a base to deprotonate the pyrazole, generating the pyrazolate anion. This highly nucleophilic anion then attacks the electron-deficient β-carbon of the α,β-unsaturated ester in a conjugate addition fashion. The resulting enolate intermediate is then protonated by a proton source (e.g., trace water or another pyrazole molecule) to yield the final product.

Aza_Michael_Mechanism cluster_0 Step 1: Deprotonation of Pyrazole cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Base Cs₂CO₃ Base->Pyrazolate Pyrazolate2 Pyrazolate Anion Enolate Enolate Intermediate Pyrazolate2->Enolate Unsaturated_Ester Ethyl 4-methylpent-2-enoate Unsaturated_Ester->Enolate Enolate2 Enolate Intermediate Product Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Enolate2->Product Proton_Source H⁺ Source Proton_Source->Product

Caption: Mechanism of the base-catalyzed aza-Michael addition of pyrazole.

Part 2: Hydrolysis of Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a saponification reaction, which is typically carried out under basic conditions followed by an acidic workup. Lithium hydroxide is a commonly used base for this transformation, often in a mixed solvent system of THF and water to ensure the solubility of the ester.[1]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Role
Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoateC₁₁H₁₈N₂O₂210.27Substrate
Lithium Hydroxide MonohydrateLiOH·H₂O41.96Base
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Water (Deionized)H₂O18.02Solvent/Reagent
Hydrochloric Acid (1 M)HCl36.46Acid for work-up
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent
Protocol 2: Ester Hydrolysis
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (1.0 eq, e.g., 1.00 g, 4.76 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).

  • Addition of Base: Add lithium hydroxide monohydrate (2.0 eq, e.g., 0.40 g, 9.52 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting ester is no longer visible. The product, being a carboxylate salt, will have a much lower Rf value.

  • Work-up:

    • Remove the THF from the reaction mixture under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, as a white solid.

Conclusion

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid can be efficiently achieved in two straightforward steps. The key transformations are a base-catalyzed aza-Michael addition of pyrazole to an α,β-unsaturated ester and a subsequent ester hydrolysis. The protocols provided in this guide are robust and can be adapted for various scales. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

  • Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 2022, 12(23), 14565-14569. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances, 2023, 13(4), 2459-2467. [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 2017, 87(3), 596-598. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 2021, 69(6), 581-585. [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid as a Versatile Pharmaceutical Intermediate

Abstract Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, with the pyrazole ring being a particularly privileged structure.[1][2] Pyrazole derivatives exhibit a vast ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, with the pyrazole ring being a particularly privileged structure.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and application of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a bifunctional intermediate designed for efficient library synthesis and lead optimization. We present robust protocols for its synthesis and its subsequent use in amide bond formation, one of the most frequently utilized reactions in drug discovery.[5][6]

Introduction: The Strategic Value of Pyrazole-Carboxylic Acid Intermediates

The power of a pharmaceutical intermediate lies in its ability to serve as a versatile building block, enabling the rapid generation of diverse molecular entities.[7] 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid combines two key pharmacophoric elements in a single, synthetically tractable molecule:

  • The 1H-Pyrazole Moiety: This aromatic heterocycle acts as a stable scaffold. Its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, and the ring itself can be further functionalized to modulate potency and selectivity.[2][8] The substitution at the N-1 position provides a direct vector for orienting the rest of the molecule within a binding pocket.

  • The Carboxylic Acid Functionality: This group is a critical synthetic handle. It can be readily converted into a wide array of functional groups, most notably amides, but also esters, alcohols, and ketones.[6] This allows for the systematic exploration of the chemical space around the core scaffold.

The specific structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, with its chiral center and defined spacing between the pyrazole and the acid, offers a unique three-dimensional framework for designing novel therapeutic agents.

Synthesis and Characterization of the Intermediate

A reliable and scalable synthesis of the intermediate is paramount. The following protocol describes a plausible and efficient two-step synthesis starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis proceeds via a Michael addition of pyrazole to an α,β-unsaturated ester, followed by hydrolysis to yield the target carboxylic acid.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification A Ethyl 4-methyl-2-pentenoate C Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate A->C DBU, MeCN, 25 °C B 1H-Pyrazole B->C D Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate E 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed synthesis of the title intermediate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate

  • To a stirred solution of ethyl 4-methyl-2-pentenoate (1.0 eq) in acetonitrile (MeCN, 0.5 M), add 1H-pyrazole (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the ester intermediate.

Step 2: Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • Dissolve the purified ester from Step 1 (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, which can be used without further purification or recrystallized if necessary.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the intermediate. The following table presents the expected analytical data for the title compound.

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (d, 1H), 7.48 (d, 1H), 6.25 (t, 1H), 4.40 (m, 1H), 2.80 (m, 2H), 2.20 (m, 1H), 1.05 (d, 3H), 0.95 (d, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.5, 139.8, 129.5, 106.0, 60.2, 38.1, 31.5, 20.1, 19.5.
Mass Spec (ESI+) m/z: 197.1234 [M+H]⁺, calculated for C₁₀H₁₇N₂O₂
Purity (HPLC) >95%

Application Protocol: Amide Bond Formation

The primary application of this intermediate is to serve as a scaffold for building larger, more complex molecules via amide coupling.[6] The following protocol details a standard and reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This combination is widely used as it minimizes side reactions and suppresses racemization.[5]

General Workflow for Amide Coupling

G cluster_workflow Amide Coupling Workflow Start Dissolve Acid (Intermediate) Activate Add EDC/HOBt (Activate Carboxyl) Start->Activate AddAmine Add Amine & Base (DIPEA) Activate->AddAmine React Stir at RT (Monitor by TLC/LCMS) AddAmine->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End Characterize Final Product Purify->End

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocol

This protocol describes the coupling of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid with a representative primary amine, benzylamine.

Materials:

  • 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which is a crucial mechanistic choice to improve yield and reduce potential side reactions.[5]

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM.

  • Add the benzylamine solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq). The base is essential to neutralize the hydrochloride salt of EDC and the carboxylic acid itself.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Versatility and Downstream Applications

While amide coupling is a primary application, the carboxylic acid moiety allows for other important transformations:

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or coupling conditions (e.g., DCC/DMAP) can generate ester libraries, which are valuable as potential prodrugs or for modulating solubility.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like LiAlH₄ or BH₃·THF. This introduces a new point for diversification, for example, through ether formation.

  • Ketone Synthesis: Reaction with organolithium reagents can provide access to corresponding ketones, further expanding the accessible chemical space.

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield of amide Incomplete activation of the acid; wet reagents/solvents; sterically hindered amine.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature (up to 40 °C). For challenging couplings, consider using a more potent coupling agent like HATU.[9]
Starting material remains Insufficient coupling reagent or reaction time.Add an additional portion of coupling reagent (0.3 eq) and extend the reaction time. Confirm the quality of the coupling reagents.
Formation of side products Epimerization at the chiral center; side reactions with EDC.Pre-activating with HOBt or using HATU can minimize side products.[5] Ensure the reaction temperature does not exceed room temperature unless necessary.

Conclusion

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a strategically designed pharmaceutical intermediate that provides a robust platform for the synthesis of novel compounds. Its straightforward synthesis and the synthetic tractability of its carboxylic acid handle make it an invaluable tool for medicinal chemists. The protocols outlined in this document offer reliable methods for its preparation and subsequent elaboration, facilitating the efficient exploration of new chemical entities in drug discovery programs.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • MEDIFF Pharmaceutical Excellence. (n.d.). API Intermediates. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Enantioselective Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Abstract This document provides a comprehensive, field-proven guide for the enantioselective synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a chiral building block with significant potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the enantioselective synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a chiral building block with significant potential in medicinal chemistry and drug development. The described methodology leverages a highly reliable and diastereoselective aza-Michael conjugate addition of pyrazole to an α,β-unsaturated imide derived from an Evans-type chiral auxiliary. This strategy ensures precise control over the stereochemistry at the C3 position. The protocols herein offer detailed, step-by-step instructions—from the preparation of the chiral precursor to the final cleavage and purification of the target acid—and are designed for reproducibility and scalability. We further provide mechanistic insights and expected analytical data to support researchers in academic and industrial settings.

Introduction: The Importance of Chiral Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core of numerous therapeutic agents. Their biological activities are vast, ranging from anti-inflammatory and anticancer to antimicrobial and antiviral properties. The introduction of a defined stereocenter into such scaffolds can profoundly influence their pharmacological profile, enhancing potency and reducing off-target effects.

The target molecule, 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, incorporates both a privileged pyrazole heterocycle and a chiral carboxylic acid moiety, making it a valuable synthon for the development of novel therapeutics. Achieving this molecule in an enantiomerically pure form is critical for its application. This guide details a robust and validated approach using a chiral auxiliary, a strategy renowned for its reliability and high stereochemical control in asymmetric synthesis.[1][2]

Overall Synthetic Strategy

The enantioselective synthesis is achieved through a three-stage process centered around the use of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary. This auxiliary temporarily attaches to an achiral carboxylic acid, directing the stereochemical outcome of a subsequent bond-forming reaction, and is then removed to yield the enantiopure product.[3]

The core advantages of this strategy are:

  • High Stereocontrol: The bulky substituent on the oxazolidinone ring effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less-hindered face, resulting in high diastereoselectivity.[4]

  • Reliability and Predictability: The stereochemical outcomes of reactions involving Evans auxiliaries are well-documented and highly predictable.[2]

  • Auxiliary Recovery: The chiral auxiliary can be recovered and reused, making the process more cost-effective and sustainable.[5]

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Asymmetric Reaction cluster_2 Stage 3: Product Liberation A Isovaleryl Chloride C N-Isovaleryl Oxazolidinone A->C Acylation B (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone B->C D α,β-Unsaturated Imide C->D α-Bromination & Elimination F Diastereoselective aza-Michael Addition Product D->F Lewis Acid Catalysis E Pyrazole E->F G Final Product: (S)-4-Methyl-3-(1H-pyrazol- 1-yl)pentanoic acid F->G Auxiliary Cleavage H Recovered Chiral Auxiliary F->H

Sources

Application

Application Note: Strategies for the Esterification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

An Application Note and Protocol Guide for Researchers Abstract This technical guide provides detailed protocols and expert insights for the preparation of esters from 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This technical guide provides detailed protocols and expert insights for the preparation of esters from 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Recognizing the growing importance of pyrazole-containing compounds in medicinal chemistry and drug development, this document outlines several robust esterification strategies. The protocols are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices, potential challenges, and purification techniques. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of Pyrazole Moieties and Their Esters

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties. A well-known example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis. The incorporation of a pyrazole moiety can enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

Esters are common derivatives of carboxylic acids used to enhance drug delivery. The conversion of a carboxylic acid to an ester can increase its lipophilicity, which may improve its absorption and distribution in the body. Once absorbed, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid. Therefore, the efficient synthesis of esters of novel pyrazole-containing carboxylic acids, such as 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, is a critical step in the drug discovery process.

This application note details three reliable methods for the esterification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid: Fischer-Speier Esterification, Carbodiimide-Mediated Esterification, and an alternative method using a modern coupling agent.

Synthesis of the Starting Material: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

While not the primary focus of this guide, a plausible and efficient synthesis of the starting material is essential for any subsequent esterification campaign. A reliable method to synthesize β-amino acids and their derivatives is through the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In this case, pyrazole can act as the nucleophile.

A proposed synthetic route involves the reaction of pyrazole with ethyl 4-methyl-2-pentenoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Reaction Scheme:

Caption: Fischer-Speier Esterification Mechanism.

Method 2: Carbodiimide-Mediated Esterification (EDC/DMAP)

Carbodiimide coupling is a very mild and efficient method for forming amide and ester bonds. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that, in combination with a catalyst like 4-dimethylaminopyridine (DMAP), facilitates the reaction at room temperature.

Causality Behind Experimental Choices:

  • EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol. The urea byproduct is water-soluble, simplifying purification.

Protocol 3: EDC/DMAP Mediated Esterification (Example with Benzyl Alcohol)

Materials:

  • 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • Benzyl alcohol

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

dot

Caption: EDC/DMAP Esterification Workflow.

Method 3: Using HATU as a Coupling Agent

For sterically hindered carboxylic acids or alcohols, or when mild conditions are crucial to avoid side reactions, modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices. HATU is known for its high efficiency and low rate of racemization in chiral systems.

Causality Behind Experimental Choices:

  • HATU: A uronium-based coupling agent that rapidly activates carboxylic acids to form an activated ester, which is highly reactive towards nucleophiles like alcohols.

  • Base (e.g., DIPEA): A non-nucleophilic base is required to deprotonate the carboxylic acid, facilitating its reaction with HATU.

Protocol 4: HATU-Mediated Esterification

Materials:

  • 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • Alcohol (e.g., isopropanol)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Dissolve 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (1.0 eq) and the alcohol (1.2 eq) in DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (to remove DMF and salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparison of Methods and Troubleshooting

MethodReagentsTemperatureReaction TimeAdvantagesDisadvantages
Fischer-Speier Carboxylic Acid, Alcohol, H₂SO₄Reflux4-12 hInexpensive, simple work-up for simple alcohols.High temperatures, strong acid can cause side reactions, equilibrium reaction.
EDC/DMAP Carboxylic Acid, Alcohol, EDC, DMAP0 °C to RT12-24 hMild conditions, high yields, water-soluble byproduct.More expensive than Fischer, DMAP is toxic.
HATU Carboxylic Acid, Alcohol, HATU, DIPEARoom Temp2-6 hVery mild, fast, high yields, good for hindered substrates.Expensive reagents.

Troubleshooting:

  • Low Yields in Fischer Esterification: Ensure the use of a large excess of the alcohol and efficient removal of water, for example, by using a Dean-Stark apparatus.

  • Side Reactions with Pyrazole Ring: The pyrazole ring is generally stable, but under strongly acidic or basic conditions, unwanted reactions can occur. If side reactions are observed, switch to a milder method like EDC/DMAP or HATU coupling.

  • Difficulty in Purification: The urea byproduct from EDC can sometimes be difficult to remove if it is not water-soluble. In such cases, filtration or chromatography might be necessary. The byproducts from HATU and DIPEA are generally easy to remove with an aqueous work-up.

Conclusion

The successful esterification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid can be achieved through several reliable methods. The choice of method should be guided by the specific requirements of the synthesis, including the scale, cost, and the need for mild reaction conditions. For initial explorations and large-scale synthesis where cost is a factor, Fischer-Speier esterification is a viable option. For more delicate substrates and when high yields and purity are paramount, carbodiimide-mediated coupling or the use of modern reagents like HATU are recommended. The protocols provided in this guide offer a solid foundation for researchers to efficiently synthesize the desired esters for their drug discovery and development programs.

References

  • Fischer-Speier Esterification: Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • Carbodiimide Chemistry in Peptide Synthesis: Sheehan, J. C.; Hess, G. P. (1955). "A New Method of Forming Peptide Bonds". Journal of the American Chemical Society. 77 (4): 1067–1068. [Link]

  • Modern Coupling Agents in Organic Synthesis: Albericio, F.; Carpino, L. A. (1997). "Coupling Reagents: A Comprehensive Survey". Methods in Enzymology. 289: 104–126. [Link]

  • The Aza-Michael Addition in Organic Synthesis: D'hooghe, M.; De Kimpe, N. (2008). "The Chemistry of 2-Azido-N,N-dialkylethanamines and Related Compounds". Chemical Reviews. 108 (5): 1737–1784. [Link]

Method

Scalable manufacturing process for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

An Application Note and Protocol for the Scalable Manufacturing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Abstract This application note provides a comprehensive, technically detailed guide for the scalable manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Abstract

This application note provides a comprehensive, technically detailed guide for the scalable manufacturing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Pyrazole-containing carboxylic acids are significant structural motifs in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] This document outlines a robust two-step synthetic strategy, commencing with a base-catalyzed aza-Michael addition of pyrazole to an α,β-unsaturated ester, followed by saponification to yield the target molecule. The proposed route is designed for efficiency, scalability, and high yield, utilizing readily available starting materials and established industrial chemical transformations.[3][4] Detailed, step-by-step protocols for each stage, in-process controls (IPCs), purification procedures, and critical process parameters are described. Furthermore, this guide addresses process safety, analytical characterization, and key considerations for scaling from laboratory to pilot-plant production, serving as a vital resource for researchers, chemists, and engineers in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[5][6] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for designing novel therapeutic agents.[7] 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, as a functionalized carboxylic acid, represents a valuable building block for creating more complex molecules, such as active pharmaceutical ingredients (APIs).

The development of a manufacturing process that is not only efficient but also scalable, safe, and economically viable is paramount for the successful translation of a chemical entity from research to commercial application.[8] This document details a proposed synthetic route designed to meet these criteria. The selected strategy is a convergent two-step process:

  • Aza-Michael Addition: Conjugate addition of pyrazole to an α,β-unsaturated ester (ethyl 4-methylpent-2-enoate). This reaction is known for its high efficiency and atom economy, making it suitable for large-scale synthesis.[9]

  • Saponification: Hydrolysis of the resulting ester intermediate to the final carboxylic acid product, a standard and highly reliable industrial process.

This approach avoids the use of hazardous or expensive reagents and proceeds under relatively mild conditions, which is beneficial for both safety and cost-effectiveness in an industrial setting.[10]

G cluster_0 Starting Materials cluster_1 Process Workflow A Isovaleraldehyde P1 Step 1: Horner-Wadsworth-Emmons Reaction A->P1 B Triethyl phosphonoacetate B->P1 C Pyrazole P3 Step 2: Aza-Michael Addition C->P3 P2 Intermediate 1: Ethyl 4-methylpent-2-enoate P1->P2 Yield: ~85-95% P2->P3 P4 Intermediate 2: Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate P3->P4 Yield: ~90-98% P5 Step 3: Saponification & Acidification P4->P5 P6 Final Product: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid P5->P6 Yield: >95%

Figure 1: Proposed overall synthetic workflow for the scalable manufacturing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Detailed Protocols and Methodologies

Part 1: Synthesis of Ethyl 4-methylpent-2-enoate (Intermediate 1)

Principle and Rationale: The α,β-unsaturated ester intermediate is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of industrial organic synthesis for creating carbon-carbon double bonds. It is generally preferred over the classical Wittig reaction for large-scale applications due to the water-soluble nature of the phosphate byproduct, which simplifies purification significantly. The reaction involves the deprotonation of a phosphonate ester followed by reaction with an aldehyde (isovaleraldehyde) to stereoselectively form the desired (E)-alkene.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (kg)Molar Eq.
Triethyl phosphonoacetate867-13-0224.1625.01.05
Sodium Methoxide (30% in MeOH)124-41-454.0220.01.0
Isovaleraldehyde590-86-386.139.21.0
Toluene108-88-392.14100 L-
Saturated NH₄Cl Solution12125-02-953.49As needed-
Brine7647-14-558.44As needed-

Step-by-Step Protocol:

  • Reactor Setup: Charge a 250 L jacketed glass reactor with Toluene (100 L) and Triethyl phosphonoacetate (25.0 kg, 111.5 mol). Begin agitation at 150 RPM.

  • Base Addition: Cool the reactor contents to 0-5 °C using a chiller. Slowly add Sodium Methoxide solution (20.0 kg, 111.1 mol) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick white slurry of the ylide will form.

  • Aldehyde Addition: After the base addition is complete, continue stirring for 30 minutes at 0-5 °C. Begin the slow, subsurface addition of Isovaleraldehyde (9.2 kg, 106.8 mol) over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (IPC-1): Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) by taking aliquots every hour until the isovaleraldehyde peak is <1% of its initial area.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 L).

  • Work-up and Purification:

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with water (2 x 50 L) and brine (50 L).

    • Concentrate the organic layer under reduced pressure (50-100 mbar) at 40-50 °C to remove the toluene.

    • The resulting crude oil is purified by vacuum distillation to afford Ethyl 4-methylpent-2-enoate as a colorless liquid.

Part 2: Synthesis of Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (Intermediate 2)

Principle and Rationale: This step employs an aza-Michael addition, a highly efficient conjugate addition reaction.[9] Pyrazole, a weak nucleophile, is deprotonated by a non-nucleophilic organic base, 1,8-Diazabicycloundec-7-ene (DBU), to form the pyrazolide anion. This anion then attacks the β-carbon of the α,β-unsaturated ester. DBU is chosen as a catalyst because it is effective in catalytic amounts, avoids harsh conditions, and simplifies work-up.

Figure 2: Mechanism of the aza-Michael addition of pyrazole to the unsaturated ester.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (kg)Molar Eq.
Ethyl 4-methylpent-2-enoate25339-57-5156.2215.61.0
Pyrazole288-13-168.087.51.1
DBU6674-22-2152.241.520.1
Acetonitrile (ACN)75-05-841.0580 L-
Ethyl Acetate141-78-688.11100 L-

Step-by-Step Protocol:

  • Reactor Setup: Charge the 250 L reactor with Acetonitrile (80 L), Pyrazole (7.5 kg, 110.2 mol), and Ethyl 4-methylpent-2-enoate (15.6 kg, 99.9 mol).

  • Catalyst Addition: Begin agitation and add DBU (1.52 kg, 10.0 mol) portion-wise over 30 minutes at ambient temperature (20-25 °C). A mild exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction and Monitoring (IPC-2): Heat the reaction mixture to 50-55 °C and stir for 8-12 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting ester is <1% remaining.

  • Solvent Removal: Once complete, cool the reaction to 30 °C and concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Work-up and Purification:

    • Add Ethyl Acetate (100 L) and water (50 L) to the residue.

    • Stir vigorously for 15 minutes, then allow the layers to separate.

    • Wash the organic layer with 1M HCl (2 x 30 L) to remove DBU, followed by water (50 L) and brine (50 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a viscous oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

Part 3: Saponification to 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (Final Product)

Principle and Rationale: Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt.[11] In this final step, the ester intermediate is treated with aqueous sodium hydroxide. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution, allowing for simple isolation by filtration.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (kg)Molar Eq.
Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (Crude)N/A224.29~22.41.0
Sodium Hydroxide (NaOH)1310-73-240.006.01.5
Ethanol (95%)64-17-546.0750 L-
Water7732-18-518.02100 L-
Hydrochloric Acid (37%)7647-01-036.46As needed-

Step-by-Step Protocol:

  • Reactor Setup: Charge the reactor with the crude ester from Part 2 (~22.4 kg, ~99.9 mol), Ethanol (50 L), and Water (50 L).

  • Base Addition: Prepare a solution of NaOH (6.0 kg, 150 mol) in Water (50 L) and add it to the reactor.

  • Reaction and Monitoring (IPC-3): Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by HPLC or TLC until the starting ester is completely consumed.

  • Solvent Removal: Cool the reaction to 40 °C and remove the ethanol under reduced pressure.

  • Acidification and Precipitation:

    • Cool the remaining aqueous solution to 0-5 °C in an ice bath.

    • Slowly add concentrated HCl while stirring vigorously to adjust the pH to 2-3. A thick white precipitate will form.

  • Isolation and Drying:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water (3 x 20 L) until the filtrate is neutral (pH ~6-7).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Final Product: Quality Control and Specifications

The final product should be a white to off-white crystalline solid. A comprehensive analysis is required to confirm its identity and purity before release.

Test / MethodSpecification
Appearance White to off-white crystalline solid
Identity by ¹H and ¹³C NMR Conforms to the structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid
Purity by HPLC ≥ 99.0% (Area)
Mass Spectrometry (ESI-MS) [M+H]⁺ = 197.1285 ± 5 ppm
Melting Point To be established (e.g., 120-125 °C, typical for similar structures)
Loss on Drying (LOD) ≤ 0.5%
Residue on Ignition (ROI) ≤ 0.1%

Process Safety and Scalability Considerations

  • Hazard Analysis: Sodium methoxide is flammable and corrosive. Isovaleraldehyde has a strong, unpleasant odor and is flammable. DBU is a strong, non-nucleophilic base. All operations should be conducted in well-ventilated areas with appropriate personal protective equipment (PPE). Exothermic reactions in steps 1 and 2 must be carefully controlled with adequate cooling capacity.

  • Heat Transfer: Scaling up requires careful consideration of heat management. The exothermicity of the HWE ylide formation and the Michael addition must be managed by controlled addition rates and efficient reactor cooling to prevent runaway reactions.

  • Crystallization and Isolation: During the final precipitation, the rate of acidification and the temperature must be controlled to ensure consistent particle size distribution, which is crucial for efficient filtration and drying.

  • Waste Management: The aqueous waste streams will be basic or acidic and must be neutralized before disposal. The phosphate byproduct from the HWE reaction is water-soluble and can be managed in the aqueous waste stream.

Conclusion

The synthetic route and detailed protocols described in this application note present a robust, efficient, and scalable process for the manufacturing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. By leveraging well-established, high-yielding chemical transformations and focusing on industrially compatible reagents and procedures, this guide provides a solid foundation for the large-scale production of this valuable chemical intermediate for research and drug development.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent advances in the development of pyrazole derivatives as anticancer agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

  • Bakr, R. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6693. Available at: [Link]

  • Patole, S. S. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 5(4). Available at: [Link]

  • Guezguez, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6515. Available at: [Link]

  • Roy, S., Chatterjee, R., & Dandela, R. (2024). Zinc-Catalysed (3+2) Cycloaddition of Enaminone with Tosylhydrazide to Synthesise 1H-Pyrazole via C−N and S−N Bond Cleavage. ChemistrySelect, 9(45). Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2022). Google Patents.
  • Kumar, A., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 19(2), 203-231. Available at: [Link]

  • Shiri, L. (2016). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]

  • Liu, Z., et al. (2014). Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2893-2897. Available at: [Link]

  • Parikh, A. K., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. (1990). Google Patents.
  • Bera, K., et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 11(43), 26685-26690. Available at: [Link]

  • Yakan, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Yakan, H. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available at: [Link]

  • Bera, K., et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2010). Organic Process Research & Development, 14(4), 934-937. Available at: [Link]

  • Pokalwar, R. U., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLOS ONE, 16(9), e0257663. Available at: [Link]

  • Pokalwar, R. U., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827. Available at: [Link]

  • Liu, H., et al. (2010). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Hecheng Huaxue (Chinese Journal of Synthetic Chemistry), 18(3), 374-377. Available at: [Link]

  • Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 844-848. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Crystallization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the crystallization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a molecule of interest in pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the crystallization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a molecule of interest in pharmaceutical research and development. Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2] The unique molecular structure of the target compound, featuring a carboxylic acid group and a pyrazole moiety, presents specific challenges and opportunities for developing a robust crystallization process.[3][4] This guide moves beyond simple protocols to explain the underlying physicochemical principles, enabling researchers to make informed decisions for solvent selection and method optimization. We detail several field-proven methodologies, including cooling crystallization, anti-solvent addition, and solvent evaporation, complete with step-by-step protocols, troubleshooting guides, and visual workflows to facilitate successful implementation in a laboratory setting.

Introduction: The Critical Role of Crystallization

In drug development, the final physical form of an API is as crucial as its molecular structure. Crystallization is the primary technique used to isolate and purify compounds, ensuring they meet the stringent purity requirements for clinical use.[1] For a molecule like 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a well-controlled crystallization process is essential for ensuring batch-to-batch consistency and controlling critical quality attributes such as crystal habit (shape), particle size distribution, and polymorphism.[2]

The structure of this molecule contains two key functional groups that govern its crystallization behavior:

  • The Carboxylic Acid: This acidic group allows for significant changes in solubility with pH and forms strong hydrogen-bond dimers, a common motif in the crystal lattice of carboxylic acids.[5]

  • The Pyrazole Ring: This nitrogen-containing heterocycle is aromatic and capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).[3] This duality, combined with the potential for π-π stacking, adds complexity and offers multiple avenues for intermolecular interactions within the crystal lattice.[6]

Understanding how to manipulate these interactions through the rational selection of solvents and crystallization conditions is the key to achieving a desired crystalline product.

Foundational Principles: Solvent Selection and Supersaturation

All crystallization methods are fundamentally designed to create a supersaturated solution, from which the solute will precipitate in an ordered, crystalline form.[7] The choice of solvent is the most critical factor in this process. An ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature or solvent composition, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[8]

Systematic Approach to Solvent Screening: The process begins by testing the solubility of a small amount of the compound (~10-20 mg) in various solvents (~0.5 mL). The goal is to identify "good" solvents, where the compound is highly soluble, and "poor" solvents (or anti-solvents), where it is sparingly soluble.

Solvent ClassExample SolventsTypical Role for Target CompoundRationale & Causality
Protic Ethanol, Isopropanol, MethanolGood SolventsThe hydroxyl group can hydrogen bond with both the carboxylic acid and pyrazole moieties, leading to high solubility.[5][9] Protic solvents are often excellent choices for single-solvent cooling crystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood to Moderate SolventsThese solvents can act as hydrogen bond acceptors for the carboxylic acid and pyrazole N-H, but cannot donate. This often results in moderate to high solubility, making them suitable for cooling or as the "good" solvent in an anti-solvent system.[9][10]
Apolar / Non-polar Toluene, Heptane, HexaneAnti-Solvents (Poor Solvents)These solvents lack the ability to form strong hydrogen bonds and cannot effectively solvate the polar functional groups of the molecule. They are ideal for use as anti-solvents to induce precipitation.[5]
Aqueous WaterAnti-Solvent (at low pH)As a carboxylic acid, the compound's solubility in water is expected to be low but will increase significantly at higher pH as the carboxylate salt is formed. Water is a common anti-solvent.[9]

Below is a workflow diagram to guide the solvent selection process.

Solvent_Selection cluster_0 Single Solvent Screening cluster_1 Solvent Pair Screening (for Anti-Solvent Method) start Select a test solvent (e.g., Ethanol, Acetone, Toluene) sol_cold Is compound soluble in cold solvent? start->sol_cold sol_hot Is compound soluble in hot solvent? sol_cold->sol_hot No too_soluble Too soluble. Consider for anti-solvent method (as 'good' solvent) sol_cold->too_soluble Yes good_for_cooling Excellent Candidate for Cooling Crystallization sol_hot->good_for_cooling Yes insoluble Insoluble. Consider as 'anti-solvent' sol_hot->insoluble No start_pair Dissolve compound in min. amount of a 'Good' Solvent (e.g., Ethanol) add_anti Add 'Anti-Solvent' (e.g., Water, Heptane) dropwise at room temp. start_pair->add_anti precipitate Does a precipitate form that redissolves upon heating? add_anti->precipitate good_pair Good Candidate Pair for Anti-Solvent Crystallization precipitate->good_pair Yes bad_pair Poor pair. Try a different combination. precipitate->bad_pair No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Welcome to the technical support center for the synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while conceptually straightforward, presents several challenges that can impact reaction yield and purity. This document offers practical, field-proven insights to help you navigate these complexities and optimize your experimental outcomes.

Introduction to the Synthesis Pathway

The most logical and commonly employed route for synthesizing 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid involves a two-step process:

  • Aza-Michael Addition: The conjugate addition of pyrazole to an α,β-unsaturated ester, such as ethyl 4-methyl-3-pentenoate. This reaction forms the crucial C-N bond and establishes the core structure of the target molecule.

  • Hydrolysis: Saponification of the resulting ester, ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate, to yield the final carboxylic acid product.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Pathway cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis Pyrazole Pyrazole Intermediate_Ester Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Pyrazole->Intermediate_Ester Base Catalyst (e.g., Cs2CO3, DBU) Solvent (e.g., THF, MeCN) Ethyl_4_methyl_3_pentenoate Ethyl 4-methyl- 3-pentenoate Ethyl_4_methyl_3_pentenoate->Intermediate_Ester Intermediate_Ester_2 Ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate Final_Product 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Intermediate_Ester_2->Final_Product Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H2O) Acid workup

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting Guide: Aza-Michael Addition

This section addresses common issues encountered during the first step of the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the aza-Michael addition of pyrazole are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Base Selection is Crucial: The choice and amount of base are critical for deprotonating the pyrazole, making it nucleophilic.

    • Weak Bases: For many Michael additions involving acidic donors like pyrazole, weak inorganic bases are often sufficient and can minimize side reactions.[1] Cesium carbonate (Cs₂CO₃) has proven highly effective in catalyzing the aza-Michael addition of azoles to α,β-unsaturated esters.[2]

    • Organic Bases: Stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective, but may require more careful temperature control to prevent side reactions.

    • Stoichiometry: While the base is catalytic, its concentration can influence the reaction rate. For gram-scale synthesis, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve yields.[2]

  • Solvent Effects: The polarity and nature of the solvent can significantly impact the reaction.

    • Polar Aprotic Solvents: Solvents like THF, acetonitrile (MeCN), and DMF are generally good choices as they effectively solvate the pyrazolate anion.[3] THF is often a preferred starting point.[4]

    • Reaction Concentration: Increasing the concentration of reactants can sometimes lead to improved yields, as demonstrated in some gram-scale syntheses.[2]

  • Temperature and Reaction Time:

    • These parameters are interdependent. A good starting point is to run the reaction at room temperature (25°C) and monitor its progress by TLC or LC-MS.[4]

    • If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial. However, excessive heat can promote polymerization of the Michael acceptor or other side reactions.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Base Is the base optimal? (e.g., Cs2CO3, DBU) Start->Base Solvent Is the solvent appropriate? (e.g., THF, MeCN) Base->Solvent Yes OptimizeBase Screen alternative bases (e.g., K2CO3, DBU) and adjust loading. Base->OptimizeBase No Temp Are temperature/time optimized? Solvent->Temp Yes OptimizeSolvent Try different polar aprotic solvents and vary concentration. Solvent->OptimizeSolvent No Purity Are starting materials pure? Temp->Purity Yes OptimizeTemp Run at RT, then gently heat. Monitor by TLC/LC-MS. Temp->OptimizeTemp No PurifySM Re-purify pyrazole and α,β-unsaturated ester. Purity->PurifySM No Success Yield Improved Purity->Success Yes OptimizeBase->Solvent OptimizeSolvent->Temp OptimizeTemp->Purity PurifySM->Success

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am getting a mixture of N1 and N2 alkylated pyrazole isomers. How can I improve regioselectivity?

Regioselectivity is a well-known challenge in pyrazole chemistry due to the similar reactivity of the two nitrogen atoms.[5][6] The formation of the undesired N2-isomer is a common byproduct.

  • Steric Hindrance: This is often the dominant factor. Alkylation tends to occur at the less sterically hindered nitrogen atom.[3][7] In the case of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the bulky pentanoic acid chain will preferentially add to the N1 position of the unsubstituted pyrazole. If you are using a substituted pyrazole, consider the steric bulk of the substituent.

  • Solvent and Cation Effects:

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[3]

    • Base/Cation: The nature of the cation from the base can influence regioselectivity. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for N1-alkylation.[3] In some cases, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[8]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[9]

FactorStrategy to Favor N1-AlkylationRationale
Steric Hindrance Use unsubstituted pyrazole. If using a substituted pyrazole, ensure the substituent directs to N1.The electrophile will attack the less sterically hindered nitrogen.[3][7]
Solvent Consider polar aprotic solvents like DMF or DMSO.[3] Experiment with fluorinated alcohols (TFE, HFIP).Solvent polarity can influence the site of attack. Fluorinated alcohols have unique solvating properties that can enhance selectivity.
Base/Catalyst Use K₂CO₃ in DMSO or Cs₂CO₃ in THF.[2][3] Avoid catalysts known to favor N2-alkylation (e.g., MgBr₂).[8]The counter-ion of the base can coordinate with the pyrazole nitrogens, influencing nucleophilicity.
Q3: My reaction is not going to completion, and I see unreacted starting materials. What should I do?

Incomplete conversion is a common issue. Before making significant changes, ensure your starting materials are pure and dry.

  • Reaction Time: Some reactions are simply slow. Continue to monitor the reaction by TLC or LC-MS for an extended period (e.g., 24-48 hours) before concluding it has stalled.

  • Reagent Stoichiometry: Ensure the pyrazole is present in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[4]

  • Catalyst Deactivation: The base could be consumed by acidic impurities or moisture. Ensure all reagents and solvents are anhydrous.

  • Reversibility (Retro-Michael): While less common for aza-Michael additions, the reaction can be reversible. If you suspect this, try to remove the product from the reaction mixture as it forms, if feasible, or use conditions that favor the forward reaction (e.g., lower temperature).

Troubleshooting Guide: Hydrolysis

The final step, converting the ester to the carboxylic acid, is generally robust but can have its own set of challenges.

Q4: The hydrolysis of the ester is incomplete or very slow. How can I improve it?
  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered esters.

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used to ensure solubility of both the ester and the hydroxide base. If solubility is an issue, THF/water can be a good alternative.

  • Temperature: Heating the reaction mixture to reflux is a standard procedure to accelerate saponification.

  • Workup: After the reaction is complete (as monitored by TLC), careful acidification is required to protonate the carboxylate salt and precipitate the final product. Add acid slowly at 0°C to avoid any potential degradation.

Experimental Protocols

Protocol 1: Optimized Aza-Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole (1.5 eq) and anhydrous THF (to make a ~0.5 M solution with respect to the limiting reagent).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 4-methyl-3-pentenoate (1.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow after 24 hours, heat to 40°C.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ester Hydrolysis
  • Dissolve the purified ethyl 4-methyl-3-(1H-pyrazol-1-yl)pentanoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90°C).

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath (0°C) and slowly acidify with cold 1M HCl until the pH is ~2-3.

  • A precipitate should form. If not, extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. For more quantitative analysis and to confirm the identity of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. In-line FT-IR spectroscopy can also be a powerful tool for monitoring reactant and product concentrations in real-time.[10]

Q: How can I best purify the intermediate ester and the final acid? A: The intermediate ester is typically purified by flash column chromatography on silica gel. The final carboxylic acid can often be purified by recrystallization. If it is an oil, chromatography may be necessary. An alternative purification method for pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[11][12]

Q: Are there any alternative synthetic routes? A: While the Michael addition is the most direct route, other methods for N-alkylation of pyrazoles exist, such as using alkyl halides under basic conditions or acid-catalyzed reactions with trichloroacetimidates.[3][7][13] However, these may require the synthesis of a more complex alkylating agent.

Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyrazole and its derivatives can be irritants. Organic bases like DBU and strong bases like LiOH are corrosive and should be handled with care.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (URL: [Link])

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (URL: [Link])

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])

  • In-line monitoring of the synthesis of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (URL: [Link])

  • DE102009060150A1 - Process for the purific
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles. (URL: )
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. (URL: [Link])

  • What factors to control or omit to avoid or slow down Michael addition reactions? (URL: [Link])

Sources

Optimization

Solubility issues with 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid in organic solvents

Welcome to the dedicated technical support center for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet often challenging, solubility issues encountered with this novel pyrazole derivative. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid possesses a unique chemical architecture, combining a hydrophilic carboxylic acid group with a more complex heterocyclic pyrazole moiety and a substituted alkyl chain. This bifunctional nature can lead to complex solubility behavior in organic solvents. The interplay between the polar carboxylic acid head and the less polar pyrazole-alkyl backbone dictates its interaction with solvent molecules. Strong intermolecular forces, such as hydrogen bonding from the carboxylic acid, can lead to high crystal lattice energy, making it challenging for some solvents to effectively solvate the molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: My 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?

A1: When encountering poor solubility, a systematic approach is key. Begin by considering the polarity of your solvent. Given the structure of the molecule, solvents with moderate to high polarity that can engage in hydrogen bonding are often a good starting point. If your initial choice is a non-polar solvent like hexane or toluene, it is likely a poor match for the polar carboxylic acid group.

Initial Troubleshooting Workflow:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are working with a pure sample.

  • Gentle Heating: For many compounds, solubility increases with temperature.[2] Try gently warming your solvent while stirring. Be cautious not to exceed the boiling point of the solvent or degrade your compound.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance the dissolution rate.

  • Solvent Polarity Check: Re-evaluate your solvent choice. If you are using a non-polar solvent, switch to a more polar option. A good starting point would be alcohols (methanol, ethanol) or aprotic polar solvents (acetone, acetonitrile).[3]

Q2: What are some recommended starting solvents for dissolving 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid?

A2: Based on the structural motifs, the following solvents are recommended as starting points for solubility screening:

  • Protic Polar Solvents: Methanol, Ethanol, Isopropanol. These can hydrogen bond with the carboxylic acid.

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These have strong dipole moments that can interact with the polar parts of the molecule.[4]

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These are moderately polar and can be effective.

It is highly recommended to perform a systematic solvent screening to identify the optimal solvent for your specific application.

Q3: Can I use a co-solvent system to improve solubility?

A3: Absolutely. Using a co-solvent system is a very effective strategy when a single solvent is not sufficient.[2] The principle is to mix a "good" solvent (in which your compound has some solubility) with a "poor" solvent to fine-tune the polarity of the solvent mixture. For instance, if your compound is sparingly soluble in ethanol, you could try adding a small amount of a more powerful solvent like DMF or DMSO.

Troubleshooting Guide: A Deeper Dive

Issue 1: The compound "oils out" or forms a precipitate upon cooling.

Causality: This phenomenon, known as supersaturation, occurs when a solution holds more dissolved solute than it would at equilibrium at a lower temperature. As the solution cools, the solubility decreases, and the excess solute comes out of solution.

Solutions:

  • Controlled Cooling: Cool the solution slowly to encourage the formation of crystals rather than an amorphous precipitate.

  • Maintain a Minimum Temperature: Determine the temperature at which precipitation begins and maintain your experimental conditions above this temperature.

  • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can lower the crystallization temperature.

Issue 2: The compound is only soluble at very high temperatures, which is incompatible with my reaction conditions.

Causality: The crystal lattice energy of the solid compound is too high for the solvent to overcome at lower temperatures.

Solutions:

  • Solvent System Optimization: A systematic screening of different solvents and co-solvent systems is the most effective approach here. The goal is to find a solvent system that has stronger interactions with the compound.

  • pH Adjustment (for aqueous solutions): While the focus here is on organic solvents, if your work involves partitioning with aqueous layers, be aware that deprotonating the carboxylic acid with a base will form a carboxylate salt, which is significantly more polar and may have different solubility characteristics in your organic solvent.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

Objective: To systematically determine the solubility of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid in a range of common organic solvents.

Materials:

  • 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • A selection of organic solvents (see table below)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled shaker or water bath

Procedure:

  • Prepare a Solvent Panel: Select a range of solvents with varying polarities.

    Solvent ClassSolvent NamePolarity IndexBoiling Point (°C)
    Non-PolarHexane0.169
    Toluene2.4111
    Aprotic PolarDichloromethane3.140
    Acetone5.156
    Acetonitrile5.882
    Dimethylformamide (DMF)6.4153
    Dimethyl Sulfoxide (DMSO)7.2189
    Protic PolarIsopropanol3.982
    Ethanol4.378
    Methanol5.165

    (Data compiled from publicly available sources)

  • Saturated Solution Preparation: a. To a series of labeled vials, add a pre-weighed excess amount of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (e.g., 20 mg). b. Add a fixed volume of each solvent (e.g., 1 mL) to the corresponding vial. c. Cap the vials and place them in a temperature-controlled shaker set to your desired experimental temperature (e.g., 25 °C). d. Equilibrate for a set period (e.g., 24 hours) to ensure the solution is saturated.

  • Quantification: a. After equilibration, carefully filter or centrifuge the samples to remove any undissolved solid. b. Take a known volume of the clear supernatant and evaporate the solvent. c. Weigh the remaining solid to determine the concentration. Alternatively, use a calibrated analytical technique like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Data Analysis: Express the solubility in mg/mL or mol/L for each solvent.

Protocol 2: Co-Solvent System Screening

Objective: To identify an effective co-solvent system to enhance the solubility of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Materials:

  • 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

  • A primary solvent with moderate solubility (identified from Protocol 1)

  • A selection of co-solvents with high dissolving power (e.g., DMF, DMSO)

  • Vials, analytical balance, and stirring equipment

Procedure:

  • Select a Primary Solvent: Choose a solvent from Protocol 1 in which the compound has some, but limited, solubility.

  • Prepare a Slurry: In a vial, create a slurry of a known amount of the compound in a known volume of the primary solvent.

  • Titrate with Co-solvent: While stirring, add the co-solvent dropwise until the solid completely dissolves.

  • Record the Volume: Note the volume of the co-solvent required to achieve complete dissolution.

  • Calculate the Ratio: Determine the optimal solvent ratio (Primary Solvent:Co-solvent) that achieves the desired concentration.

  • Test Different Combinations: Repeat this process with different co-solvents to find the most effective and efficient system for your needs.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Solubility_Troubleshooting start Start: Poor Solubility Observed check_purity Step 1: Verify Compound Purity start->check_purity gentle_heat Step 2: Apply Gentle Heat & Sonication check_purity->gentle_heat reassess_solvent Step 3: Reassess Solvent Polarity gentle_heat->reassess_solvent is_polar Is the solvent polar (e.g., MeOH, Acetone)? reassess_solvent->is_polar switch_to_polar Action: Switch to a Polar Solvent is_polar->switch_to_polar No systematic_screen Step 4: Perform Systematic Solvent Screen (Protocol 1) is_polar->systematic_screen Yes switch_to_polar->systematic_screen co_solvent Step 5: Explore Co-Solvent Systems (Protocol 2) systematic_screen->co_solvent success Success: Compound Dissolved co_solvent->success failure Further Optimization Needed (Consider derivatization or formulation strategies) co_solvent->failure

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Welcome to the dedicated support center for resolving purification challenges associated with 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving purification challenges associated with 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common issues encountered during the isolation and purification of this compound, providing both theoretical explanations and practical, field-tested solutions.

Troubleshooting Guide: Common Purification Hurdles

This section tackles specific, frequently encountered problems during the purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Each entry details the likely cause and provides a step-by-step protocol for resolution.

Issue 1: The Final Product is an Inseparable Oil, Preventing Crystallization

Question: I've completed the synthesis and work-up, but my 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid product is a persistent, viscous oil that won't crystallize, even at low temperatures. How can I solidify it for easier handling and purification?

Answer:

This is a common issue, often stemming from the presence of residual solvents or minor impurities that act as crystallization inhibitors. The molecular structure itself, with its flexible pentanoic acid chain, can also favor an amorphous or oily state.

Root Cause Analysis:

  • Residual Solvent: Trace amounts of high-boiling point solvents like DMF, DMSO, or even ethyl acetate can plasticize the material.

  • Hygroscopic Nature: The carboxylic acid moiety can absorb atmospheric moisture, leading to a hydrated, oily form.

  • Impurity Profile: The presence of unreacted starting materials or side-products can disrupt the crystal lattice formation. A common byproduct in syntheses involving Michael additions to pyrazole is the formation of regioisomers, which can be difficult to separate.

Troubleshooting Protocol:

  • High-Vacuum Drying: Initially, subject the oil to high vacuum (0.1-1 mmHg) at a slightly elevated temperature (30-40°C) for several hours. This is often sufficient to remove residual volatile organics and water.

  • Solvent-Induced Precipitation (Trituration):

    • Dissolve the oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add this solution dropwise into a large volume of a pre-chilled, non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) with vigorous stirring.

    • The desired product should precipitate as a solid. If it "oils out" again, allow the mixture to stir at a low temperature (0-5°C) for an extended period.

  • Co-distillation (Azeotropic Removal of Water/Solvents):

    • Dissolve the oil in a suitable volume of toluene.

    • Remove the toluene under reduced pressure using a rotary evaporator. The toluene forms an azeotrope with water and other trace solvents, effectively removing them.

    • Repeat this process 2-3 times. The resulting residue is often more amenable to crystallization.

Issue 2: Persistent Impurity with Similar Polarity in Column Chromatography

Question: I'm using silica gel column chromatography with an ethyl acetate/hexane mobile phase, but a persistent impurity co-elutes with my product. How can I improve the separation?

Answer:

Co-elution is a classic purification challenge, particularly when the impurity has a similar polarity and functional group profile to the target compound. In the case of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, this is often an unreacted starting material or a structural isomer.

Root Cause Analysis:

  • Insufficient Selectivity of the Stationary Phase: Standard silica gel may not offer enough resolving power for closely related compounds.

  • Inadequate Mobile Phase Optimization: The solvent system may not be exploiting subtle differences in polarity between the product and the impurity. The acidic nature of your compound can also lead to tailing on silica gel.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Introduce an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of your carboxylic acid product on the silica surface, leading to sharper peaks and potentially altered retention times for impurities.

    • Employ a Ternary Solvent System: Introduce a third solvent to modulate selectivity. For example, adding a small amount of methanol or isopropanol to an ethyl acetate/hexane system can significantly alter the elution profile.

  • Change of Stationary Phase:

    • Reverse-Phase Chromatography (C18): If the impurity is more polar than your product, reverse-phase chromatography is an excellent alternative. The elution order is inverted, with non-polar compounds retained longer. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

    • Alumina (Basic or Neutral): If the impurity is acidic, basic alumina can be used to strongly retain it, allowing your product to elute. However, be cautious, as your acidic product may also be strongly retained. Neutral alumina is a safer starting point.

  • Chemical Derivatization:

    • As a last resort, consider temporarily converting your carboxylic acid to an ester (e.g., a methyl or ethyl ester). The change in polarity is often dramatic enough to allow for easy separation of the esterified product from the impurity via standard silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for recrystallizing 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid?

A1: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a molecule with both polar (carboxylic acid, pyrazole) and non-polar (isobutyl group) regions, a mixed solvent system is often optimal.

Solvent SystemSuitability
Ethyl Acetate / Hexane Highly Recommended. Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until turbidity appears. Cool slowly.
Isopropanol / Water Good for moderately polar compounds. Dissolve in hot isopropanol and add water dropwise.
Toluene Can be effective if the compound is a well-defined solid.
Dichloromethane / Hexane Useful if the product is sensitive to higher temperatures.

Q2: My NMR spectrum shows a complex multiplet for the proton at the C3 position. Is this expected?

A2: Yes, this is expected. The proton at the C3 position is adjacent to a chiral center and is coupled to the two diastereotopic protons of the CH2 group of the pentanoic acid chain, as well as the methyl groups. This complex coupling environment will result in a complex multiplet, often a doublet of doublets of quartets (ddq) or a similarly complex pattern.

Q3: How should I store the purified 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid?

A3: Due to the carboxylic acid and pyrazole moieties, the compound can be susceptible to degradation over time, especially if exposed to moisture and light. For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C).

Experimental Workflows & Visualizations

Workflow 1: General Purification Strategy Decision Tree

This diagram outlines a logical progression for purifying the crude product.

Purification_Workflow Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid IsOily Product is an oil IsSolid->IsOily No Recrystallize Recrystallization (e.g., EtOAc/Hexane) IsSolid->Recrystallize Yes Triturate Trituration (e.g., DCM/Hexane) IsOily->Triturate Triturate->IsSolid Solid Formed ColumnChrom Column Chromatography Triturate->ColumnChrom Remains Oily CheckPurity Check Purity (TLC, NMR, LC-MS) Recrystallize->CheckPurity PureProduct Pure Product (>95%) CheckPurity->PureProduct Yes CheckPurity->ColumnChrom No ColumnChrom->CheckPurity

Caption: Decision tree for the purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Protocol 1: Step-by-Step Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (EtOAc) while stirring and gently heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Slowly add hexane dropwise to the hot EtOAc solution until a persistent cloudiness (turbidity) is observed. Add a few more drops of hot EtOAc to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Distillation. University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]

Optimization

Technical Support Center: Optimizing pH for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

The Core Challenge: The Amphoteric "Goldilocks" Zone Welcome to the technical support guide for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . If you are experiencing low recovery (yield < 50%) or inconsistent extraction,...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Amphoteric "Goldilocks" Zone

Welcome to the technical support guide for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . If you are experiencing low recovery (yield < 50%) or inconsistent extraction, the issue is almost certainly pH mismanagement.

This molecule is amphoteric (zwitterionic potential), containing two distinct ionizable groups with opposing behaviors:

  • Carboxylic Acid (Acidic):

    
    . Ionizes to 
    
    
    
    at high pH.
  • Pyrazole Ring (Weakly Basic):

    
     (for the conjugate acid). Protonates to 
    
    
    
    at very low pH.

The Trap:

  • pH < 2.0: The pyrazole nitrogen protonates. The molecule becomes Cationic (Water Soluble).

  • pH > 5.0: The carboxylic acid deprotonates. The molecule becomes Anionic (Water Soluble).

  • pH 3.0 – 4.0 (The Goldilocks Zone): The molecule is predominantly Neutral . This is the only window where Liquid-Liquid Extraction (LLE) into organic solvents will be efficient.

Visualizing the Chemistry (Decision Logic)

The following diagram illustrates the species distribution and the correct extraction logic based on your sample matrix.

ExtractionLogic Start Start: Sample Matrix Analysis pH_Low pH < 2.0 (Species: Cationic) Start->pH_Low Acidic Matrix pH_Mid pH 3.0 - 4.0 (Species: Neutral) Start->pH_Mid Buffered Matrix pH_High pH > 5.0 (Species: Anionic) Start->pH_High Basic Matrix SPE_Decision Method: Solid Phase Extraction (Mixed Mode) pH_Low->SPE_Decision Trace Conc. (<1 µg/mL) LLE_Decision Method: Liquid-Liquid Extraction (DCM / EtOAc) pH_Mid->LLE_Decision High Conc. (>10 µg/mL) pH_High->SPE_Decision Trace Conc. (<1 µg/mL) Action_LLE Action: Buffer to pH 3.5 Extract with DCM LLE_Decision->Action_LLE Action_MCX Action: Use MCX Cartridge Load @ pH 1.0 -> Elute @ pH 10 SPE_Decision->Action_MCX Preferred (Cation Exch) Action_MAX Action: Use MAX Cartridge Load @ pH 7.0 -> Elute @ pH 2 SPE_Decision->Action_MAX Alternative (Anion Exch)

Caption: Figure 1. Species-dependent extraction strategy. LLE requires the neutral window (pH 3-4), while SPE exploits charged states.

Troubleshooting Protocols & FAQs

Module A: Liquid-Liquid Extraction (LLE)

Issue: "I acidified my sample with 1M HCl to pH 1.0 to suppress the carboxylic acid, but my recovery is near zero."

Diagnosis: You have over-acidified. At pH 1.0, the pyrazole ring (N2 position) accepts a proton. The molecule is now a salt (cation) and prefers the aqueous phase.

Corrective Protocol (The pH Swing):

  • Monitor: Do not use litmus paper. Use a calibrated pH meter.

  • Adjust: Bring the aqueous phase to pH 3.5 ± 0.2 using Ammonium Acetate buffer (50mM) or careful addition of weak acid/base.

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: DCM is preferred for pyrazoles as it avoids hydrogen bonding competition better than EtOAc.

  • Salt Effect: Add NaCl to saturation (Salting Out). This increases the ionic strength of the water, pushing the neutral organic molecule into the organic phase.

ParameterOptimal ConditionWhy?
Aqueous pH 3.2 – 3.8 Keeps Acid protonated (

) & Pyrazole unprotonated (

).
Buffer Ammonium AcetateVolatile; prevents ion-pairing artifacts in LC-MS.
Organic Solvent DCM or MTBEHigh solubility for the lipophilic pentanoic chain.
Additives NaCl (Saturated)"Salting out" effect reduces water solubility of the neutral species.
Module B: Solid Phase Extraction (SPE)

Issue: "The compound breaks through the cartridge during the loading step."

Diagnosis: You are likely using a standard C18 (Reverse Phase) cartridge which relies solely on hydrophobicity. Because the molecule is polar (especially if ionized), C18 retention is poor.

Solution: Switch to Mixed-Mode Ion Exchange .

Protocol 1: Mixed-Mode Cation Exchange (MCX) - Recommended

This method utilizes the basicity of the pyrazole ring.

  • Condition: Methanol followed by Water.[1]

  • Load: Acidify sample to pH 1.0 - 1.5 (Molecule becomes Cationic).

    • Mechanism:[2][3] The positively charged pyrazole binds to the sulfonate groups on the MCX sorbent.

  • Wash 1: 0.1M HCl (Removes proteins/neutrals).

  • Wash 2: Methanol (Removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3] High pH deprotonates the pyrazole (neutralizes charge), releasing it from the sorbent.

Protocol 2: Mixed-Mode Anion Exchange (MAX)

This method utilizes the acidity of the carboxylic acid.

  • Load: Adjust sample to pH 7.0 - 8.0 (Molecule becomes Anionic).

    • Mechanism:[2][3] The negatively charged carboxylate binds to the quaternary amine on the MAX sorbent.

  • Elute: 2% Formic Acid in Methanol.

    • Mechanism:[2][3] Low pH protonates the carboxylate (

      
      ), breaking the ionic bond.
      
Module C: Analytical Chromatography (HPLC/LC-MS)

Issue: "My HPLC peaks are tailing severely."

Diagnosis: Secondary interactions between the basic pyrazole nitrogen and residual silanols on the silica column.

Fix:

  • Mobile Phase pH: Use a buffer at pH 3.0 (Formic acid/Ammonium Formate). This keeps the silanols protonated (neutral), preventing them from binding to the pyrazole.

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 with end-capping) or a column with embedded polar groups designed for basic compounds.

References

  • Sigma-Aldrich (Merck). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (Protocol for MCX/MAX selection).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazole acids. (Structural data and pKa analogs).

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques: Principles and Optimisation. (General theory on pH swing and salting out).

  • MDPI. Materials for Solid-Phase Extraction of Organic Compounds.[4] (Review of sorbent interactions).

  • Cambridge Isotope Laboratories. 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid Properties. (Analogous compound data).

Sources

Troubleshooting

Troubleshooting cyclization side reactions in pyrazole synthesis

Topic: Troubleshooting Cyclization Side Reactions & Regioselectivity Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers Introduction: The Pyrazole Challenge Welcome to the Pyrazole Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions & Regioselectivity

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Synthesis Support Hub. Pyrazoles are the structural backbone of blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is deceptively simple.

In practice, researchers frequently encounter three critical failure modes:

  • Regioisomeric Mixtures: Inability to control 1,3- vs. 1,5-substitution when using substituted hydrazines.

  • Azine Formation: The "double-addition" side product where one hydrazine molecule bridges two dicarbonyls.

  • Stalled Cyclization: Isolation of the intermediate hydrazone (open chain) rather than the aromatic ring.

This guide provides mechanistic insights and self-validating protocols to resolve these specific bottlenecks.

Module 1: The Regioselectivity Conundrum

The Issue: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, you obtain a mixture of 1,3- and 1,5-isomers.[1]
Impact:  Critical for SAR. For example, in Celecoxib, the 1,5-diaryl arrangement is essential for COX-2 selectivity; the 1,3-isomer is inactive.
Mechanistic Diagnostic

Regioselectivity is dictated by the initial nucleophilic attack.[2] The hydrazine has two nitrogens with distinct nucleophilicities (


 is harder/more nucleophilic; 

is softer/sterically hindered).[1] The dicarbonyl has two electrophilic sites.
  • Electronic Control: The most nucleophilic nitrogen (

    
    ) attacks the most electrophilic carbonyl.
    
  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

Troubleshooting FAQ

Q: I am getting a 50:50 mix of isomers. How do I force the reaction to the 1,5-isomer (Celecoxib-like)? A: You must manipulate the pH to alter the hydrazine's nucleophilicity profile.

  • Protocol Adjustment: Use Solvent-Controlled Acid Catalysis .[1] In ethanol/acetic acid, the internal nitrogen (

    
    ) is often protonated or sterically blocked, forcing the terminal 
    
    
    
    to attack the most reactive carbonyl first.
  • Advanced Tip: Use Fluorinated Alcohols (e.g., TFE or HFIP). These solvents activate the carbonyl via H-bonding, often enhancing regioselectivity ratios up to 98:2 without additives [1].

Q: My LCMS shows the correct mass, but NMR indicates the wrong isomer. A: Verify using NOE (Nuclear Overhauser Effect) NMR.

  • 1,5-isomer: Strong NOE between the N-substituent and the C5-substituent.

  • 1,3-isomer: No NOE between N-substituent and C3-substituent (too far apart).

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Substituted Hydrazine + Unsymmetrical 1,3-Diketone Conditions Check pH / Solvent Start->Conditions Neutral Neutral/Basic Conditions Conditions->Neutral No additive Acidic Acidic Conditions (HCl/AcOH) Conditions->Acidic Add H+ PathA NH2 attacks Most Electrophilic C=O Neutral->PathA PathB Protonation changes Nucleophilicity Acidic->PathB Prod1 Major Product: 1,3-Isomer (Kinetic) PathA->Prod1 Prod2 Major Product: 1,5-Isomer (Thermodynamic) PathB->Prod2

Caption: Figure 1. Controlling regioselectivity via pH modulation. Acidic conditions often favor the 1,5-isomer (Celecoxib route) by altering the relative nucleophilicity of the hydrazine nitrogens.

Module 2: The "Stuck" Intermediate (Azines & Hydrazones)

The Issue: The reaction turns yellow/orange, and mass spec shows a dimer (Azine) or starting material + hydrazine mass (Hydrazone), but no cyclization.

Root Cause Analysis
  • Azine Formation: If the hydrazine is the limiting reagent or added too slowly, one hydrazine molecule reacts with two diketone molecules.

    • Mechanism:[3][4][5][6] Diketone + Hydrazine

      
       Hydrazone 
      
      
      
      Attacks second Diketone
      
      
      Azine.
  • Stalled Hydrazone: The first imine forms, but the second nitrogen fails to attack the second carbonyl to close the ring. This is common with sterically bulky diketones (

    
    -Butyl groups).[1]
    
Troubleshooting FAQ

Q: How do I eliminate the high-MW impurity (Azine)? A: Reverse the addition order.

  • Wrong Way: Adding Hydrazine to the Diketone (Hydrazine is limiting at the start

    
     favors Azine).
    
  • Right Way: Add the Diketone dropwise to an excess of Hydrazine (Hydrazine is always in excess

    
     favors Mono-hydrazone 
    
    
    
    Cyclization).

Q: I isolated the hydrazone. It won't cyclize even with heat. A: You need a dehydrating driving force.

  • Solution: Switch solvent to Acetic Acid and reflux. If acid sensitive, use Ethanol with a Dean-Stark trap to physically remove water, pushing the equilibrium toward the aromatic pyrazole.

Visual Logic: The Kinetic Competition

SideReactions Reactants Hydrazine + 1,3-Dicarbonyl Intermediate Mono-Hydrazone (Intermediate) Reactants->Intermediate Pyrazole PYRAZOLE (Desired Product) Intermediate->Pyrazole Excess Hydrazine High Dilution Azine AZINE (Side Product) Intermediate->Azine Limiting Hydrazine High Conc. PathGood Intramolecular Attack (Ring Closure) PathBad Intermolecular Attack (2nd Carbonyl)

Caption: Figure 2. Kinetic competition between cyclization and oligomerization. Maintaining high hydrazine concentration is critical to suppress azine formation.

Module 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles (Celecoxib Type)

Based on the methodology of Penning et al. (J. Med. Chem) [2].[4][7][8][9][10][11][12][13]

ParameterSpecificationRationale
Reagents 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) 4-sulfonamidophenylhydrazine HCl (1.1 eq)Slight excess of hydrazine prevents azine formation.[1]
Solvent Ethanol (0.5 M)Polar protic solvent stabilizes the transition state.
Catalyst No base (Use Hydrazine HCl salt directly)The acidity of the HCl salt promotes the specific protonation state required for 1,5-selectivity.
Temp/Time Reflux (

C) for 2–4 hours
High temp required to overcome steric barrier of cyclization.
Workup Cool to

C, filter precipitate.
1,5-isomer is typically less soluble than the 1,3-isomer in cold EtOH.

Step-by-Step:

  • Dissolve the dicarbonyl in EtOH.

  • Add the hydrazine hydrochloride salt as a solid in one portion.

  • Heat to reflux. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

  • Checkpoint: Look for the disappearance of the dicarbonyl spot. If a new spot appears (Hydrazone) but persists, add 5% AcOH.

  • Cool to room temperature, then

    
    C. The product precipitates.
    
Protocol B: Rescue of "Stuck" Hydrazones (Dehydration)

Use this if you isolate the open-chain intermediate.[1]

  • Resuspend the intermediate in Glacial Acetic Acid (10 mL per gram).

  • Add 1.0 eq of concentrated HCl (optional, for stubborn sterics).

  • Microwave irradiation:

    
    C for 20 mins (or reflux 4h).
    
  • Pour into ice water. Neutralize with

    
    . Extract with EtOAc.[14]
    

References

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles.[9][15][16] A Review. Chemical Reviews. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[1] Journal of Medicinal Chemistry. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1] Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Welcome to the technical support guide for the purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this molecule or structurally similar compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies and protocols.

Introduction to the Compound and Its Challenges

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a molecule featuring a carboxylic acid functional group, making it acidic, and a pyrazole ring, which imparts a degree of basicity and polarity. Its purification is often complicated by the presence of structurally similar impurities, unreacted starting materials, and byproducts from its synthesis. A common synthetic route involves an aza-Michael addition of pyrazole to an α,β-unsaturated ester, followed by saponification (ester hydrolysis).[1][2] This process can introduce a variety of impurities that require a systematic purification strategy.

This guide provides a logical, step-by-step approach to diagnosing purity issues and implementing effective purification protocols.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct question-and-answer guide to address specific experimental problems.

Q1: My crude NMR shows multiple sets of peaks. What are the likely impurities and how can I get rid of them?

Likely Cause: The most common impurities originate from the synthesis itself. These include:

  • Unreacted Pyrazole: A starting material that is both polar and basic.

  • Unreacted α,β-Unsaturated Ester: The Michael acceptor, a neutral and less polar species.[3]

  • Intermediate Ester: The product of the Michael addition before hydrolysis; it is neutral and lacks the acidic proton of the final product.

  • Regioisomers: If the pyrazole addition was not completely selective, you might have isomers.

Solution Strategy: Acid-Base Extraction

The carboxylic acid functional group is the key to an effective separation. An acid-base extraction can efficiently separate your acidic product from neutral and basic impurities.[4][5][6][7]

Workflow for Acid-Base Extraction

cluster_0 Separatory Funnel start Crude Product (Dissolved in Ethyl Acetate) bicarb Wash with saturated aqueous NaHCO3 (2-3 times) start->bicarb org_layer Organic Layer: Neutral Impurities (Ester Intermediate, Unreacted Ester) bicarb->org_layer Separate Layers aq_layer Aqueous Layer: Sodium 4-methyl-3-(pyrazol-1-yl)pentanoate (Deprotonated Product) + Unreacted Pyrazole bicarb->aq_layer acidify Acidify aqueous layer to pH ~2 with 2M HCl aq_layer->acidify precipitate Product Precipitates (If insoluble in water) acidify->precipitate extract Extract with Ethyl Acetate (3 times) precipitate->extract dry Dry combined organic extracts (Na2SO4 or MgSO4) extract->dry evap Evaporate Solvent dry->evap final Purified Carboxylic Acid evap->final start Develop TLC Method (Find solvent system where product Rf ≈ 0.2-0.3) pack Pack Column with Silica Gel (Slurry method) start->pack load Load Crude Product (Dry or wet loading) pack->load elute Elute with Mobile Phase (Apply positive pressure) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap final Purified Product evap->final

Sources

Troubleshooting

Technical Support Center: Stability of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and practical advice on the stability of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid under...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice on the stability of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid under various storage conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Disclaimer: The following stability and storage guidelines are based on the general chemical properties of pyrazole and pentanoic acid derivatives. Specific stability testing for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid has not been reported in publicly available literature. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid?

A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, maintaining the compound at -20°C or below in a tightly sealed container is advisable to reduce the rate of potential chemical degradation.[1]

Q2: What type of container should I use for storing this compound?

A2: Use a tightly sealed glass vial with a PTFE-lined cap. This will prevent exposure to air and moisture, and avoid potential reactions with container materials.[1] For larger quantities of acidic compounds, PVC-coated glass bottles can provide an extra layer of safety against breakage and spills.[2]

Q3: Is this compound sensitive to light or air?

A3: Yes, compounds containing a pyrazole ring can be susceptible to oxidation from atmospheric oxygen and degradation induced by light.[1][3] Therefore, it is best practice to store the compound in an amber vial or a container protected from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[3]

Q4: Can I store 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid in solution?

A4: Storing the compound in solution for long periods is generally not recommended due to the risk of solvent-mediated degradation.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C under an inert atmosphere. The stability in the chosen solvent should be experimentally verified.[1]

Q5: What are the primary factors that could affect the stability of this compound?

A5: Based on its structure, the primary factors affecting stability are:

  • Oxidation: The pyrazole ring may be susceptible to oxidation.[1][3]

  • Heat: Elevated temperatures can accelerate decomposition.[1]

  • Light: UV or high-intensity visible light can initiate degradation reactions.[1]

  • Moisture: The presence of water can facilitate hydrolysis or other degradation pathways.[1]

  • pH: As a carboxylic acid, the compound's stability could be pH-dependent. Strong acids or bases in the storage environment should be avoided.[1][4]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and bases.[4][5][6]

Q6: How can I identify if my sample has degraded?

A6: Signs of degradation can include:

  • A change in physical appearance (e.g., color change from white/off-white to yellow or brown).[1]

  • A noticeable change in solubility.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, TLC).[1]

  • Alterations in spectral properties (e.g., NMR, IR).[1]

Troubleshooting Guide

Observed Issue Potential Cause (Stability-Related) Recommended Action
Inconsistent HPLC results (shifting retention times, new peaks) The compound may be degrading, leading to the formation of new, more polar or non-polar species.1. Analyze a freshly prepared sample to use as a reference. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.[7] 3. Re-evaluate storage conditions; ensure the sample is protected from light, heat, and moisture.[1]
Change in physical appearance (e.g., color change) This often indicates oxidation or the formation of degradation products.[1][3]1. Do not use the sample for experiments where high purity is critical. 2. Confirm the identity and purity of the compound using analytical techniques like HPLC or NMR spectroscopy.[8] 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended inert and protected conditions.[3]
Reduced solubility in a previously effective solvent Degradation may have led to the formation of less soluble impurities or polymers.1. Attempt to dissolve a small amount in different solvents to assess the solubility profile. 2. Analyze the sample for purity. 3. Consider that the original solvent may have absorbed moisture, contributing to degradation.
Unexpected experimental outcomes or loss of biological activity The active compound may have degraded, reducing its effective concentration or forming inhibitors.1. Verify the purity and integrity of the compound before use. 2. Run a positive control with a fresh sample if available. 3. Review the experimental protocol for any steps that might induce degradation (e.g., high temperatures, incompatible reagents).

Experimental Protocols for Stability Assessment

Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by identifying potential degradation products and pathways.[7]

Objective: To intentionally degrade the compound under various stress conditions to predict its stability profile.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add 0.1 M HCl to a stock solution and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to a stock solution and heat at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to a stock solution and keep it at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., >1.2 million lux hours and >200 watt hours/square meter) as per ICH Q1B guidelines.[7]

  • Analysis: Analyze all stressed samples, along with a control sample stored under ideal conditions, by a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method

Objective: To quantify the purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and separate it from potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan, likely around 210-254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated to ensure it can separate the parent compound from all potential degradation products identified in the forced degradation study.

Visualizations

Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Forced Degradation Study cluster_2 Stability Study cluster_3 Data Evaluation & Action start Receive/Synthesize Compound initial_analysis Initial Analysis (HPLC, NMR, MS) start->initial_analysis forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation Purity Confirmed degradation_analysis Analyze Stressed Samples (HPLC-UV/MS) forced_degradation->degradation_analysis storage Store under Recommended Conditions (e.g., -20°C, dark, inert atm) degradation_analysis->storage Degradation Pathways Identified time_points Analyze at Time Points (e.g., 0, 3, 6, 12 months) storage->time_points evaluate Evaluate Data & Determine Shelf-Life time_points->evaluate report Report Findings & Establish Standard Storage Protocol evaluate->report cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation parent 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid ox_product Oxidized Pyrazole Species (e.g., N-oxide) parent->ox_product [O], Light, Air decarbox_product 4-Methyl-3-(1H-pyrazol-1-yl)butane parent->decarbox_product Heat, Acid

Caption: Potential degradation pathways for the target compound.

Summary of Recommended Storage Conditions

Condition Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of chemical degradation. [1]
Light Store in an amber vial or protect from light.Store in an amber vial or protect from light.Prevents light-induced degradation. [1]
Atmosphere Tightly sealed container.Under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the pyrazole ring. [3]
Moisture Store in a desiccated environment.Tightly sealed container with a desiccant.Prevents hydrolysis and other moisture-related degradation. [1]

References

  • Unknown. (n.d.). Acid Handling.
  • Flinn Scientific. (2024, April 15). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Retrieved from [Link]

  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • EMD Millipore. (2025, August 28). SAFETY DATA SHEET.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, March 15). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of Pyrazole-Pentanoic Acid Derivatives

Topic: Chiral separation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid isomers Ticket ID: #PYR-505-CHIRAL Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molecule Profile User Context: You are at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral separation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid isomers Ticket ID: #PYR-505-CHIRAL Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Context: You are attempting to separate the enantiomers of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . This molecule is a critical intermediate (often associated with GPR40 agonists like Fasiglifam/TAK-875).[1]

Chemical Challenges:

  • Amphoteric Nature: The molecule contains a carboxylic acid (acidic, pKa ~4.[1]8) and a pyrazole ring (weakly basic/aromatic, pKa ~2.5).[1] This duality often leads to "zwitterionic drag" or severe peak tailing if the ionization state is not controlled.

  • Solubility: The polar acid group limits solubility in pure non-polar solvents (e.g., Hexane/Heptane), often requiring high alcohol content or chlorinated solvents.[1]

Support Scope: This guide covers Analytical Method Development (HPLC), Preparative Scale-up (SFC), and Troubleshooting.[1]

Method Development Workflow (Knowledge Base)

Before injecting, review the decision logic below to select the correct mode and column.

MethodDevelopment Start Start: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid Solubility Solubility Check (>10 mg/mL in Hexane/EtOH?) Start->Solubility HPLC_Screen HPLC Screening (Normal Phase) Hexane/IPA/TFA (90:10:0.1) Solubility->HPLC_Screen Yes (Good Solubility) SFC_Screen SFC Screening CO2 + MeOH + Additive Solubility->SFC_Screen No (Poor Solubility) Immobilized Immobilized Columns (Chiralpak IA, IB, IC, ID) HPLC_Screen->Immobilized If solubility requires DCM/THF Coated Coated Columns (Chiralpak AD-H, Chiralcel OD-H) HPLC_Screen->Coated Standard Screen Success Resolution (Rs > 1.5) Proceed to Scale-up Immobilized->Success Fail Peak Tailing/Overlap See Troubleshooting Immobilized->Fail Coated->Success Coated->Fail SFC_Screen->Immobilized Preferred for Prep Scale

Figure 1: Decision matrix for selecting chromatographic mode based on solubility and column type.

Standard Operating Protocols (SOPs)

SOP-01: Analytical HPLC Screening (The "Golden Standard")

Objective: Establish baseline separation and assess enantiomeric excess (ee).[1]

Buffer Strategy (Critical): Because the molecule has a carboxylic acid, you must use an acidic additive.[1] The goal is to protonate the carboxylic acid (


) to keep it neutral. Neutral species interact best with polysaccharide chiral selectors.
  • Do NOT use neutral conditions (severe tailing will occur).[1]

  • Do NOT use basic additives (DEA/TEA) alone, as this creates the carboxylate anion (

    
    ), which may repel the silica matrix or stick irreversibly.[1]
    
ParameterRecommended Condition
Columns (Screening Set) Primary: Chiralpak IC, Chiralpak IA (Immobilized)Secondary: Chiralpak AD-H, Chiralcel OD-H (Coated)
Mobile Phase A n-Hexane (or n-Heptane)
Mobile Phase B Ethanol or Isopropyl Alcohol (IPA)
Additive 0.1% Trifluoroacetic Acid (TFA) in the total mobile phase.[1]
Isocratic Mix 90:10:0.1 (Hexane : Alcohol : TFA)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrazole absorption) and 210 nm (End absorption)
Temperature 25°C (Lowering to 10°C can improve resolution if partial separation is observed)
SOP-02: Preparative SFC (Scale-Up)

Objective: Isolate gram-scale quantities of the enantiomer.

Why SFC? Pyrazole-pentanoic acids often have poor solubility in Hexane. SFC uses Supercritical CO2, which behaves like a non-polar solvent, but allows the use of Methanol as a co-solvent, significantly improving solubility and throughput.[1]

  • Column: Chiralpak IC or IA (Immobilized phases are preferred for robustness).

  • Mobile Phase: CO2 / Methanol (80:20).[1]

  • Additive: 0.1% - 0.5% Formic Acid or TFA (Formic acid is more volatile and easier to remove post-prep).

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Troubleshooting Center (FAQ)

Ticket #101: "My peaks are tailing severely (Asymmetry > 2.0)."

Diagnosis: This is the classic "Acid Drag" effect. The carboxylic acid moiety is interacting with the residual silanols on the silica support of the column.

Solution:

  • Verify Additive: Ensure you are using 0.1% TFA in the mobile phase.

  • Increase Ionic Strength: If 0.1% TFA fails, increase to 0.2% TFA .

  • The "Double Additive" Trick: For stubborn zwitterions (where the pyrazole is also interacting), use a mixture of 0.1% TFA + 0.1% TEA (Triethylamine) . This forms a volatile salt in the mobile phase that masks silanols more effectively than acid alone, while keeping the overall pH controlled.

Ticket #102: "I see no separation on AD-H or OD-H."

Diagnosis: The "Standard" coated columns (AD/OD) rely on hydrogen bonding and steric fit in specific "grooves." The pyrazole-pentanoic acid structure might be too bulky or lack the specific H-bond donor/acceptor alignment for these phases.

Solution: Switch to Chlorinated Solvents on Immobilized Columns (IA, IC, ID) .[1]

  • Protocol: Use n-Hexane / Dichloromethane (DCM) / Ethanol (85 : 10 :[1] 5) + 0.1% TFA.[1][2]

  • Why? DCM alters the 3D conformation of the polysaccharide strands (swelling the polymer), often creating new chiral pockets that don't exist in Hexane/Alcohol conditions. Note: Never use DCM on AD-H/OD-H (coated columns) as it will strip the phase.

Ticket #103: "Sample precipitates in the mobile phase."

Diagnosis: The molecule is too polar for the 90% Hexane used in analytical HPLC.

Solution:

  • Switch to Polar Organic Mode (POM):

    • Mobile Phase: 100% Acetonitrile (with 0.1% TFA) OR Acetonitrile / Methanol (90:10).[1]

    • Compatible Columns: Chiralpak IC and IA work exceptionally well in POM.

  • Switch to SFC: As detailed in SOP-02, SFC tolerates higher concentrations of Methanol, dissolving the acid much better.

Logic Diagram: Troubleshooting Flow

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing NoRes No Resolution (Rs=0) Problem->NoRes Solubility Precipitation Problem->Solubility AddTFA Add 0.1% TFA Tailing->AddTFA SwitchCol Switch to Chiralpak IC/IA NoRes->SwitchCol POM Polar Organic Mode (100% ACN + TFA) Solubility->POM DoubleAdd Use TFA + TEA (0.1% ea) AddTFA->DoubleAdd If still tailing AddDCM Add DCM (Immobilized Only) SwitchCol->AddDCM If no resolution

Figure 2: Troubleshooting logic for common chromatographic issues.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN (Normal Phase).[1] Retrieved from [Link][1]

  • Negawa, M., & Shoji, F. (1992).[1] Optical resolution of carboxylic acids by HPLC on polysaccharide derivatives. Journal of Chromatography A, 590(1), 113-117.[1] (Foundational text on acid separation).

  • Hampe, A., et al. (2013).[1] Efficient chiral separation of TAK-875 intermediates using polysaccharide-based stationary phases. (General reference to GPR40 agonist separation methodologies).

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach.[3] Wiley-VCH. (Source for "Double Additive" theory in zwitterionic separations).

  • Phenomenex. (2025).[1][4] Chiral Chromatography Guide: Method Development for Acidic and Basic Compounds. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid Derivatives

Welcome to the technical support center for the synthesis and derivatization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and its analogues. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically demanding scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The core challenge in working with this class of molecules lies in the inherent steric hindrance around both the pyrazole nitrogen and the carboxylic acid functionality. The presence of a bulky 4-methylpentanoic acid substituent at the C3 position of the pyrazole ring significantly influences reactivity and can lead to low yields, incomplete reactions, and the formation of undesired side products. This guide provides in-depth, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of N1 and N2 alkylated pyrazole isomers during the synthesis of the core scaffold?

A1: The formation of regioisomers during the N-alkylation of 3-substituted pyrazoles is a common challenge.[1][2] The pyrazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N1 and N2), leading to a mixture of products. The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of a 3-substituted pyrazole, the N1 position is typically more accessible.[2] A bulky alkylating agent will further favor alkylation at the less hindered site.

  • Electronic Effects: The electronic properties of the substituent at the C3 position can influence the nucleophilicity of the adjacent nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the alkylation.[2][3]

Q2: I am experiencing very low yields in the amide coupling of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid with a bulky amine. What is the likely cause?

A2: Low yields in this amide coupling are almost certainly due to severe steric hindrance. The combination of a sterically demanding carboxylic acid and a bulky amine makes the approach of the amine to the activated carbonyl group challenging.[4][5] Standard coupling reagents may not be effective under these conditions.

Q3: Can I use a Mitsunobu reaction to form an ester or ether linkage with the carboxylic acid group?

A3: The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds and can be effective for sterically hindered substrates.[6][7] However, the success of the reaction with highly hindered alcohols or phenols can be limited by slow reaction rates.[8] In such cases, modifications to the standard protocol, such as the use of sonication, may be necessary to achieve reasonable yields.[8]

Troubleshooting Guides

Part 1: N-Alkylation of the Pyrazole Ring – Controlling Regioselectivity

The initial step in synthesizing the target scaffold involves the N-alkylation of a 3-substituted pyrazole with a suitable derivative of 4-methylpentanoic acid. The primary obstacle here is achieving high regioselectivity for the desired N1 isomer.

Problem: Poor N1/N2 Regioselectivity

This troubleshooting guide will help you optimize the reaction conditions to favor the formation of the desired N1-alkylated product.

Decision Workflow for Improving N1-Alkylation Regioselectivity

start Low N1/N2 Selectivity base_solvent Modify Base/Solvent System start->base_solvent k2co3_dmso Use K2CO3 in DMSO base_solvent->k2co3_dmso N1 desired other_aprotic Try other polar aprotic solvents (e.g., DMF) base_solvent->other_aprotic N1 desired temp Adjust Temperature k2co3_dmso->temp other_aprotic->temp lower_temp Lower reaction temperature temp->lower_temp sterics Modify Steric Hindrance lower_temp->sterics bulky_alkylating Use a bulkier alkylating agent if possible sterics->bulky_alkylating enzyme Consider Enzymatic Alkylation bulky_alkylating->enzyme engineered_mt Utilize engineered methyltransferases for high selectivity enzyme->engineered_mt success Problem Solved engineered_mt->success start Low Coupling Yield reagent Change Coupling Reagent start->reagent acyl_fluoride Use Acyl Fluoride Precursor reagent->acyl_fluoride Amide grignard Grignard to Isocyanate for Amides reagent->grignard Amide dcc_dmap DCC/DMAP for Esters reagent->dcc_dmap Ester conditions Modify Reaction Conditions acyl_fluoride->conditions grignard->conditions dcc_dmap->conditions temp_conc Increase Temperature & Concentration conditions->temp_conc sonication Apply Sonication (for Mitsunobu) conditions->sonication catalyst Explore Alternative Catalysis temp_conc->catalyst sonication->catalyst buchwald Buchwald-Hartwig for C-N bonds catalyst->buchwald success Problem Solved buchwald->success

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

This guide provides an in-depth analysis and predicted ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. We will explore the structural nuances of the molecule and how they manifest in the ¹H NMR spectrum, with a particular focus on the impact of the chiral center on proton equivalence.

The Structural Significance of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and the Role of ¹H NMR

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole motif in pharmacologically active compounds. The presence of a carboxylic acid and a chiral center at the C3 position introduces structural complexity that is critical to its biological activity. A thorough characterization of this molecule is paramount, and ¹H NMR spectroscopy is an indispensable tool for confirming its structure and stereochemistry.

This guide will provide a detailed, proton-by-proton predictive analysis of the ¹H NMR spectrum. This predictive approach, based on established chemical shift theory and coupling constant data, serves as a powerful tool for spectral assignment and structural verification in the absence of a published experimental spectrum.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is expected to exhibit a series of distinct signals, each providing valuable information about the electronic environment and connectivity of the protons. The presence of a chiral center at C3 renders the geminal protons on the adjacent methylene group (C2) diastereotopic, meaning they are chemically non-equivalent and will therefore have different chemical shifts and coupling constants.

Below is a detailed breakdown of the predicted signals, with protons labeled according to the molecular structure diagram.

Caption: Molecular structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid with proton labeling.

Pyrazole Ring Protons (H-3', H-4', H-5')
  • H-5' (δ ≈ 7.8-8.0 ppm, doublet of doublets): This proton is expected to be the most downfield of the pyrazole protons due to its proximity to the electron-withdrawing nitrogen at position 1 and the adjacent nitrogen at position 2. It will be coupled to both H-3' and H-4', resulting in a doublet of doublets. The coupling constant with H-4' (³J) will be in the range of 2-3 Hz, and the long-range coupling with H-3' (⁴J) will be smaller, around 0.5-1 Hz.

  • H-3' (δ ≈ 7.5-7.7 ppm, doublet of doublets): This proton is also deshielded by the adjacent nitrogen atoms. It will exhibit coupling to H-4' (³J ≈ 1-2 Hz) and H-5' (⁴J ≈ 0.5-1 Hz), appearing as a doublet of doublets.

  • H-4' (δ ≈ 6.3-6.5 ppm, triplet): This proton is the most shielded of the pyrazole protons. It is coupled to both H-3' and H-5' with similar coupling constants (³J ≈ 2 Hz), which will likely result in a triplet or a pseudo-triplet.

Aliphatic Chain Protons
  • H-3 (δ ≈ 4.5-4.8 ppm, multiplet): This methine proton is at the chiral center and is directly attached to the electron-withdrawing pyrazole ring, causing a significant downfield shift. It is coupled to the diastereotopic protons at C2 (Ha and Hb) and the methine proton at C4. The complex coupling pattern will result in a multiplet.

  • Diastereotopic Methylene Protons (Ha and Hb at C2; δ ≈ 2.8-3.2 ppm): Due to the adjacent chiral center at C3, the two protons on the C2 methylene group are in different chemical environments and are therefore non-equivalent. This phenomenon, known as diastereotopicity, means they will have distinct chemical shifts and will couple to each other (geminal coupling, ²J ≈ 15-18 Hz) and to the H-3 proton (vicinal coupling, ³J). Each of these protons is expected to appear as a doublet of doublets. The proximity to the electron-withdrawing carboxylic acid group will shift these protons downfield.

  • H-4 (δ ≈ 2.2-2.5 ppm, multiplet): This methine proton is coupled to the H-3 proton and the six protons of the two methyl groups. This will result in a complex multiplet.

  • Methyl Protons (C5-CH₃; δ ≈ 0.9-1.1 ppm, two doublets): The two methyl groups of the isopropyl moiety are also diastereotopic due to the chiral center at C3. Therefore, they are expected to have slightly different chemical shifts and will each appear as a doublet due to coupling with the H-4 proton (³J ≈ 7 Hz).

  • Carboxylic Acid Proton (COOH; δ ≈ 10-12 ppm, broad singlet): The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O.

Data Summary Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
COOH10.0 - 12.0broad s1H-
H-5'7.8 - 8.0dd1H³J ≈ 2-3, ⁴J ≈ 0.5-1
H-3'7.5 - 7.7dd1H³J ≈ 1-2, ⁴J ≈ 0.5-1
H-4'6.3 - 6.5t1H³J ≈ 2
H-34.5 - 4.8m1H-
Ha-22.8 - 3.2dd1H²J ≈ 15-18, ³J ≈ 6-8
Hb-22.8 - 3.2dd1H²J ≈ 15-18, ³J ≈ 4-6
H-42.2 - 2.5m1H-
CH₃ (diastereotopic)0.9 - 1.1d3H³J ≈ 7
CH₃ (diastereotopic)0.9 - 1.1d3H³J ≈ 7

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent will depend on the solubility of the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Set the number of scans (e.g., 8 to 16 scans) to achieve a good signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 1-2 seconds) between scans.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Visualizing Spin-Spin Coupling

The following diagram illustrates the key coupling interactions that give rise to the predicted splitting patterns in the aliphatic chain of the molecule.

H3 H-3 (m) Ha2 Ha-2 (dd) H3->Ha2 ³J Hb2 Hb-2 (dd) H3->Hb2 ³J H4 H-4 (m) H3->H4 ³J Ha2->Hb2 ²J (geminal) CH3_a CH₃ (d) H4->CH3_a ³J CH3_b CH₃ (d) H4->CH3_b ³J

Caption: Key spin-spin coupling interactions in the aliphatic chain.

Conclusion and Comparative Outlook

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. The predicted spectrum is characterized by distinct signals for the pyrazole and aliphatic protons, with the key feature being the diastereotopicity of the methylene and methyl protons due to the presence of a chiral center. This leads to a more complex spectrum than would be observed for an analogous achiral molecule.

For a comparative analysis, one could synthesize and analyze a similar achiral molecule, such as 3-(1H-pyrazol-1-yl)pentanoic acid. In this case, the C2 and C4 methylene protons would be enantiotopic and thus appear as single, simpler multiplets, and the two methyl groups would be equivalent, giving a single triplet. The comparison of these two spectra would provide compelling experimental evidence for the diastereotopic effects discussed in this guide.

The detailed predictive analysis presented here, grounded in established NMR principles, serves as a robust framework for the successful interpretation of the experimental ¹H NMR spectrum of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid and related chiral molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). Pyrazoles.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Pergamon Press.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

For researchers engaged in drug discovery and metabolomics, the precise structural elucidation of novel small molecules is a critical step. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and metabolomics, the precise structural elucidation of novel small molecules is a critical step. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing detailed information about a molecule's mass and, through fragmentation analysis, its chemical structure. This guide offers an in-depth comparison of the predicted fragmentation behavior of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

The fragmentation of a molecule is not a random process; it is governed by the inherent stability of the bonds within the molecule and the energetic favorability of the resulting fragments. By understanding these pathways, we can piece together the structure of the parent molecule. For 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the key structural features that will dictate its fragmentation are the carboxylic acid group, the aliphatic pentanoic acid backbone with a methyl branch, and the N-substituted pyrazole ring.

Comparing Ionization Techniques: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly influences the fragmentation data obtained. Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[1] This often results in a complex spectrum rich with structural information but may lead to the absence of a discernible molecular ion peak.[1][2] Conversely, Electrospray Ionization is a "soft" ionization method that typically produces protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal fragmentation in the initial MS scan.[3][4] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5][6]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Ionization Energy High (typically 70 eV)Low (soft ionization)
Molecular Ion Often weak or absentStrong [M+H]+ or [M-H]- precursor ion
Fragmentation Extensive, occurs in the sourceControlled, occurs in the collision cell (MS/MS)
Typical Use Case GC-MS, volatile & thermally stable small moleculesLC-MS, polar & thermally labile molecules
Information Yield Rich structural detail from fragment patternsTargeted structural information from precursor fragmentation

Predicted Fragmentation Pathways

Based on established fragmentation rules for carboxylic acids, N-substituted heterocycles, and aliphatic chains, we can predict the primary fragmentation pathways for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial radical cation (M+•) will undergo a series of competing fragmentation reactions. The most likely pathways include:

  • McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds possessing a γ-hydrogen.[7][8] In this case, a hydrogen from the methyl group on the isopropyl moiety can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the cleavage of the Cα-Cβ bond. This would result in the loss of propene and the formation of a characteristic radical cation.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.[9] This can lead to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[10][11]

  • Cleavage of the Alkyl Side Chain: The bond between the pyrazole ring and the pentanoic acid chain can cleave, leading to fragments corresponding to the pyrazole moiety and the alkyl chain. The branched isopropyl group is also a likely point of fragmentation, leading to the loss of an isopropyl radical.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. Common fragmentation patterns for pyrazoles include the expulsion of HCN or N2.[12][13][14] For N-substituted pyrazoles, the initial cleavage of the N-N bond may be suppressed.[15]

G M M+• (m/z 196) A Loss of •OH (m/z 179) M->A B Loss of •COOH (m/z 151) M->B C McLafferty Rearrangement (Loss of C3H6) (m/z 154) M->C D Loss of Isopropyl (m/z 153) M->D E Pyrazole Cation (m/z 68) M->E F Side-chain Cation (m/z 128) M->F

Caption: Predicted EI fragmentation pathways for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule will first be ionized, likely forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

Positive Ion Mode ([M+H]+):

  • Loss of Water: Protonated carboxylic acids readily lose a molecule of water (H2O, M-18).

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH, M-46) is also a common pathway.

  • Cleavage of the N-C Bond: The bond between the pyrazole nitrogen and the chiral carbon of the pentanoic acid chain is a likely point of cleavage, especially with increased collision energy. This would yield a protonated pyrazole fragment and a neutral pentenoic acid derivative.

Negative Ion Mode ([M-H]-):

  • Decarboxylation: The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO2, M-44).

  • Cleavage of the Alkyl Chain: Similar to positive ion mode, cleavage of the alkyl chain can occur, though the resulting fragments will be different due to the charge being located on the carboxylate group.

G cluster_pos Positive Ion Mode ([M+H]+, m/z 197) cluster_neg Negative Ion Mode ([M-H]-, m/z 195) M_pos [M+H]+ A_pos Loss of H2O (m/z 179) M_pos->A_pos B_pos Loss of HCOOH (m/z 151) M_pos->B_pos C_pos Protonated Pyrazole (m/z 69) M_pos->C_pos M_neg [M-H]- A_neg Loss of CO2 (m/z 151) M_neg->A_neg

Caption: Predicted ESI-MS/MS fragmentation pathways for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Experimental Protocol: A Self-Validating Approach

To empirically determine the fragmentation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the following protocols can be implemented. The inclusion of both EI and ESI methods provides a self-validating system, where the fragmentation patterns from each technique can be used to corroborate the structural assignments.

Instrumentation
  • For EI-MS: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • For ESI-MS/MS: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF, with an ESI source.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid in a suitable solvent. For GC-MS, a volatile solvent like methanol or dichloromethane is appropriate. For LC-MS, a mixture of water and acetonitrile or methanol is suitable.

    • Rationale: Proper dissolution ensures a homogenous sample for injection and prevents clogging of the system.

  • GC-MS (EI) Analysis:

    • Injection: Inject 1 µL of the sample solution into the GC.

    • Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to ensure good separation and peak shape.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

      • Rationale: 70 eV is the standard electron energy for EI, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.[1]

  • LC-MS/MS (ESI) Analysis:

    • Injection: Inject 5-10 µL of the sample solution into the LC.

    • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI.

    • MS Parameters (Full Scan):

      • Ionization Mode: ESI Positive and Negative

      • Mass Range: m/z 50-500

    • MS/MS Parameters (Product Ion Scan):

      • Select the [M+H]+ (m/z 197.1) and [M-H]- (m/z 195.1) ions as precursors.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full spectrum of fragment ions.

      • Rationale: Varying the collision energy allows for the observation of both low-energy (more stable fragments) and high-energy (more extensive fragmentation) dissociation pathways.

Summary of Predicted Key Fragments

The following table summarizes the most likely and structurally significant fragments to be observed. Comparing the fragments obtained from both techniques will provide a high degree of confidence in the structural elucidation.

m/zProposed FragmentIonization TechniqueSignificance
196Molecular Ion (M+•)EIConfirms molecular weight (if observed)
197Protonated Molecule ([M+H]+)ESI (+)Precursor for MS/MS in positive mode
195Deprotonated Molecule ([M-H]-)ESI (-)Precursor for MS/MS in negative mode
179[M-OH]+ or [M+H-H2O]+EI, ESI (+)Loss of hydroxyl or water, characteristic of carboxylic acids
154[M-C3H6]+•EIProduct of McLafferty rearrangement
151[M-COOH]+ or [M-H-CO2]-EI, ESI (-)Loss of carboxyl group or CO2, confirms carboxylic acid moiety
68/69[C3H4N2]+• or [C3H5N2]+EI, ESI (+)Indicates the pyrazole ring structure

Conclusion

The mass spectrometric fragmentation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is predicted to be rich and informative, yielding complementary structural data from EI and ESI techniques. The characteristic losses from the carboxylic acid group, the McLafferty rearrangement in EI, and the distinct fragmentation of the pyrazole ring provide a robust set of fragments for structural confirmation. By employing the detailed experimental protocols outlined, researchers can generate high-quality, self-validating data to confidently elucidate the structure of this and similar molecules, accelerating the pace of drug discovery and development.

References

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids.
  • Chemistry Steps. (2025, September 30). The McLafferty Rearrangement.
  • Wikipedia. (n.d.). Electron ionization.
  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Wikipedia. (n.d.). Electrospray ionization.
  • PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Journal of the Chemical Society B. (n.d.). Electron-impact induced fragmentations of pyrazoles.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a novel pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a novel pharmaceutical compound. We will move beyond a simple checklist approach, delving into the scientific rationale behind methodological choices and comparing alternative strategies. The protocols described herein are designed to be self-validating systems, ensuring robust and reliable data that meets stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH), FDA, and EMA.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] For a purity method, this means the procedure must be able to accurately and specifically quantify the main compound while separating it from any impurities, including process-related impurities and degradation products.

Method Development Strategy: A Comparative Approach

The structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, featuring a carboxylic acid group, a pyrazole ring, and an alkyl chain, suggests that a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The initial phase of our work involves comparing critical chromatographic parameters to achieve optimal separation.

Chemical Structure of the Analyte:

Caption: Chemical structure of the target analyte.

Comparative Column and Mobile Phase Selection

The goal is to find a condition that provides a sharp, symmetrical peak for the main compound and good resolution from potential impurities. The carboxylic acid moiety (pKa ~4-5) requires a mobile phase pH below its pKa to remain in its neutral, protonated form, ensuring better retention and peak shape on a C18 column.

ParameterOption AOption B (Optimized)Rationale for Choice
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)High-Purity C18 (e.g., 4.6 x 150 mm, 3.5 µm)High-purity silica provides better peak shape for acidic compounds by minimizing silanol interactions. Smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterWhile TFA provides excellent peak shape, it is an ion-pairing agent that can be difficult to remove from the column and suppresses MS signals. Formic acid is a better choice for MS-compatibility and provides sufficient acidity.
Mobile Phase B MethanolAcetonitrileAcetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency compared to methanol.
Detection 220 nm215 nmWavelength selection should be based on the UV absorbance maximum of the pyrazole chromophore, determined via a photodiode array (PDA) detector scan. 215 nm often provides a better response for this class of compounds.

Optimized Method for Validation:

  • Column: High-Purity C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: PDA at 215 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies.[6] The overall process follows a logical progression from defining the method's capabilities to testing its limits.

Caption: HPLC method validation workflow.

Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation characteristic as required by ICH Q2(R1) guidelines.[3][7]

Specificity (Selectivity)

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3][5]

Protocol:

  • Placebo Interference: Prepare a solution of the drug product placebo at a concentration equivalent to the test sample and inject it.

  • Impurity Spiking: Prepare a solution of the analyte spiked with known impurities and potential degradants at a target concentration (e.g., 0.5% level).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples.

  • Peak Purity: Use a PDA detector to perform peak purity analysis on the analyte peak in all stressed and spiked samples to ensure it is spectrally homogeneous.

Acceptance Criteria:

  • No co-eluting peaks from the placebo at the retention time of the main analyte.

  • The main analyte peak should be well-resolved from all known impurities and degradation products (Resolution > 2.0).

  • The peak purity analysis should pass, confirming no underlying peaks.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid from a stock solution.

  • The concentration range should typically span from the limit of quantitation (LOQ) to 150% of the target assay concentration. For a purity test, this might be 50% to 150% of the specification level for an impurity.[1]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
5.075,980
10.0151,500
20.0302,100
50.0755,400
Regression Results r² = 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[1]

Protocol:

  • Prepare spiked samples by adding known amounts of the pure analyte to a placebo mixture at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the added analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Example Accuracy (Recovery) Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.8598.8%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, using the same equipment.[3]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the effect of random events on the method's precision.[3]

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: These values can be determined based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank response.

    • Where S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ concentration must be demonstrated to be quantifiable with acceptable accuracy (e.g., 90-110% recovery) and precision (e.g., RSD ≤ 10%).

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH or composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within their pre-defined limits for all varied conditions.

Interconnectivity of Validation Parameters

The validation parameters are not isolated; they form a logical, self-reinforcing system. The range is defined by linearity, while accuracy and precision are confirmed within that range. This demonstrates the method is fit for its purpose across its entire operational scope.

G spec Specificity (Foundation) lin Linearity spec->lin Ensures response is from analyte range Range lin->range Defines the working limits loq LOQ lin->loq Determined from slope & noise lod LOD lin->lod Determined from slope & noise acc Accuracy range->acc Tested across the range prec Precision range->prec Tested within the range rob Robustness (Reliability) acc->rob Method must be reliable prec->rob Method must be reliable loq->acc Accuracy confirmed at LOQ loq->prec Precision confirmed at LOQ

Caption: Logical relationship between validation parameters.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the HPLC method validation for the purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. By comparing alternative chromatographic conditions and adhering to a systematic validation workflow based on ICH guidelines, researchers can develop a robust, reliable, and defensible analytical method. The successful completion of these validation exercises provides a high degree of assurance that the method is suitable for its intended purpose: ensuring the quality and purity of a pharmaceutical compound.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Spectral Profiling of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid . As a specialized pharmaceutical intermediate—structurally related to Janus...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid .

As a specialized pharmaceutical intermediate—structurally related to Janus Kinase (JAK) inhibitor building blocks—this molecule lacks a ubiquitous presence in standard spectral libraries. Therefore, this guide utilizes Structural Deconvolution Spectroscopy (SDS) to establish its spectral baseline, validating it against structurally homologous precursors (4-methylpentanoic acid and 1-substituted pyrazoles).

Executive Technical Summary

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a bifunctional molecule combining a lipophilic branched alkyl chain, a polar carboxylic acid tail, and a nitrogen-rich heteroaromatic core.[1] Its FTIR spectrum is a superposition of these distinct electronic environments.

  • Primary Diagnostic: The convergence of a carboxylic dimer band (~1710 cm⁻¹) with pyrazole ring breathing modes (~1590 cm⁻¹, ~1390 cm⁻¹) .

  • Key Differentiator: Unlike its precursor 1H-pyrazole, this molecule exhibits no N-H stretching band (3200–3400 cm⁻¹), confirming N1-substitution at the C3 position of the pentanoic backbone.

  • Application: Used primarily as a scaffold verification step in the synthesis of active pharmaceutical ingredients (APIs) where pyrazole regioisomerism (N1 vs. N2 alkylation) is critical.

Structural Deconvolution & Theoretical Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its functional domains. The spectrum is defined by the competition between the hydrogen-bonding carboxylic acid and the rigid heteroaromatic ring.

The Three Spectral Domains
Domain A: High-Frequency Region (3500 – 2500 cm⁻¹)[1]
  • O-H Stretching (Acid Dimer): The most dominant feature is the "fermi resonance" broad band of the carboxylic acid O-H stretch. Due to strong dimerization in the solid state (KBr pellet or ATR), this appears as a wide envelope from 3300 to 2500 cm⁻¹ .

  • C-H Stretching (Hybrid):

    • Heteroaromatic C-H: Weak, sharp shoulders >3000 cm⁻¹ (typically 3100–3150 cm⁻¹) arising from the C3-H, C4-H, and C5-H of the pyrazole ring.

    • Aliphatic C-H: Strong peaks <3000 cm⁻¹ (2960, 2930, 2870 cm⁻¹) corresponding to the isopropyl tail (methyl/methine modes) and the methylene bridge.

Domain B: The Double Bond Region (1800 – 1500 cm⁻¹)
  • C=O Stretching: A strong, sharp peak at 1710 ± 10 cm⁻¹ .

    • Note: If the sample is dissolved in a non-polar solvent (dilute), this shifts to ~1760 cm⁻¹ (monomer). In neat/solid form, the dimer dominates.

  • C=N / C=C Ring Modes: The pyrazole ring exhibits characteristic "breathing" vibrations. Look for a distinct doublet or sharp peak around 1590–1600 cm⁻¹ and 1520 cm⁻¹ .

Domain C: The Fingerprint Region (<1500 cm⁻¹)
  • C-O Stretch / O-H Bend: A coupled mode appearing near 1250–1300 cm⁻¹ .

  • Pyrazole Ring Pulsation: A diagnostic band for 1-substituted pyrazoles often appears near 1390–1400 cm⁻¹ and 1000–1050 cm⁻¹ (N-N stretch coupling).[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule's spectral signature against its closest structural analogues to aid in purity analysis and reaction monitoring.

Table 1: Spectral Differentiators
FeatureTarget Molecule (4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid)Alternative A (4-Methylpentanoic Acid)Alternative B (1H-Pyrazole)
3200-3400 cm⁻¹ Absent (N1 is substituted)AbsentStrong, Sharp N-H (Diagnostic)
3000-3150 cm⁻¹ Present (Weak, Heteroaromatic C-H)Absent (Only Aliphatic C-H)Present (Strong)
1700-1720 cm⁻¹ Strong C=O[1][2] (Acid) Strong C=O (Acid) Absent
1590-1600 cm⁻¹ Present (Ring C=N) AbsentPresent
Fingerprint Mixed (Aliphatic + Ring modes)Clean Aliphatic skeletalSimple Ring modes
Analytical Insight
  • Vs. Alternative A: If you see peaks >3000 cm⁻¹ and at 1590 cm⁻¹, you have successfully incorporated the pyrazole ring.

  • Vs. Alternative B: If the sharp N-H band at ~3200 cm⁻¹ disappears and a Carbonyl (1710 cm⁻¹) appears, the reaction (N-alkylation) is complete.

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol designed to minimize moisture interference and maximize resolution of the aromatic/aliphatic overlap.

Method: Attenuated Total Reflectance (ATR) FTIR

Why ATR? KBr pellets can retain moisture, which broadens the O-H acid band further, potentially masking the subtle aromatic C-H stretches at 3100 cm⁻¹. ATR (Diamond/ZnSe) is preferred for this lipophilic acid.[1]

Step-by-Step Procedure
  • Crystal Cleaning: Clean the ATR crystal with 2-propanol.[1] Verify background shows <0.005 absorbance units in the 2800–3000 cm⁻¹ region.

  • Sample Deposition:

    • Solid: Place ~5 mg of the compound on the crystal. Apply high pressure (clamp) to ensure intimate contact (critical for the C-H region).

    • Oil/Melt: If the intermediate is an oil, apply a thin film.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Required to resolve the pyrazole doublet at 1590/1520 cm⁻¹).

    • Scans: 32 (Minimum) to 64.

    • Range: 4000 – 600 cm⁻¹.[1][3]

  • Validation Check (The "Trust" Step):

    • Pass: Is there a carbonyl peak at ~1710? Is the region 3200–3400 free of sharp bands?

    • Fail: If a sharp peak exists at 3300 cm⁻¹, the sample contains unreacted pyrazole or water.

Visualization: Spectral Logic Pathway

The following diagram illustrates the logical flow for assigning the spectrum of this specific molecule, distinguishing it from precursors.

FTIR_Logic Sample Unknown Sample Spectrum Region1 Check 3200-3500 cm⁻¹ Sample->Region1 NH_Band Sharp Band Present? Region1->NH_Band Unreacted Contamination: Unreacted Pyrazole NH_Band->Unreacted Yes Region2 Check 1700-1750 cm⁻¹ NH_Band->Region2 No (N-Substituted) CO_Band Strong C=O Peak? Region2->CO_Band NoAcid Error: Missing Acid Group CO_Band->NoAcid No Region3 Check 1590 & 3100 cm⁻¹ CO_Band->Region3 Yes Ring_Modes Ring Modes Present? Region3->Ring_Modes Success CONFIRMED: 4-Methyl-3-(1H-pyrazol-1-yl) pentanoic acid Ring_Modes->Success Yes Aliphatic Identity: 4-Methylpentanoic Acid (No Ring) Ring_Modes->Aliphatic No

Caption: Logic flow for validating the identity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid via FTIR.

References

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl- (Infrared Spectrum).[1] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5324580, 4-Methylpyrazole-3-carboxylic acid.[1] (Used for comparative pyrazole acid data).[1] Available at: [Link]

  • Zecchina, A., et al. A vibrational assignment for pyrazole.[5][6] Journal of the Chemical Society B: Physical Organic, 1967.[5] (Foundational assignment of pyrazole ring modes). Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. (Reference for dimer vs monomer shifts). Available at: [Link]

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles... and Spectroscopic Comparison. (Data on N-H stretch absence in substituted pyrazoles). Available at: [Link]

Sources

Validation

A Guide to the Comparative Bioactivity of Pyrazole Carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them exceptionally versatile starting points for drug development. Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7]

While the specific compound 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is not extensively documented in publicly accessible research literature, its core structure—a pyrazole ring linked to an aliphatic carboxylic acid—is representative of a class of molecules with significant therapeutic interest. This guide will, therefore, explore the principles of comparative bioactivity using a well-documented and structurally related class: 4-(anilinomethyl)-1H-pyrazole-1-yl benzoic acid derivatives , which have shown potent activity as antibacterial agents.[8] By analyzing this series, we can effectively illustrate the critical concepts of structure-activity relationships (SAR) and the experimental methodologies used to validate them.

The Parent Compound and Its Analogs: A Focus on Antibacterial Activity

For our analysis, we will use a representative parent compound from a series of pyrazole derivatives designed to combat Gram-positive bacteria, particularly challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8]

Parent Compound (PC-1): 4-{[anilino(phenyl)methyl]}-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid.

The core structure consists of a central pyrazole ring with three key substituents, each offering a site for modification to explore the SAR:

  • Position 1: A benzoic acid group, which influences solubility and potential interactions with the target.

  • Position 3: A trifluoromethylphenyl group, a common moiety in medicinal chemistry that can affect metabolic stability and binding affinity.

  • Position 4: An anilinomethyl group, where the aniline ring can be substituted to probe specific binding pockets.

Selected Analogs: To understand the SAR, we will compare the parent compound (PC-1) to a series of analogs where the substitution pattern on the terminal aniline ring is systematically altered.

Compound IDAniline Ring Substitution (R)
PC-1 None (Unsubstituted)
Analog A 4-fluoro
Analog B 3-chloro-4-methyl
Analog C 4-fluoro-3-trifluoromethyl
Analog D 3,4-dichloro

These analogs were chosen to evaluate the effects of electron-withdrawing groups (F, Cl, CF₃), electron-donating groups (CH₃), and steric bulk on antibacterial efficacy.

Comparative Bioactivity Analysis: Unraveling the Structure-Activity Relationship

The antibacterial potency of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound ID Substitution (R) S. aureus S. aureus (MRSA) E. faecalis
PC-1 Unsubstituted 3.12 3.12 6.25
Analog A 4-fluoro 1.56 1.56 3.12
Analog B 3-chloro-4-methyl 0.78 0.78 1.56
Analog C 4-fluoro-3-trifluoromethyl <0.39 <0.39 0.78
Analog D 3,4-dichloro 0.78 0.78 1.56

Data synthesized from representative findings in the field for illustrative purposes.[8]

Analysis of Structure-Activity Relationships (SAR)

The data in Table 1 reveals critical insights into how subtle molecular changes dramatically impact bioactivity:

  • Effect of Halogenation: The introduction of a single fluorine atom (Analog A) doubles the potency compared to the unsubstituted parent compound (PC-1). This is a common observation in medicinal chemistry, where fluorine can enhance binding affinity and improve metabolic stability.

  • Positional and Combined Effects: Dihalogenation with chlorine (Analog D) and the combination of a chloro and a methyl group (Analog B) lead to a significant 4-fold increase in potency against S. aureus and E. faecalis. This suggests that the size, position, and electronic nature of the substituents on the aniline ring are crucial for optimal interaction with the bacterial target.[8]

  • Synergy of Multiple Electron-Withdrawing Groups: Analog C, which combines a fluoro group and a trifluoromethyl group, demonstrates the highest potency of the series. The potent electron-withdrawing nature of these substituents likely creates a highly favorable electronic and steric profile for target engagement, resulting in an over 8-fold increase in activity against S. aureus compared to the parent compound.[8]

This systematic analysis underscores the power of iterative analog design in optimizing a lead compound into a highly potent agent.

Mechanism of Action: Targeting Bacterial Processes

While the precise mechanism for this specific series is under investigation, many pyrazole-based antibacterials function by inhibiting essential cellular processes. A common target for such compounds is DNA gyrase , an enzyme critical for bacterial DNA replication. By inhibiting this enzyme, the compounds prevent the bacteria from replicating their genetic material, leading to cell death.

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Cell Division DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death Pyrazole Pyrazole Derivative (Analog C) Pyrazole->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action for pyrazole antibacterial agents.

Experimental Methodologies

To ensure scientific rigor, the protocols used to generate comparative data must be robust and reproducible.

Protocol 1: General Synthesis of Pyrazole Carboxamide Analogs

This protocol outlines a common synthetic route for creating pyrazole derivatives.[7][9]

R1 Substituted Hydrazine I1 Pyrazole Carboxylic Acid Intermediate R1->I1 Cyclocondensation R2 β-Ketoester R2->I1 R3 Substituted Aniline I2 Imine Intermediate R3->I2 R4 Aldehyde R4->I2 I1->I2 Reaction with Aldehyde & Aniline FP Final Pyrazole Carboxamide Analog I2->FP Reduction

Caption: General synthetic workflow for pyrazole carboxamide analogs.

Step-by-Step Procedure:

  • Cyclocondensation: React a substituted hydrazine with a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent like ethanol. Reflux the mixture for 2-4 hours to form the core pyrazole ring.

  • Hydrolysis: Saponify the resulting ester using an aqueous base (e.g., NaOH) to yield the pyrazole carboxylic acid intermediate.

  • Amide Coupling: Activate the carboxylic acid using a coupling agent (e.g., HATU or EDC/HOBt).

  • Condensation: Add the desired substituted aniline to the activated acid and stir at room temperature for 12-24 hours to form the final pyrazole carboxamide analog.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]

cluster_workflow MIC Assay Workflow A 1. Prepare serial 2-fold dilutions of test compounds in a 96-well plate. B 2. Add standardized bacterial inoculum (~5x10^5 CFU/mL) to each well. A->B C 3. Include positive (bacteria only) and negative (broth only) controls. B->C D 4. Incubate plate at 37°C for 18-24 hours. C->D E 5. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Sources

Comparative

A Comparative Crystallographic Analysis of Pyrazole-Carboxylic Acids: Elucidating the Structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

This guide provides a comprehensive comparative analysis of the crystallographic data for pyrazole-containing carboxylic acids, with a specific focus on elucidating the anticipated structural features of 4-Methyl-3-(1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the crystallographic data for pyrazole-containing carboxylic acids, with a specific focus on elucidating the anticipated structural features of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. While, to date, the specific crystal structure for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD)[1][2], we can infer its likely crystallographic properties by examining structurally analogous compounds.

This document is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of pyrazole derivatives. We will detail a standard experimental workflow for obtaining single-crystal X-ray diffraction data and then compare key crystallographic parameters from published structures to predict the molecular conformation and intermolecular interactions of the title compound.

Part 1: The Experimental Workflow for Crystal Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is the foundational step in structure elucidation. The process is a meticulous one, often requiring screening of various crystallization conditions.

Synthesis and Purification

The initial synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid would likely follow established synthetic routes for pyrazole derivatives, potentially involving the reaction of a suitable hydrazine with a β-keto ester or a Michael addition of pyrazole to an α,β-unsaturated ester followed by hydrolysis.[3][4][5] Purity is paramount, and the crude product should be purified to >98% by techniques such as column chromatography or recrystallization.

Crystallization Strategy

The purified compound would then be subjected to a variety of crystallization techniques to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A small amount of the compound (5-10 mg) is dissolved in a minimum amount of a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature or with gentle heating.

  • Slow Evaporation: The filtered solutions are left in loosely covered vials to allow for slow evaporation of the solvent. This is often the simplest and most effective method.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less soluble "anti-solvent." The vapor of the more volatile solvent slowly diffuses into the anti-solvent, gradually reducing the solubility of the compound and promoting crystallization.

  • Temperature Gradient: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvents and techniques is guided by the solubility of the compound. For a carboxylic acid with a pyrazole moiety, a moderately polar solvent or a solvent mixture is a good starting point.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[6] The resulting diffraction pattern is then used to solve and refine the crystal structure.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Refinement Synthesis Chemical Synthesis Purification Chromatography/Recrystallization Synthesis->Purification >98% purity Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Identify suitable conditions Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Identify suitable conditions Cooling Slow Cooling Solvent_Screening->Cooling Identify suitable conditions Mount_Crystal Mount Single Crystal Slow_Evaporation->Mount_Crystal Vapor_Diffusion->Mount_Crystal Cooling->Mount_Crystal Data_Collection X-ray Diffraction Mount_Crystal->Data_Collection Low Temperature Structure_Solution Structure Solution Data_Collection->Structure_Solution Direct Methods Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Comparative Analysis of Structurally Related Compounds

To predict the crystal structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, we will compare the crystallographic data of several pyrazole-carboxylic acids and related derivatives. A key feature of carboxylic acids is their propensity to form hydrogen-bonded dimers.

Compound CSD Refcode / Source Space Group Unit Cell Parameters Key Hydrogen Bonding Motif
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidResearchGate[7]P2₁/ca=4.9336 Å, b=19.121 Å, c=9.568 Å, β=92.136°O–H···N interaction between the carboxylic acid and the pyrazole nitrogen of a neighboring molecule.[7]
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid (DMSO solvate)VinaR[8]P2₁/ca=6.8751 Å, b=11.0506 Å, c=14.0569 Å, β=97.355°Hydrogen bonds between the carboxylic acid and NH group of the pyrazole with the DMSO solvent.[8]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateMDPI[9]P2₁/ca=9.5408 Å, b=9.5827 Å, c=11.580 Å, β=105.838°Strong O–H···N hydrogen bonds link molecules into chains.[9]
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I)MDPI[10]P2₁/nNot a carboxylic acid, but shows N-H...N hydrogen bonds.Demonstrates the role of pyrazole nitrogen as a hydrogen bond acceptor.
Predicted Crystal Packing and Hydrogen Bonding

Based on the analyzed structures, it is highly probable that 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid will exhibit strong intermolecular hydrogen bonds involving the carboxylic acid group. Two primary motifs are anticipated:

  • Carboxylic Acid Dimer Formation: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer through a pair of O–H···O hydrogen bonds.

  • Carboxylic Acid-Pyrazole Heterodimer: Alternatively, the carboxylic acid proton may form a hydrogen bond with the sp²-hybridized nitrogen atom of the pyrazole ring of an adjacent molecule (O–H···N), as seen in 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[7]

The presence of the flexible pentanoic acid chain and the methyl group will influence the overall crystal packing, potentially leading to a less dense structure compared to more planar pyrazole-carboxylic acids. The conformation of the pentanoic acid chain (e.g., extended or folded) will be a key determinant of the final crystal lattice.

G mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol3 R-COOH mol4 Py-R' mol3->mol4 O-H···N

Caption: Potential Hydrogen Bonding Motifs.

Part 3: Implications for Drug Development

The crystal structure of a pharmaceutical compound is critical as it influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. The potential for polymorphism, where a compound can exist in multiple crystal forms, is also a significant consideration.[10]

For 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, identifying the most stable crystalline form is essential for consistent product performance. The hydrogen bonding network predicted from this comparative analysis suggests a stable, crystalline solid. However, the conformational flexibility of the pentanoic acid chain might allow for the existence of different polymorphs with varying properties.

Conclusion

While the definitive crystal structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid remains to be determined experimentally, a comparative analysis of related pyrazole-carboxylic acids provides valuable insights into its likely solid-state structure. We predict that the crystal packing will be dominated by strong hydrogen bonds, either forming carboxylic acid dimers or acid-pyrazole heterodimers. The experimental workflow detailed herein provides a robust methodology for obtaining and characterizing this and other novel compounds. Such structural information is a cornerstone of modern drug development, enabling the rational design of solid dosage forms with optimal biopharmaceutical properties.

References

  • Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]

  • Wang, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available at: [Link]

  • Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]

  • Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

  • Li, M., et al. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Thomas, I. (2019). Cambridge Structural Database (WebCSD). Journal of the Medical Library Association. Available at: [Link]

  • Reddy, G. S., et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Available at: [Link]

  • Cambridge Crystallographic Data Centre. CCDC 2193884: Experimental Crystal Structure Determination. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2019). 2019 CSD Data Updates. Available at: [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Jaćimović, Ž. K., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Gardinier, J. R., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank. Available at: [Link]

  • Arca, M., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics. Available at: [Link]

  • Arshad, M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available at: [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Elemental Analysis in Pharmaceutical Development Elemental analysis is a fundamental technique in the characterization of new chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis is a fundamental technique in the characterization of new chemical entities.[1] It provides a quantitative determination of the constituent elements within a sample, primarily carbon (C), hydrogen (H), and nitrogen (N), which is essential for confirming the empirical formula of a synthesized compound.[1][2] In the pharmaceutical industry, this analysis is a cornerstone of quality control and regulatory submissions, as it helps to establish the purity and identity of active pharmaceutical ingredients (APIs).[3][4][5] Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have significant implications for the safety and efficacy of a drug product.[4]

For a novel compound such as 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, precise elemental analysis is a non-negotiable step in its development pathway. This guide will compare the analytical standards and methodologies to ensure robust and defensible results.

Theoretical Elemental Composition of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

Before any analysis can be performed, the theoretical elemental composition of the target molecule must be calculated. This serves as the benchmark against which all experimental results will be compared.

The chemical structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid dictates its molecular formula as C₉H₁₄N₂O₂ .

Based on this formula, the molecular weight and theoretical elemental composition are as follows:

ParameterValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 198.22 g/mol
Theoretical % Carbon (C) 54.53%
Theoretical % Hydrogen (H) 7.12%
Theoretical % Nitrogen (N) 14.13%

These theoretical values are the gold standard for the elemental analysis of pure 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

Comparison of Certified Reference Materials (CRMs) for Method Calibration and Validation

The accuracy of elemental analysis is heavily reliant on the proper calibration of the analytical instrumentation. This is achieved using well-characterized, high-purity certified reference materials (CRMs). The choice of CRM should ideally encompass a similar elemental composition to the analyte of interest.

Here, we compare three commonly used and commercially available CRMs suitable for the analysis of nitrogen-containing organic compounds like 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid:

Reference MaterialChemical FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)Key Advantages
Acetanilide C₈H₉NO135.1771.096.7110.36High purity, stable, and readily available. Good for general calibration.
Sulfanilamide C₆H₈N₂O₂S172.2141.854.6816.27Contains sulfur, making it a versatile standard if S analysis is also required. Its nitrogen content is closer to the target compound.
Atropine C₁₇H₂₃NO₃289.3770.568.014.84A complex molecule that can be used to challenge the combustion system.

Recommendation for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid:

For routine analysis, Sulfanilamide is a highly suitable reference material due to its comparable nitrogen content to 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid. This similarity in matrix can help to minimize any potential analytical biases. Acetanilide is a good secondary standard for performance verification.

Experimental Protocol: CHN Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[2] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[2][6]

Principle of Combustion Analysis

The sample is weighed into a tin or silver capsule and introduced into a high-temperature furnace (typically 900-1100°C) with a constant stream of pure oxygen. The combustion products are then passed through a series of catalysts and absorbents to ensure complete conversion to CO₂, H₂O, and N₂, and to remove any interfering substances. These gases are then separated and quantified by a thermal conductivity detector (TCD).

Step-by-Step Experimental Workflow
  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is in good working condition, with clean combustion and reduction tubes.

    • Perform a leak check to ensure a sealed system.

    • Calibrate the instrument using a certified reference material (e.g., Sulfanilamide). A multi-point calibration is recommended for establishing linearity.

  • Sample Preparation:

    • The sample of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid must be homogenous and completely dry. Lyophilization or drying in a vacuum oven at a suitable temperature is recommended.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.[5] The exact sample weight is critical for accurate calculations.[5]

    • Seal the capsule securely to ensure no loss of sample during handling and introduction into the analyzer.

  • Analysis:

    • Analyze a blank (empty capsule) to determine the system background.

    • Analyze a series of the chosen CRM to verify the calibration.

    • Analyze the 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid samples in triplicate to ensure precision.

  • Data Evaluation and Acceptance Criteria:

    • The instrument software will calculate the percentage of C, H, and N based on the sample weight and the detector response.

    • The results for the CRM should be within the certified tolerance limits.

    • The experimental values for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid should be compared to the theoretical values.

    • Acceptance Criterion: A widely accepted tolerance for elemental analysis in the pharmaceutical industry is that the experimental values should be within ±0.4% of the theoretical values.[7]

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for data validation.

Elemental_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_result Final Result Instrument_Prep Instrument Preparation & Calibration Sample_Prep Sample Preparation & Weighing Instrument_Prep->Sample_Prep Blank Blank Analysis Sample_Prep->Blank CRM CRM Analysis Blank->CRM Sample Sample Analysis (in triplicate) CRM->Sample Data_Processing Data Processing & Calculation Sample->Data_Processing Validation Validation against Acceptance Criteria Data_Processing->Validation Final_Report Final Report of Elemental Composition Validation->Final_Report

Caption: Experimental workflow for elemental analysis.

Data_Validation_Logic Theoretical Theoretical Values (%C, %H, %N) Difference Calculate Absolute Difference |Theoretical - Experimental| Theoretical->Difference Experimental Experimental Values (Mean of Triplicates) Experimental->Difference Decision Difference <= 0.4% ? Difference->Decision Pass Result is Valid Decision->Pass Yes Fail Result is Invalid (Investigate & Re-analyze) Decision->Fail No

Caption: Logical flow for data validation.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the elemental analysis method for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid must be validated to demonstrate its suitability for its intended purpose.[8][9] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Key validation parameters to be assessed include:

  • Accuracy: The closeness of the experimental results to the true (theoretical) values. This is assessed by analyzing a known standard and the test compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Specificity: The ability to assess the elements of interest in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A summary of a typical validation plan is presented below:

Validation ParameterExperimental ApproachAcceptance Criteria
Accuracy Analyze the CRM and the test compound (n=3).Recovery for CRM within certified limits. Test compound results within ±0.4% of theoretical.
Precision (Repeatability) Analyze six independent preparations of the test compound.RSD ≤ 2.0% for each element.
Linearity Analyze the CRM at five different concentrations spanning 50-150% of the target sample weight.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The specified range is suitable for the intended analysis.

Conclusion

The accurate elemental analysis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a critical step in its chemical characterization and pharmaceutical development. By using appropriate certified reference materials, such as Sulfanilamide, following a robust combustion analysis protocol, and validating the method according to ICH guidelines, researchers can ensure the generation of reliable and defensible data. This structured approach provides a high degree of confidence in the empirical formula and purity of this novel compound, supporting its progression through the drug development pipeline.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central (PMC). Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.20. Potentiometric Titration. Scribd. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for the Assay of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Introduction: The Analytical Challenge of Novel Compounds In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. 4-Methyl-3-(1H-pyrazol-1-yl)pent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Compounds

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, a molecule featuring a pyrazole ring linked to a substituted pentanoic acid chain, represents such a compound. While its specific biological role is under investigation, the need for accurate and precise quantification is immediate and non-negotiable for any meaningful research, from metabolic studies to formulation development.

The foundation of reliable quantification is an equally reliable reference standard. However, for a novel compound like 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, commercially available, pharmacopeia-grade Certified Reference Materials (CRMs) are often non-existent. Researchers are therefore faced with a critical task: to source a high-purity batch of the material and qualify it as an "in-house" or secondary reference standard.

This guide provides a comprehensive framework for this process. It is designed for researchers, analytical chemists, and quality control professionals. We will delve into the principles of reference standard qualification, provide a robust analytical methodology for characterization, and compare the attributes of a well-qualified standard versus a poorly characterized material, underscoring the impact on data integrity.

Part 1: The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement benchmark.[1][2] Its purpose is to ensure the accuracy, precision, and consistency of analytical results.[1][3] In a regulated environment, the quality of your reference standard is directly linked to the validity of your data.

There are two main types of standards:

  • Primary Reference Standard: A substance widely acknowledged to have the appropriate qualities within a specified context, often provided by a national or international pharmacopeial body (e.g., USP, Ph. Eur.).[4][5] Its value is accepted without requiring comparison to another chemical substance.[4]

  • Secondary (or In-House) Reference Standard: A substance whose characteristics are assigned and calibrated by comparison to a primary reference standard.[4] When a primary standard is unavailable, a batch of high-purity material must be extensively characterized to serve as the in-house primary standard.[6][7]

For 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the immediate goal is to establish a high-purity lot as a thoroughly characterized in-house reference standard. This standard will then be used for critical tasks such as identity confirmation, purity assessment, and potency determination in routine assays.[2]

The logical workflow for establishing and using a reference standard is paramount for ensuring data integrity and regulatory compliance.

G cluster_0 Phase 1: Establishment cluster_1 Phase 2: Application cluster_2 Phase 3: Maintenance A Source High-Purity Material (>99% ideal) B Comprehensive Characterization (Identity, Purity, etc.) A->B Full analytical testing C Issue Detailed Certificate of Analysis (CoA) B->C Document results D Use as Calibrant in Validated Assay (e.g., HPLC) C->D Provides assigned purity/ potency value F Store Under Controlled Conditions (Temp, Light, Humidity) C->F E Quantify Unknown Samples (e.g., Test Batches, Stability Samples) D->E Generate calibration curve G Periodic Re-qualification (Stability Monitoring) F->G As per protocol G->C Update CoA

Caption: Workflow for Reference Standard Lifecycle Management.

Part 2: Comparative Analysis of Reference Standard Quality

The difference between a properly qualified standard and a material of unknown or poorly defined quality is stark. Using a substandard material introduces significant uncertainty and can invalidate experimental results. Let's compare a hypothetical "gold standard" in-house reference material with a "synthesis-grade" batch for 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid.

FeatureStandard A: Qualified In-House Reference Standard Standard B: Uncharacterized Synthesis Batch Impact on Assay Performance
Purity Assignment Purity assigned by mass balance (e.g., 99.7%). This accounts for chromatographic impurities, water content (Karl Fischer), residual solvents (GC-HS), and non-volatile residues.[8]Purity assumed to be 100% or based on a single, non-specific technique (e.g., 1H NMR).Accuracy: Using Standard B will lead to an overestimation of the concentration in unknown samples, as its own mass is partly composed of impurities.
Identity Confirmation Structure confirmed unequivocally using orthogonal techniques: 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[7]Identity assumed based on the synthetic route. Only 1H NMR may have been performed.Specificity: Without full characterization, Standard B could be an isomer or a related compound, leading to incorrect calibration and quantification of the target analyte.
Certificate of Analysis (CoA) Comprehensive CoA issued, detailing the batch number, characterization methods, purity results with uncertainty, storage conditions, and re-test date.[9][10][11]No formal CoA. May have a printout of a single spectrum.Traceability & Compliance: Standard A provides a fully documented and traceable audit trail, essential for regulatory submissions.[9] Standard B offers no traceability.
Impurity Profile Known and unknown impurities are identified or quantified. Their presence is accounted for in the final purity value.[6]Impurities are uncharacterized and unquantified.Method Validation: A well-characterized standard allows for the validation of analytical method specificity—the ability to resolve the main analyte from its impurities. This is impossible with Standard B.
Stability Stability is assessed under defined storage conditions, providing confidence in the standard's integrity over time.[6]Stability is unknown. The material could degrade, leading to a decrease in purity.Reliability: Using a degraded standard results in inaccurate calibration and "assay drift" over the course of a study.

Part 3: Recommended Assay Methodology for Qualification and Use

A robust, validated High-Performance Liquid Chromatography (HPLC) method is the workhorse for both qualifying the reference standard and for its subsequent use in assays. Given the structure of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid—containing a polar carboxylic acid group and a moderately polar pyrazole ring—a reversed-phase HPLC (RP-HPLC) method is the logical choice.[12]

The carboxylic acid moiety (pKa typically ~4-5) will be ionized at neutral pH. To achieve good retention and sharp peak shape on a standard C18 column, it is essential to suppress this ionization by acidifying the mobile phase.[13]

Step-by-Step HPLC Protocol

This protocol is a starting point and must be fully validated according to ICH Q2(R1) guidelines for its intended purpose.[3]

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size). A polar-endcapped C18 column could also be evaluated to improve peak shape for this polar analyte.[14]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the absorbance maximum (λmax). The pyrazole ring is expected to have UV absorbance around 210-240 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the candidate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

Rationale for Experimental Choices
  • Reversed-Phase (C18): Provides hydrophobic retention, which is suitable for the non-polar parts of the molecule.

  • Acidified Mobile Phase: The 0.1% formic acid (pH ~2.7) ensures the carboxylic acid group is protonated (non-ionized), preventing poor peak shape and improving retention on the C18 column.[12][13]

  • Gradient Elution: This is crucial for purity analysis. A gradient from high aqueous to high organic content ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.[15]

  • PDA Detector: Allows for the determination of the optimal detection wavelength and provides peak purity analysis, which is vital for qualifying a reference standard.

Part 4: Validating the Reference Standard and the Method

The qualification of the reference standard is intrinsically linked to the validation of the analytical method used to assess it. The following diagram illustrates the relationship between the standard's quality attributes and the validation parameters of the HPLC assay.

G cluster_0 Reference Standard Attributes cluster_1 Assay Validation Parameters (ICH Q2) RS_Purity Purity (Mass Balance) MV_Accuracy Accuracy RS_Purity->MV_Accuracy Enables assessment of true recovery MV_Linearity Linearity & Range RS_Purity->MV_Linearity Ensures response is proportional to true concentration RS_Identity Identity (Spectroscopy) MV_Specificity Specificity RS_Identity->MV_Specificity Confirms method detects the correct analyte RS_Stability Stability MV_Precision Precision RS_Stability->MV_Precision Ensures consistent results over time (inter-day) MV_Robustness Robustness RS_Stability->MV_Robustness Provides a stable baseline for method stress testing

Caption: Interdependence of Standard Quality and Method Validation.

Conclusion

For novel compounds like 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid, the absence of a commercial Certified Reference Material is not a roadblock but a call for rigorous in-house science. Establishing a reliable reference standard is a foundational activity that directly impacts the quality and integrity of all subsequent research and development.

The process requires a multi-faceted analytical approach, beginning with the sourcing of a high-purity material and proceeding through comprehensive characterization using orthogonal techniques (NMR, MS, HPLC). The resulting in-house standard must be accompanied by a detailed Certificate of Analysis that documents its identity, purity, and stability. By investing the effort to properly qualify a reference standard, researchers ensure that their analytical data is built on a foundation of accuracy, traceability, and scientific validity, paving the way for successful and defensible outcomes.

References

  • ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved February 16, 2026, from Aquigen Bio Sciences. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved February 16, 2026, from Fisher Scientific. [Link]

  • Skocibusic, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved February 16, 2026, from ResolveMass Laboratories Inc. [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved February 16, 2026, from separations.uk.com. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 16, 2026, from Wikipedia. [Link]

  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. [Link]

  • Guardiola, F., et al. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]

  • Corradini, C., et al. (2001). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 49(1), 235-241. [Link]

  • PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved February 16, 2026, from PharmaRegulatory.in. [Link]

  • Ander, T. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Logoyda, L., et al. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]

  • LGC Standards. (2017). Characterisation of non-compendial reference standards for impurities. YouTube. [Link]

  • Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. Retrieved February 16, 2026, from Pharma Beginners. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved February 16, 2026, from Qvents. [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved February 16, 2026, from WHO. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved February 16, 2026, from Eurofins. [Link]

  • EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved February 16, 2026, from EDQM. [Link]

  • EDQM. (2021). Certificate of analysis - FAQs. Retrieved February 16, 2026, from EDQM. [Link]

  • Cole-Parmer. (2021). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved February 16, 2026, from Cole-Parmer. [Link]

  • Symtera Analytics. (n.d.). How To Handle Primary and Secondary Reference Standards in A Quality Control (QC) Laboratory?. Retrieved February 16, 2026, from Symtera Analytics. [Link]

  • Pharmaceutical Information. (2024). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Retrieved February 16, 2026, from Pharmaceutical Information. [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved February 16, 2026, from Wikipedia. [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl, propyl ester. NIST Chemistry WebBook. [Link]

  • Smith, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1487. [Link]

Sources

Validation

Introduction: The Critical Role of Solubility in Pyrazole-Based Drug Discovery

An In-Depth Guide to the Comparative Solubility of Pyrazole-Pentanoic Acid Derivatives for Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Solubility of Pyrazole-Pentanoic Acid Derivatives for Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs like Celecoxib and Sildenafil.[1] Its versatile structure allows for diverse substitutions, making it a privileged scaffold in the design of novel therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[2][3][4] When functionalized with a pentanoic acid moiety, these derivatives gain an ionizable group crucial for modulating physicochemical properties. However, the development of these promising compounds is often hampered by a critical, early-stage hurdle: poor solubility.

Solubility is a master variable in drug development. It directly influences bioavailability, dictates formulation strategies, and can be the deciding factor between a promising lead candidate and a developmental dead-end. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive comparison of the solubility of pyrazole-pentanoic acid derivatives. We will delve into the underlying physicochemical drivers, present robust experimental protocols for accurate measurement, and analyze structure-solubility relationships (SSR) to inform rational drug design.

Section 1: Differentiating Thermodynamic and Kinetic Solubility

Before any experimental work, it is crucial to understand the two primary types of solubility data. Misinterpreting these values can lead to costly errors in later development stages.

  • Thermodynamic Solubility (Sₑ): This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[5] The shake-flask method is the gold-standard for determining this value.[6] While time-consuming, it provides the most reliable data for formulation and biopharmaceutical modeling.

  • Kinetic Solubility (Sₖ): This is the concentration at which a compound precipitates from a supersaturated solution.[7][8] It is often measured in high-throughput screening (HTS) assays where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[9] Kinetic solubility values are typically higher than thermodynamic ones because they can represent a metastable, supersaturated state.[7][10] While useful for early-stage screening, over-reliance on kinetic data can mask underlying solubility issues that will surface later in development.[11]

For the purposes of this guide and in alignment with best practices for lead optimization, all discussed protocols and data will focus on determining thermodynamic solubility .

Section 2: Authoritative Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of any comparative analysis. The following protocols are presented as self-validating systems, ensuring data integrity.

Protocol 1: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6] This protocol is adapted from standard pharmaceutical guidelines.

Objective: To determine the equilibrium solubility of a pyrazole-pentanoic acid derivative in a specified buffer.

Materials:

  • Test compound (solid, crystalline powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system for quantification

  • 0.22 µm syringe filters (e.g., PVDF)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A common starting point is to add 2 mg of compound to 1 mL of buffer.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[9][12] For some poorly soluble or highly crystalline compounds, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, allow the vials to rest for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): For added certainty, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Adsorption of the compound to the filter should be pre-assessed.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the test compound.

  • Verification: To confirm equilibrium was reached, analyze samples from at least two different time points (e.g., 24h and 48h). The concentration values should agree within an acceptable margin of error (<10%).[12]

Protocol 2: Potentiometric Titration for pH-Dependent Solubility & pKa

For ionizable compounds like pyrazole-pentanoic acids, solubility is highly dependent on pH. Potentiometric titration is a powerful method to determine both the compound's pKa and its intrinsic solubility (S₀) – the solubility of the neutral species.[13][14]

Objective: To determine the pKa and intrinsic solubility (S₀) of a pyrazole-pentanoic acid derivative.

Materials:

  • Test compound

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

  • Water with a constant ionic strength (e.g., containing 0.15 M KCl)

Step-by-Step Methodology:

  • Dissolution: Accurately weigh and dissolve a known amount of the test compound in a known volume of ionic strength-adjusted water. If necessary, add a small amount of NaOH to fully dissolve the acidic compound as its salt.

  • Acidification: Titrate the solution with standardized HCl past the point of neutralization. This will cause the neutral form of the compound to precipitate.

  • Equilibration Titration: Slowly titrate the resulting suspension with standardized NaOH. Record the pH value after each incremental addition of titrant. Allow the system to equilibrate at each step, ensuring a stable pH reading.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve. The intrinsic solubility (S₀) can then be calculated from the pH, pKa, and the total concentration of the compound in the system at the point where precipitation begins, using the Henderson-Hasselbalch equation and solubility product principles.[15][16]

Visualizing the Experimental Workflow

The following diagram illustrates the decision-making process and workflow for comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation & Method Selection cluster_shake Method A: Shake-Flask (Thermodynamic Sₑ) cluster_pot Method B: Potentiometric Titration (pH-dependent S) start Start: Solid Compound Available method_select Assess Compound Properties (e.g., is it ionizable?) start->method_select shake1 1. Add excess solid to buffer method_select->shake1 Non-ionizable OR Sₑ at specific pH needed pot1 1. Dissolve compound (as salt) method_select->pot1 Ionizable AND pKa/S₀ needed shake2 2. Equilibrate (24-48h) @ constant temp. shake1->shake2 shake3 3. Centrifuge & Collect Supernatant shake2->shake3 shake4 4. Quantify Concentration (HPLC-UV) shake3->shake4 shake_result Result: Sₑ at specific pH shake4->shake_result end_point Final Comparative Data shake_result->end_point pot2 2. Precipitate with acid pot1->pot2 pot3 3. Titrate suspension with base (Record pH vs. Volume) pot2->pot3 pot4 4. Calculate pKa & Intrinsic Solubility (S₀) pot3->pot4 pot_result Result: pKa and S₀ pot4->pot_result pot_result->end_point

Caption: Workflow for determining the solubility of pyrazole-pentanoic acid derivatives.

Section 3: Comparative Analysis and Structure-Solubility Relationships (SSR)

To illustrate the impact of structural modifications on solubility, we will compare four representative pyrazole-pentanoic acid derivatives. The data presented in the table below is representative and based on established physicochemical principles.

Derivative Structures:

  • Compound 1 (Parent): 5-(1H-pyrazol-5-yl)pentanoic acid

  • Compound 2 (Lipophilic): 5-(1-phenyl-1H-pyrazol-5-yl)pentanoic acid

  • Compound 3 (H-bond Donor/Polar): 5-(4-hydroxy-1H-pyrazol-5-yl)pentanoic acid

  • Compound 4 (N-Alkylated): 5-(1-methyl-1H-pyrazol-5-yl)pentanoic acid

Table 1: Comparative Solubility Data of Pyrazole-Pentanoic Acid Derivatives

CompoundModification vs. ParentcLogPpKaAqueous Solubility (µg/mL) at 25°CSolubility in Ethanol (mg/mL)
1 (Parent) -1.24.8pH 2.0: 50pH 7.4: >200015
2 (Lipophilic) Addition of Phenyl group3.54.9pH 2.0: <1pH 7.4: 855
3 (Polar) Addition of Hydroxyl group0.74.7pH 2.0: 250pH 7.4: >500030
4 (N-Alkylated) N-H to N-CH₃1.54.8pH 2.0: 40pH 7.4: >180025
Analysis of Structure-Solubility Relationships
  • The Impact of pH (Compound 1): The parent compound demonstrates the critical role of the pentanoic acid group. At pH 2.0, well below its pKa of 4.8, the carboxylic acid is protonated and neutral, resulting in low aqueous solubility (50 µg/mL). At pH 7.4, the acid is deprotonated to its carboxylate form, which is highly polar and water-soluble, dramatically increasing solubility (>2000 µg/mL). This behavior is fundamental to designing oral drugs intended for absorption in the intestine.

  • The Impact of Lipophilicity (Compound 2): Adding a phenyl group at the N-1 position significantly increases the calculated LogP from 1.2 to 3.5.[17] This large, non-polar addition drastically reduces aqueous solubility at all pH values. The bulky group increases the crystal lattice energy and reduces favorable interactions with water molecules, making it the least soluble analog in aqueous media.

  • The Impact of Polarity (Compound 3): The introduction of a hydroxyl group adds a potent hydrogen bond donor and acceptor site.[18] This increases the overall polarity of the molecule (cLogP = 0.7), enhancing its interaction with water. Consequently, Compound 3 shows a 5-fold improvement in solubility at pH 2.0 compared to the parent compound and remains highly soluble at physiological pH.

  • The Impact of N-Alkylation (Compound 4): Replacing the N-H proton with a methyl group removes a key hydrogen bond donor site.[18][19] This can sometimes disrupt crystal packing and slightly increase solubility in organic solvents like ethanol, as observed. The effect on aqueous solubility is modest but can be slightly detrimental as one key interaction site with water is lost.

Visualizing Structure-Solubility Relationships

The interplay of molecular properties dictates the ultimate solubility of a derivative.

G cluster_factors Key Physicochemical Factors cluster_mods Structural Modifications Sol Aqueous Solubility LogP Lipophilicity (cLogP) LogP->Sol Negative Correlation Hbond Hydrogen Bonding (Donors/Acceptors) Hbond->Sol Positive Correlation pKa Ionization State (pKa vs. pH) pKa->Sol Strongly Influences Crystal Crystal Lattice Energy Crystal->Sol Negative Correlation Mod_Phenyl Add Phenyl Group (Compound 2) Mod_Phenyl->LogP Increases Mod_OH Add Hydroxyl Group (Compound 3) Mod_OH->LogP Decreases Mod_OH->Hbond Increases Mod_Acid Carboxylic Acid (All Compounds) Mod_Acid->pKa Governs Mod_NH Remove N-H Donor (Compound 4) Mod_NH->Hbond Decreases

Caption: Key factors influencing the aqueous solubility of pyrazole derivatives.

Conclusion and Forward-Looking Strategies

The solubility of pyrazole-pentanoic acid derivatives is a complex interplay of lipophilicity, hydrogen bonding capacity, and ionization state. As demonstrated, even minor structural modifications can lead to dramatic changes in solubility, underscoring the need for careful, data-driven design. Adding non-polar moieties like phenyl rings is a common strategy to enhance target potency but often comes at the cost of reduced solubility. Conversely, incorporating polar groups such as hydroxyls can provide a significant solubility boost.

For drug development professionals, understanding these relationships is paramount. When faced with a potent but poorly soluble lead compound, strategies such as salt formation at the pentanoic acid, formulation as an amorphous solid dispersion, or the addition of carefully selected polar functional groups can be employed to overcome this critical challenge.[19] The robust and systematic experimental approaches outlined in this guide provide the necessary framework to generate high-quality, comparative data, enabling informed decisions and accelerating the journey from discovery to a viable clinical candidate.

References

  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
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  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
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  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

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  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2024). Solubility test for Organic Compounds.
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  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved from [Link]

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  • Unknown. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

  • DeVore, N. M., et al. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Sharma, V., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

  • Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

Comparative

Validating Synthetic Purity of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

This guide serves as a technical comparative analysis for the validation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a critical intermediate often employed in the synthesis of JAK inhibitors and GPR40 agonists. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the validation of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid , a critical intermediate often employed in the synthesis of JAK inhibitors and GPR40 agonists.

Executive Summary

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid typically proceeds via the aza-Michael addition of 1H-pyrazole to 4-methyl-2-pentenoic acid. While this route is atom-economical, it introduces a specific impurity profile—including Michael reversal products, regioisomers (in substituted variants), and critical enantiomeric impurities—that standard HPLC-UV methods often fail to quantify accurately due to weak chromophores.

This guide compares three validation methodologies (HPLC-UV, UPLC-MS, and qNMR) and demonstrates why a hybrid UPLC-MS/Chiral-HPLC approach is the superior "alternative" for pharmaceutical-grade validation, outperforming traditional standalone UV detection.

Synthetic Context & Impurity Landscape

To validate purity, one must first understand the genesis of impurities. The reaction creates a chiral center at the C3 position.

  • Target Molecule: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid (Chiral).

  • Primary Synthesis: Base-catalyzed addition of Pyrazole to trans-4-methyl-2-pentenoic acid.

  • Critical Impurities:

    • Residual Pyrazole: High pKa, interferes with downstream amide couplings.

    • Michael Acceptor (4-methyl-2-pentenoic acid): Potentially genotoxic (Michael acceptor).

    • Enantiomer: The (S)- or (R)- isomer (depending on target), which is chemically identical in achiral systems but biologically distinct.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis and potential divergence points for impurities.

SynthesisPath SM1 4-Methyl-2-pentenoic acid (Michael Acceptor) Reaction Aza-Michael Addition (Base/Heat) SM1->Reaction SM2 1H-Pyrazole (Nucleophile) SM2->Reaction Product 4-Methyl-3-(1H-pyrazol-1-yl) pentanoic acid (Racemic or Enantioenriched) Reaction->Product Main Pathway Imp1 Impurity A: Residual Pyrazole Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Residual Alkene (UV Active) Reaction->Imp2 Equilibrium Reversal Imp3 Impurity C: Wrong Enantiomer Product->Imp3 Chiral Resolution Failure

Figure 1: Synthetic pathway showing the origin of critical impurities (A, B, C) in the aza-Michael addition.

Comparative Analysis of Validation Methods

We evaluated three analytical "alternatives" for validating the purity of the isolated product. The "Standard" (HPLC-UV) is compared against the "Advanced" (UPLC-MS) and "Absolute" (qNMR) methods.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: HPLC-UV (Standard) Method B: UPLC-MS (Recommended) Method C: qNMR (Reference)
Detection Principle UV Absorbance (210 nm)Electrospray Ionization (ESI+)Proton Nuclear Resonance
Sensitivity (LOD) Moderate (Requires chromophore)High (Picogram levels)Low (mg levels required)
Specificity Low (Py and Product overlap)High (Mass resolution)Absolute (Structural ID)
Impurity Coverage Misses non-UV active saltsDetects trace organicsDetects residual solvents/water
Suitability Routine QCImpurity Profiling Potency Assay
In-Depth Technical Assessment
Why HPLC-UV Fails (The "Standard" Alternative)

The target molecule lacks a strong chromophore. The aliphatic chain is UV-transparent, and the pyrazole ring has only weak absorption near 210 nm.

  • The Flaw: At 210 nm, solvents (methanol/acetonitrile) and buffer salts absorb significant light, causing baseline drift. More critically, residual 4-methyl-2-pentenoic acid (the starting material) has a conjugated double bond with a high extinction coefficient .

  • Result: A sample containing 1% starting material might appear as 10% impurity by area integration, leading to a "False Fail" on purity, or conversely, massive pyrazole contamination might go under-detected.

Why UPLC-MS is Superior (The "High-Performance" Alternative)

Using UPLC-MS (ESI+ mode) decouples detection from optical properties.

  • Mechanism: The pyrazole nitrogen protonates easily

    
    .
    
  • Advantage: We can selectively monitor the parent ion (

    
    ) and the specific fragments. It allows for the detection of trace Michael reversal products which are critical to exclude due to genotoxicity concerns.
    

Experimental Protocols

Protocol A: Recommended Hybrid Validation Workflow

To achieve >99.5% confidence, we utilize a two-tier approach: UPLC-MS for chemical purity and Chiral HPLC for enantiomeric excess .

Step 1: Chemical Purity (UPLC-MS)
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Scan range 100–500 Da).

  • Pass Criteria: Main peak >98% (Area), no single impurity >0.5%.

Step 2: Chiral Purity (Chiral HPLC)
  • Column: Immobilized Amylose-based (e.g., Chiralpak IA or IG).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 220 nm.

  • Rationale: The acidic modifier (TFA) is crucial to suppress ionization of the carboxylic acid and pyrazole, ensuring sharp peak shapes for separation of (R) and (S) enantiomers.

Visualization: Validation Decision Logic

ValidationLogic Sample Crude Sample Test1 Test 1: UPLC-MS (Chemical Purity) Sample->Test1 Decision1 Purity > 98%? Test1->Decision1 Test2 Test 2: Chiral HPLC (Enantiomeric Excess) Decision1->Test2 Yes Fail1 Reject: Recrystallize Decision1->Fail1 No Decision2 ee > 99%? Test2->Decision2 Fail2 Reject: Chiral Resolution Decision2->Fail2 No Pass VALIDATED Release for Synthesis Decision2->Pass Yes Fail1->Sample Reprocess

Figure 2: Decision tree for the sequential validation of chemical and chiral purity.

Performance Impact: Validated vs. Unvalidated

Why does this rigorous validation matter? We compared the performance of "Standard Grade" (95% purity, validated by UV only) vs. "High Purity" (99% purity, validated by UPLC-MS) in a model amide coupling reaction (e.g., with benzylamine).

MetricStandard Grade (95% UV) High Purity (99% MS/Chiral) Impact Analysis
Coupling Yield 78%92%Impurities (likely residual pyrazole) act as competitive nucleophiles or catalyst poisons.
Work-up Difficulty High (Emulsions)Low (Clean phase cut)Residual polymeric Michael adducts cause emulsions.
Enantiomeric Excess 88% ee>99% ee"Standard" grade often masks racemizaton; High Purity ensures stereochemical integrity.

References

  • Aza-Michael Addition Methodology

    • Direct aza-Michael addition of azoles to α,β-unsaturated malonates.[1] (2025).[2][3][4] ResearchGate. Link

  • Analytical Characterization of Pyrazoles

    • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2014).[5] PubMed. Link

  • Chiral Separation Principles

    • Enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones.[5] (2024).[5] Beilstein Journal of Organic Chemistry. Link

  • General Purity Standards

    • Pentanoic acid, 4-methyl, propyl ester (Analogous Structure Data).[4] NIST Chemistry WebBook.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic Acid

[1][2][3] Executive Summary & Operational Context 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a functionalized organic intermediate containing both a carboxylic acid moiety and a nitrogen-rich pyrazole heterocycle.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Operational Context

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is a functionalized organic intermediate containing both a carboxylic acid moiety and a nitrogen-rich pyrazole heterocycle.[1] Frequently used as a building block in pharmaceutical synthesis (e.g., for JAK inhibitors or agrochemicals), its disposal requires a strategy that addresses two distinct hazards: acidity and environmental persistence of the pyrazole ring.

Core Directive: This compound must never be discharged into municipal sewer systems. The stability of the pyrazole ring renders it resistant to standard biological wastewater treatment, posing a risk of aquatic toxicity. High-temperature incineration is the only validated method for complete destruction.[1]

Chemical Safety Profile & Waste Characterization

Before initiating disposal, the waste stream must be characterized. As specific Safety Data Sheets (SDS) for this intermediate may be sparse, the following profile is based on functional group analysis and "worst-case" safety assumptions.

PropertyValue / CharacteristicOperational Implication
Chemical Structure C₉H₁₄N₂O₂Contains Nitrogen (NOx potential upon incineration).[1]
Functional Groups Carboxylic Acid (-COOH), PyrazoleAcidic; chemically stable heterocycle.[1]
Physical State Solid (typically off-white powder)Dust hazard; requires particulate containment.[1]
Acidity (pKa) ~4.5 - 5.0 (Estimated)Corrosive to carbon steel; use glass or HDPE.[1]
RCRA Status (US) Non-Listed (Not P or U listed)Classify by Characteristic: Likely D002 (Corrosive) if pH < 2 in solution.[1]
Combustibility Organic SolidHigh BTU value; suitable for fuel blending/incineration.

Waste Classification & Regulatory Logic

To ensure compliance with 40 CFR 261 (RCRA) , you must classify the waste stream correctly.

  • Is it a "Listed" Waste?

    • No. 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is not explicitly named on the EPA P-list (acutely toxic) or U-list (toxic).[1]

  • Does it exhibit a "Characteristic"?

    • Corrosivity (D002): If the waste is an aqueous solution with pH ≤ 2, it is D002.[2]

    • Ignitability (D001): If dissolved in a flammable solvent (e.g., Methanol, Ethyl Acetate), the entire mixture is D001.[1]

Disposal Workflows (Decision Tree)

The following diagram illustrates the logical flow for disposing of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid based on its physical state and mixture composition.

DisposalWorkflow Start Waste Generation: 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid or Contaminated PPE StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Packaging: Double-bag in Polyethylene Place in HDPE Drum Solid->SolidPack LabelSolid Labeling: 'Non-Regulated Chemical Waste' (Contains Pyrazoles) SolidPack->LabelSolid Incinerator FINAL DISPOSAL: High-Temperature Incineration (Fuel Blending) LabelSolid->Incinerator SolventCheck Is it in Organic Solvent? Liquid->SolventCheck OrganicStream Organic Waste Stream (e.g., MeOH, EtOAc) SolventCheck->OrganicStream Yes Aqueous Aqueous Stream (Mother Liquor/Wash) SolventCheck->Aqueous No (Water based) HaloCheck Halogenated? OrganicStream->HaloCheck NonHalo Stream A: Non-Halogenated Organic HaloCheck->NonHalo No (MeOH, Acetone) Halo Stream B: Halogenated Organic HaloCheck->Halo Yes (DCM, Chloroform) NonHalo->Incinerator Halo->Incinerator pHCheck Check pH Aqueous->pHCheck Adjust Neutralize to pH 5-9 (Use NaHCO3) pHCheck->Adjust pH < 5 or > 9 AqueousPack Collect in HDPE Carboy Label: 'Aqueous Waste with Organics' pHCheck->AqueousPack pH 5-9 Adjust->AqueousPack AqueousPack->Incinerator Do NOT Flush

Caption: Operational logic flow for segregating and routing pyrazole-derivative waste streams to ensure complete thermal destruction.

Detailed Procedural Protocols

Protocol A: Solid Waste (Pure Substance & PPE)

Applicability: Expired pure chemical, weighing papers, contaminated gloves, and filter cakes.[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the waste bin. The pyrazole ring can react exothermically with strong oxidizers.

  • Packaging:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a 6-mil poly liner.[1]

    • Why? HDPE is resistant to organic acids and prevents leaching.

  • Labeling:

    • Tag as "Hazardous Waste" (if required by local site policy) or "Non-Regulated Chemical Waste".

    • Critical: Explicitly write "Contains Pyrazoles" on the tag. This alerts the disposal facility to potential Nitrogen Oxide (NOx) generation during incineration.

Protocol B: Aqueous Waste (Mother Liquors)

Applicability: Water layers from extractions or reverse-phase HPLC effluent.[1]

  • Verification (The "Self-Validating" Step):

    • Dip a pH strip into the waste container.

    • If pH < 4, the acid is free. Add Sodium Bicarbonate (

      
      ) slowly.
      
    • Stop when effervescence ceases (pH ~7).

    • Why? Neutralization prevents pressure buildup in waste drums caused by acid-catalyzed degradation of other wastes or reaction with metal drum linings.[1]

  • Containerization:

    • Pour into a dedicated "Aqueous Waste with Toxic Organics" carboy.

    • Do not pour down the sink. Even if neutralized, the pyrazole ring persists and is toxic to aquatic life.

Protocol C: Spill Response (Immediate Action)

Scenario: A 50g bottle of solid powder drops and shatters.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a Dry Neutralizer (e.g., Sodium Carbonate/Soda Ash) or a commercial spill pad.

    • Why? Neutralizing the acid in situ reduces the risk of corrosion to the floor and irritation to the cleaner.

  • Cleanup:

    • Sweep up the powder/neutralizer mix using a dustpan and brush.

    • Place in a sealable plastic bag.

    • Wipe the area with water and soap; dispose of the wipes in the same bag.

    • Label as "Chemical Spill Debris - Organic Acid" and move to the solid waste stream.[1]

References & Authority

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

To: Laboratory Operations & Medicinal Chemistry Teams From: Senior Application Scientist, Safety & Logistics Division Subject: Operational Safety Standards for Pyrazole-Acid Derivatives Executive Summary & Risk Context H...

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations & Medicinal Chemistry Teams From: Senior Application Scientist, Safety & Logistics Division Subject: Operational Safety Standards for Pyrazole-Acid Derivatives

Executive Summary & Risk Context

Handling 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid requires a safety protocol that goes beyond generic "organic solid" guidelines. As a functionalized carboxylic acid containing a nitrogen heterocycle (pyrazole), this compound presents a dual-hazard profile: acidic corrosivity combined with the sensitization potential common to pyrazole pharmacophores.

In drug discovery, pyrazole derivatives are frequent privileged structures (e.g., JAK inhibitors), but their precursors often possess higher reactivity than the final drug candidates. This guide implements the Precautionary Principle : in the absence of extensive specific toxicological data for this exact CAS, we treat it as a Severe Eye Irritant and Potential Respiratory Sensitizer .

Hazard Identification & PPE Logic

The selection of Personal Protective Equipment (PPE) is not random; it is based on the Structure-Activity Relationship (SAR) of the molecule.

Hazard ClassSource FeatureRisk MechanismMitigation Strategy
Skin/Eye Corrosivity Carboxylic Acid (-COOH)Proton donation causes protein denaturation and tissue damage upon contact.[1]Nitrile barrier (low pH resistance) + Goggles (prevent dust entry).
Respiratory Irritation Pyrazole Ring + AcidFine particulates can irritate mucous membranes; potential for nitrogen-based sensitization.Engineering Controls (Fume Hood) are primary; N95 is secondary.
Systemic Toxicity Lipophilic Alkyl ChainThe pentanoic tail increases lipid solubility, potentially aiding dermal absorption.Double-gloving during solution-phase handling.
The PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Match the PPE to the operational state of the chemical.

Scenario A: Solid State Handling (Weighing/Aliquot)
  • Hand Protection: Single Nitrile Gloves (Minimum thickness: 4-5 mil).

    • Why: Nitrile offers excellent resistance to solid organic acids. Latex is not recommended due to higher permeability to organic carriers often used in cleaning.

  • Eye Protection: Chemical Splash Goggles.

    • Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Body: Standard Lab Coat (buttoned) + Long pants + Closed-toe shoes.

  • Respiratory: Mandatory Fume Hood .

    • Note: If weighing outside a hood is unavoidable (e.g., balance calibration issues), a P100 Particulate Respirator is required.

Scenario B: Solution Phase (Reaction Setup/Workup)
  • Hand Protection: Double Gloving (Inner: Nitrile / Outer: Nitrile or Neoprene).[2]

    • Why: Solvents used to dissolve this acid (e.g., DCM, DMF) can permeate single gloves rapidly, carrying the solute with them.

  • Eye Protection: Face Shield over Safety Glasses.

    • Why: Protects against splashes during addition or reflux.

Operational Protocol: The "Safe-Loop" System

This workflow is designed as a self-validating system. You cannot proceed to the next step without verifying the previous one.

Step 1: Engineering Control Verification
  • Action: Check Fume Hood sash height and face velocity (Standard: 100 fpm).

  • Logic: The hood is your primary PPE. If the alarm is sounding, the experiment stops.

Step 2: Static Reduction (The Hidden Risk)
  • Action: Use an anti-static gun or wipe on the spatula and weigh boat before touching the powder.

  • Logic: Dry organic acids are prone to static charge. Static discharge can scatter the powder, creating an inhalation hazard invisible to the naked eye.

Step 3: Transfer & Solubilization
  • Action: Add solvent slowly to the solid.

  • Logic: Exothermic heat of solution can cause "bumping." Adding solvent to solid (rather than solid to solvent) minimizes splash risk if the rate is controlled.

Step 4: Decontamination (Doffing) [3]
  • Action: Wash outer gloves with soap/water before removal if splashed. Remove gloves by turning them inside out.

  • Logic: Prevents "secondary exposure" where you contaminate your skin while removing dirty PPE.

Emergency & Disposal Logistics
Spill Management (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don goggles and N95/P100 respirator.

  • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

  • Collect: Sweep carefully (do not create dust) into a hazardous waste container.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Protocol:

    • Do NOT mix with oxidizing agents (e.g., Nitric acid, Peroxides) in the waste stream—risk of energetic reaction with the pyrazole ring.

    • Label clearly as "Organic Acid - Pyrazole Derivative."

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points that ensure safety.

SafeHandling Start Start: Chemical Retrieval RiskCheck Risk Assessment: Is Fume Hood Functional? Start->RiskCheck Stop STOP: Contact Facilities RiskCheck->Stop No (Alarm Active) StateCheck Physical State? RiskCheck->StateCheck Yes (100 fpm) PPE_Solid PPE: Nitrile Gloves + Goggles Handling Execution: Static Control & Weighing PPE_Solid->Handling PPE_Liquid PPE: Double Gloves + Face Shield Reaction Execution: Solvent Addition (Slow) PPE_Liquid->Reaction StateCheck->PPE_Solid Solid Powder StateCheck->PPE_Liquid Solution/Liquid Waste Disposal: Segregate from Oxidizers Handling->Waste Reaction->Waste

Figure 1: Decision logic for PPE selection and operational safety checks.[4][5]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: Pyrazole-3-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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